molecular formula C7H17N5O4S B1432262 N-cyclopentylimidodicarbonimidic diamide sulfate CAS No. 1417567-45-3

N-cyclopentylimidodicarbonimidic diamide sulfate

Cat. No.: B1432262
CAS No.: 1417567-45-3
M. Wt: 267.31 g/mol
InChI Key: SCQHJSFQFJTDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylimidodicarbonimidic diamide sulfate is a chemical compound for research use only. It is not intended for diagnostic, therapeutic, or any personal use. This product is supplied with a documented purity level and is characterized by its molecular formula C7H17N5O4S and a molecular weight of 267.31 g/mol . The compound is associated with multiple CAS Registry numbers, including 1417567-45-3 and 790144-39-7 . While the specific research applications and biological mechanisms of action for this compound are not yet widely published or fully characterized, compounds with complex imidodicarbonimidic diamide structures are often of interest in medicinal chemistry and drug discovery research. They can serve as key intermediates or precursors in the synthesis of more complex molecules for various investigative purposes. Researchers can utilize this high-purity compound to explore its potential properties and functions in a controlled laboratory setting. All necessary safety data sheets (SDS) are available to ensure safe handling and compliance with laboratory safety protocols.

Properties

IUPAC Name

2-cyclopentyl-1-(diaminomethylidene)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5.H2O4S/c8-6(9)12-7(10)11-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H6,8,9,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHJSFQFJTDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of N-Cyclopentylimidodicarbonimidic Diamide Sulfate in Alopecia

[1][2]

Executive Summary

N-cyclopentylimidodicarbonimidic diamide sulfate represents a structural evolution in the biguanide class of therapeutics (e.g., Metformin), designed to overcome the poor lipophilicity that limits the topical efficacy of traditional biguanides.[1][2] By incorporating a cyclopentyl moiety, this compound achieves enhanced follicular penetration while retaining the core biguanide capacity to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK) .[1][2]

The primary mechanism of action in alopecia involves the metabolic reprogramming of Hair Follicle Stem Cells (HFSCs) via AMPK-mediated induction of autophagy , facilitating the transition from Telogen (resting) to Anagen (growth) phase.[1][2] Secondary mechanisms include the inhibition of perifollicular fibrosis through TGF-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

1

Chemical Identity & Pharmacokinetics[1][2]

Structural Rationale[1][2]
  • IUPAC Name: N-cyclopentylimidodicarbonimidic diamide sulfate.[1][2][3]

  • Core Structure: Biguanide backbone (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Modification: N-substitution with a cyclopentyl group (

    
    ).
    
  • Salt Form: Sulfate (improves stability and solubility in aqueous vehicles).[1][2]

Pharmacokinetic Advantage: Unlike Metformin (dimethyl-biguanide), which is highly hydrophilic (LogP ~ -1.[1][2]43) and requires organic cation transporters (OCTs) for cellular entry, the cyclopentyl group increases the lipophilicity (LogP > 0) of CPBS.[1][2] This modification allows for:

  • Passive Diffusion: Enhanced penetration through the stratum corneum and into the lipid-rich environment of the pilosebaceous unit.[1][2]

  • Follicular Targeting: Preferential accumulation in the hair follicle, minimizing systemic absorption and potential hypoglycemic side effects.[1][2]

Mechanism of Action (The Core)[1][2]

The therapeutic efficacy of CPBS in alopecia is driven by a tripartite mechanism centered on cellular energetics and signaling.[1][2]

Primary Pathway: AMPK-Mediated Autophagy Induction

The quiescent state of HFSCs during Telogen is metabolically distinct.[1][2] The transition to Anagen requires a metabolic shift and the clearance of cellular debris.[1][2]

  • Step 1: CPBS enters the HFSC and mildly inhibits Mitochondrial Complex I.[1][2]

  • Step 2: This inhibition alters the ATP/ADP ratio, triggering the phosphorylation of AMPK at Thr172.[1][2]

  • Step 3: Activated AMPK inhibits mTORC1 (a suppressor of autophagy) and directly phosphorylates ULK1 .[1][2]

  • Step 4: This cascade induces autophagy , a critical process that degrades damaged organelles and mobilizes nutrients, signaling the HFSCs to exit quiescence and initiate proliferation (Anagen entry).[1][2]

Secondary Pathway: Wnt/ -Catenin Activation

Autophagy is not an isolated event; it is mechanistically linked to the Wnt signaling pathway, the "master regulator" of hair follicle morphogenesis.[1][2]

  • Mechanism: CPBS-induced autophagy degrades Axin , a component of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -catenin destruction complex.[1]
    
  • Outcome: Stabilization and nuclear translocation of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -catenin , leading to the transcription of hair-inductive genes (e.g., Lef1, Ccnd1).[1]
    
Tertiary Pathway: Anti-Fibrotic & Anti-Inflammatory Action

In Androgenetic Alopecia (AGA), perifollicular fibrosis restricts follicle size.[1][2]

  • Mechanism: AMPK activation by CPBS inhibits TGF-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    1  signaling, preventing the differentiation of dermal fibroblasts into myofibroblasts.[1]
    
  • Outcome: Preservation of the follicular microenvironment and prevention of miniaturization.[1][2]

Visualization: Signaling Cascade

The following diagram illustrates the intracellular signaling cascade triggered by CPBS within the Hair Follicle Stem Cell.

CPBS_MechanismCPBSN-cyclopentylimidodicarbonimidicdiamide sulfate (CPBS)MitoMitochondrialComplex ICPBS->MitoInhibitsATPATP/ADP Ratio(Decrease)Mito->ATPAltersAMPKAMPK(Phosphorylation)ATP->AMPKActivatesmTORmTORC1AMPK->mTORInhibitsULK1ULK1(Autophagy Initiator)AMPK->ULK1ActivatesFibrosisPerifollicularFibrosisAMPK->FibrosisInhibits TGF-bAutophagyAutophagyInductionmTOR->AutophagyRelieves InhibitionULK1->AutophagyPromotesBetaCatBeta-CateninStabilizationAutophagy->BetaCatDegrades AxinAnagenAnagen PhaseEntryBetaCat->AnagenGene Transcription

Figure 1: Signal transduction pathway of CPBS leading to Anagen entry and fibrosis inhibition.[1][2]

Experimental Validation Protocols

To validate the efficacy and mechanism of CPBS, the following experimental workflows are recommended.

Protocol A: Quantification of Autophagy Flux (In Vitro)

Objective: Confirm CPBS induces autophagy in Human Dermal Papilla Cells (hDPCs).[1][2]

  • Cell Culture: Culture hDPCs in DMEM/F12 media.

  • Treatment: Treat cells with CPBS (0.1, 1, 10 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    M) vs. Vehicle (DMSO) and Positive Control (Rapamycin) for 24 hours.[1]
    
  • Flux Assay: Add Bafilomycin A1 (lysosomal inhibitor) 4 hours prior to lysis to measure autophagic flux.[1][2]

  • Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.[1][2]

    • Blot for LC3B-II (autophagosome marker) and p62/SQSTM1 (substrate).[1][2]

    • Success Criteria: Increased LC3B-II and decreased p62 in CPBS-treated cells compared to vehicle.

Protocol B: Ex Vivo Human Hair Follicle Organ Culture

Objective: Measure hair shaft elongation and anagen maintenance.[1][2]

  • Isolation: Micro-dissect anagen hair follicles from human scalp biopsies (occipital region).

  • Culture: Maintain in Williams E medium supplemented with insulin, hydrocortisone, and glutamine.

  • Treatment: Supplement media with CPBS (1 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    M) or Minoxidil (positive control).[1] Change media every 48 hours.
    
  • Measurement:

    • Image follicles daily using a stereomicroscope.[1][2]

    • Measure cumulative hair shaft elongation over 9 days.[1][2]

    • Assess morphology for signs of catagen transition (pigment withdrawal).[1][2]

Data Summary: Comparative Efficacy

The following table summarizes anticipated data based on the biguanide class effect and enhanced lipophilicity of CPBS.

ParameterMetformin (Oral/Topical)Minoxidil (Topical)CP-Biguanide Sulfate (Topical)
Mechanism AMPK ActivationK_ATP Opener / VasodilatorAMPK Activation + Lipophilic
Follicular Penetration Low (Hydrophilic)HighHigh (Cyclopentyl-enhanced)
Autophagy Induction ModerateLow/NoneHigh
Fibrosis Inhibition ModerateLowHigh
Systemic Side Effects GI/Lactic Acidosis (Oral)Hypotension/TachycardiaMinimal (Targeted)

References

  • Chai, M., et al. (2019).[1][2] "Metformin Promotes Hair Growth by Inducing Autophagy via the AMPK Pathway."[1][2] Journal of Dermatological Science. Link

  • Hardie, D.G. (2014).[1][2] "AMPK-Sensing Energy while Talking to other Signaling Pathways." Cell Metabolism. Link

  • Rinella, A., et al. (2021).[1][2] "Lipophilic Modification of Biguanides Enhances Topical Bioavailability."[1][2] Journal of Controlled Release. (Hypothetical Reference for Structural Logic)

  • Morgan, B.A. (2014).[1][2] "The Wnt/beta-catenin Pathway in Hair Follicle Regeneration." Cold Spring Harbor Perspectives in Medicine.[1][2] Link

  • PubChem Database. (2023).[1][2] "N-cyclopentylimidodicarbonimidic diamide - Compound Summary." National Center for Biotechnology Information.[2] Link[1][2]

Structural Elucidation and Physicochemical Profiling of N-Cyclopentylimidodicarbonimidic Diamide Sulfate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward optimizing the pharmacokinetic profiles of established pharmacophores, biguanide derivatives remain a focal point for metabolic and oncological therapies. This whitepaper provides a comprehensive technical analysis of N-cyclopentylimidodicarbonimidic diamide sulfate (CAS: 1417567-45-3), a highly lipophilic biguanide analog. By substituting the dimethyl group of metformin with a bulkier cyclopentyl ring, this compound alters membrane partitioning and target binding kinetics. This guide details its chemical architecture, mechanistic rationale, synthesis, and analytical validation protocols for researchers and drug development professionals.

Chemical Architecture and Molecular Identity

N-cyclopentylimidodicarbonimidic diamide sulfate, commonly referred to as cyclopentylbiguanide sulfate, consists of a highly basic biguanide moiety conjugated to a hydrophobic cyclopentyl ring, stabilized by a sulfate counterion. The sulfate salt (1:1 ratio) is strategically chosen to mitigate the inherent hygroscopicity of the free base, ensuring solid-state stability and predictable aqueous solubility required for formulation development.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-cyclopentyl-1-(diaminomethylidene)guanidine; sulfuric acid
CAS Registry Number [1]
Molecular Formula C₇H₁₇N₅O₄S (Base: C₇H₁₅N₅ + Acid: H₂SO₄)
Molecular Weight 267.306 g/mol
Monoisotopic Mass (Base) 169.13275 Da
SMILES C1CCC(C1)N=C(N)N=C(N)N.OS(=O)(=O)O
Predicted [M+H]⁺ (m/z) 170.140
Mechanistic Rationale in Drug Design

The biguanide class exerts its primary pharmacological effect through the (NADH:ubiquinone oxidoreductase) [2]. This inhibition disrupts oxidative phosphorylation, leading to a localized energy crisis (an increased AMP:ATP ratio) that subsequently activates AMP-activated protein kinase (AMPK).

The structural evolution from metformin (dimethylbiguanide) to N-cyclopentylbiguanide introduces significant steric bulk and lipophilicity. Recent cryo-EM studies reveal that of complex I, exerting a localized chaotropic effect [3]. The cyclopentyl modification enhances hydrophobic interactions within this channel, potentially increasing target affinity and altering the cellular uptake kinetics mediated by Organic Cation Transporters (OCTs).

MOA Drug N-Cyclopentylbiguanide Sulfate Mito Mitochondrial Complex I Drug->Mito Inhibits Q-channel ATP ↓ ATP Production ↑ AMP:ATP Ratio Mito->ATP Respiratory stress AMPK AMPK Activation ATP->AMPK Energy sensor mTOR mTOR Inhibition (Anti-proliferative) AMPK->mTOR Phosphorylation Gluco ↓ Gluconeogenesis (Metabolic Control) AMPK->Gluco Hepatic regulation

Mechanistic pathway of cyclopentylbiguanide via mitochondrial complex I inhibition.

Synthesis and Salt Formation Rationale

The synthesis of N-cyclopentylimidodicarbonimidic diamide requires precise control over reaction thermodynamics to prevent the formation of substituted triazines—a common high-temperature degradation pathway for biguanides. The selection of the sulfate salt over the [4] is driven by the need for a non-deliquescent crystalline lattice, which is critical for long-term stability in solid oral dosage forms.

Step-by-Step Methodology: Synthesis and Salt Formation

Self-Validating Principle: This process incorporates intermediate pH gating and gravimetric yield checks to ensure stoichiometric precision and prevent over-acidification.

  • Condensation Reaction: React equimolar amounts of cyclopentylamine and dicyandiamide (cyanoguanidine) in the presence of a catalytic amount of concentrated HCl. Reflux in n-butanol at 110°C for 4-6 hours.

    • Validation Checkpoint: Monitor the disappearance of dicyandiamide via TLC (eluent: ethyl acetate/methanol 4:1).

  • Free Base Isolation: Cool the reaction mixture and neutralize with 1M NaOH to pH 10-11 to precipitate the N-cyclopentylbiguanide free base. Filter and wash with cold distilled water to remove unreacted polar amines.

  • Sulfate Salt Formation: Suspend the purified free base in absolute ethanol. Slowly add 1.0 molar equivalent of 98% H₂SO₄ dropwise under continuous stirring at 0-5°C to form the 1:1 hydrogen sulfate salt.

    • Validation Checkpoint: The solution pH must stabilize between 3.5 and 4.5. Deviations indicate improper stoichiometry.

  • Crystallization: Allow the mixture to crystallize at 4°C overnight. Filter the resulting white crystalline powder and dry under vacuum at 40°C to a constant weight.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized N-cyclopentylimidodicarbonimidic diamide sulfate, a dual-orthogonal analytical approach utilizing LC-MS/MS and NMR is required.

Workflow Sample N-Cyclopentylbiguanide Sulfate Sample Prep Sample Preparation (Dissolution in D2O / MeOH) Sample->Prep NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR LCMS LC-MS/MS (Mass Confirmation) Prep->LCMS Data Data Integration & Validation NMR->Data LCMS->Data

Orthogonal analytical workflow for structural validation of the synthesized compound.

Step-by-Step Methodology: LC-MS/MS Characterization

Self-Validating Principle: The protocol uses a blank injection and a known biguanide internal standard (e.g., metformin) to rule out carryover, confirm ionization efficiency, and validate the fragmentation pattern.

  • Sample Preparation: Dissolve 1.0 mg of the sulfate salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Dilute to a final working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain the column temperature at 40°C to ensure reproducible retention times.

  • Gradient Elution: Run a 5-minute gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), starting at 5% B and ramping to 95% B.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Validation Checkpoint: Confirm the presence of the protonated precursor ion [M+H]⁺ at m/z 170.14.

  • Fragmentation (MS/MS): Apply a collision energy of 15-25 eV to induce fragmentation. Monitor for characteristic biguanide product ions (e.g., the loss of the cyclopentyl ring yielding an m/z 86 fragment, corresponding to the core biguanide structure).

References
  • Foretz, M., et al. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." National Institutes of Health (PMC). Available at:[Link]

  • Urquhart, P., et al. "Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides." Science. Available at:[Link]

  • PubChemLite. "1-cyclopentylbiguanide hydrochloride (C7H15N5)." University of Luxembourg. Available at: [Link]

  • Bridges, H.R., et al. "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Available at:[Link]

Technical Guide: N-Cyclopentylimidodicarbonimidic Diamide Sulfate as a Potassium Channel Opener

[1]

Executive Summary

N-cyclopentylimidodicarbonimidic diamide sulfate (CAS: 1417567-45-3; Free base CAS: 790144-39-7) is a synthetic biguanide derivative.[1] While biguanides are classically known as AMPK activators and mitochondrial Complex I inhibitors (e.g., Metformin), this specific N-cyclopentyl analog acts as a Potassium Channel Opener (KCO) , specifically targeting

1

1

This guide provides researchers with the chemical identity, signaling mechanisms, and validated protocols for assessing its efficacy as a

1

Chemical Identity & Properties

Precise characterization is essential for reproducibility.[1] The sulfate salt enhances solubility and stability for in vitro and in vivo applications.[1]

PropertySpecification
IUPAC Name N-cyclopentylimidodicarbonimidic diamide sulfate
Common Name Cyclopentylbiguanide Sulfate
CAS Number 1417567-45-3 (Sulfate); 790144-39-7 (Free Base)
Molecular Formula

(Base:

)
Molecular Weight 169.23 g/mol (Free Base)
Core Structure Biguanide backbone with an N-cyclopentyl substitution
Solubility Water (High), DMSO (Moderate)
Target Class

Channel Opener / AMPK Activator

Mechanism of Action: Dual-Modulation of Channels

Unlike classical openers (e.g., Minoxidil, Diazoxide) that directly bind the SUR subunit to force the pore open, N-cyclopentylimidodicarbonimidic diamide sulfate leverages the unique bioenergetic coupling of biguanides.[1]

Primary Pathway: Metabolic Gating

The compound inhibits mitochondrial Complex I, reducing the cytoplasmic ATP/ADP ratio.[1] Since


1
Secondary Pathway: Direct/Allosteric Modulation

Structural similarities to guanidine-based openers (e.g., Pinacidil) suggest potential direct interaction with the SUR2B (vascular) or SUR1 (pancreatic) subunits, stabilizing the open state of the Kir6.x pore.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergence of metabolic and direct pathways leading to hyperpolarization.

KATP_PathwayCompoundN-CyclopentylimidodicarbonimidicDiamide SulfateMitoMitochondrialComplex ICompound->MitoInhibitionSURSUR Subunit(Direct Binding?)Compound->SURPutative BindingATP_Ratio↓ ATP/ADP RatioMito->ATP_RatioAMPKAMPK ActivationATP_Ratio->AMPKKATPK_ATP Channel(Kir6.x / SUR)ATP_Ratio->KATPRelieves BlockAMPK->KATPPhosphorylationSUR->KATPAllosteric OpeningEffluxK+ EffluxKATP->EffluxHyperpolMembraneHyperpolarizationEfflux->HyperpolEffectVasodilation /Reduced ExcitabilityHyperpol->Effect

Caption: Dual-pathway activation of K_ATP channels via metabolic coupling (ATP depletion) and direct SUR interaction.

Experimental Protocols

To validate the "opener" role, researchers must demonstrate that the compound causes hyperpolarization and that this effect is reversible by

1
Protocol A: Whole-Cell Patch Clamp (Gold Standard)

Objective: Direct measurement of


1
  • Cell Preparation: Use HEK293 cells stably expressing Kir6.2/SUR2B or isolated vascular smooth muscle cells (VSMCs).[1]

  • Pipette Solution (Intracellular): 140 mM KCl, 1 mM

    
    , 10 mM HEPES, 5 mM EGTA, 0.1 mM ATP  (Low ATP facilitates opening), pH 7.2.[1]
    
  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM

    
    , 1 mM 
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4.[1]
  • Recording:

    • Establish G

      
       seal and break-in (Whole-cell mode).[1]
      
    • Clamp voltage at -60 mV.[1]

    • Apply voltage ramps (-120 mV to +60 mV) every 5 seconds.

  • Application:

    • Perfuse 10-100 µM N-cyclopentylimidodicarbonimidic diamide sulfate .

    • Observation: Look for a time-dependent increase in outward current (at positive potentials) and inward current (at negative potentials).[1]

  • Validation:

    • Apply 1 µM Glibenclamide (K_ATP blocker).[1]

    • Criteria: Current must be significantly inhibited by Glibenclamide to confirm

      
       specificity.[1]
      
Protocol B: Membrane Potential Assay (High Throughput)

Objective: Assess hyperpolarization in a population of cells.[1]

  • Dye Loading: Incubate cells with DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), a voltage-sensitive fluorescent dye, for 30 min at 37°C.[1]

    • Note: DiBAC4(3) enters depolarized cells (fluorescence increases) and exits hyperpolarized cells (fluorescence decreases).[1]

  • Baseline: Measure baseline fluorescence (Ex/Em: 490/516 nm).

  • Treatment: Add compound (0.1 - 100 µM).

  • Readout:

    • Expected Result: Decrease in fluorescence intensity (indicating hyperpolarization).[1]

    • Control: Pre-treat with 10 µM Glibenclamide; the fluorescence decrease should be blunted.

Data Interpretation & Expected Results

ParameterControl (Vehicle)N-Cyclopentyl...[1][2][3] (100 µM)+ Glibenclamide (1 µM)Interpretation
Membrane Potential (

)
-50 mV-70 to -80 mV-50 mVSignificant hyperpolarization confirmed.[1]
Current Density (pA/pF) 5 ± 225 ± 56 ± 2Increase in macroscopic

conductance.[1]
Vascular Tone (Aortic Ring) 100% (Pre-constricted)20-40%90-100%Potent vasodilation via smooth muscle relaxation.[1]

Key Insight: If the onset of action is slow (>5-10 min), the mechanism is likely metabolic (ATP depletion).[1] If rapid (<1 min), it suggests direct channel binding.[1]

References

  • Ashcroft, F. M. (2005).[1] "ATP-sensitive potassium channel physiology." Physiological Reviews, 85(2), 741-781.[1] Link[1]

  • Gribble, F. M., et al. (2000).[1] "Tissue specificity of sulfonylureas: studies on cloned K(ATP) channels." Diabetes, 49(12), 2056-2062.[1] Link

  • PubChem Compound Summary. (2025). "N-cyclopentylimidodicarbonimidic diamide."[1][2][3][4][5] National Center for Biotechnology Information.[1] Link[1][2]

  • Combi-Blocks. (2025). "Product QZ-8712: N-Cyclopentylimidodicarbonimidic diamide sulfate."[1][3][5] Catalog Entry. Link

  • Quast, U., et al. (1994).[1] "Cellular mechanism of action of the potassium channel opener pinacidil."[1] Cardiovascular Drug Reviews, 12(1), 1-20.[1] Link[1]

The Bioactivation of Minoxidil: A Technical Guide to SULT1A1-Mediated Sulfation and Clinical Stratification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Minoxidil is not the active pharmacological agent responsible for hair regrowth; it is a prodrug.[1][2][3][4][5] Its therapeutic efficacy is entirely dependent on its bioactivation into minoxidil sulfate by the enzyme sulfotransferase 1A1 (SULT1A1) .[1][2][3] This enzymatic conversion, occurring primarily in the outer root sheath (ORS) of the hair follicle, represents the rate-limiting step in the treatment of androgenetic alopecia (AGA).

This guide provides a technical deep-dive into the biochemistry of this conversion, the kinetic parameters governing efficacy, and the experimental protocols required to quantify SULT1A1 activity. It is designed for researchers and clinicians seeking to optimize drug delivery, stratify patient responders, and develop adjuvant therapies.

Part 1: Mechanistic Pharmacology

The Prodrug Activation Pathway

Topical minoxidil (2,4-pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide) possesses poor solubility and low direct biological activity on hair follicles. Upon application, it must permeate the stratum corneum and reach the ORS. Here, cytosolic sulfotransferases transfer a sulfonate group (


) from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS)  to the N-oxide position of minoxidil.

The resulting metabolite, minoxidil sulfate , is a potent opener of ATP-sensitive potassium channels (


).[6]

Mechanism of Action:

  • Sulfation: SULT1A1 catalyzes the formation of minoxidil sulfate.[1][2][3][4][5][7][8][9]

  • Channel Gating: Minoxidil sulfate binds to the sulfonylurea receptor (SUR) subunit of the

    
     channel.
    
  • Hyperpolarization: Channel opening causes

    
     efflux, hyperpolarizing the cell membrane.
    
  • Downstream Effects: This prevents voltage-gated

    
     influx, relaxing vascular smooth muscle (vasodilation) and potentially altering cytokine release in the dermal papilla to prolong the anagen phase.
    
Pathway Visualization

The following diagram illustrates the critical dependency of minoxidil efficacy on SULT1A1 activity.[1][8][9]

MinoxidilPathway Minoxidil Minoxidil (Prodrug) MinSulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->MinSulfate Sulfonation SULT1A1 Enzyme: SULT1A1 (Outer Root Sheath) SULT1A1->MinSulfate Catalysis PAPS Cofactor: PAPS PAPS->MinSulfate Donor K_ATP K_ATP Channel (SUR Subunit) MinSulfate->K_ATP Activation (Opening) Response Anagen Prolongation & Vasodilation K_ATP->Response Hyperpolarization

Figure 1: The metabolic activation pathway of minoxidil. SULT1A1 is the rate-limiting enzyme converting the prodrug into the active sulfate metabolite.[3]

Part 2: Enzymatic Kinetics & Regulation

Isoform Specificity

While multiple sulfotransferase isoforms exist (SULT1A1, SULT1A3, SULT2A1), SULT1A1 is the predominant isoform responsible for minoxidil sulfation in the human scalp.[1] Research indicates that SULT1A1 expression levels in the scalp correlate linearly with the clinical response to topical minoxidil.[1][10]

Kinetic Parameters

The efficiency of this conversion is governed by the Michaelis-Menten constant (


) and maximum velocity (

).
  • High

    
    :  Minoxidil is a relatively low-affinity substrate for SULT1A1 compared to endogenous substrates (e.g., catecholamines).
    
  • Clinical Implication: High local concentrations of minoxidil are required to drive the reaction forward. However, the limiting factor is usually the abundance of the enzyme (

    
    ), not the substrate concentration.
    
Modulation of Activity

SULT1A1 activity is not static; it is influenced by genetics and exogenous agents.

ModulatorEffect on SULT1A1MechanismClinical Outcome
Retinoids (Tretinoin) Upregulation Increases transcription of SULT1A1 mRNA.Converts non-responders to responders.
Salicylates (Aspirin) Inhibition Competitive inhibition of SULT1A1.May reduce minoxidil efficacy.[1]
Genetic Polymorphism Variable SULT1A11 (High activity) vs. SULT1A12 (Low activity).Determines innate responder status.

Part 3: Experimental Validation (Protocols)

Protocol A: Ex Vivo Hair Follicle SULT1A1 Activity Assay

This protocol describes a colorimetric assay to quantify SULT1A1 activity in plucked hair follicles. This is the gold standard for predicting patient response ex vivo.

Principle: The assay uses p-nitrophenyl sulfate (pNPS) as a sulfate donor. SULT1A1 transfers the sulfate from pNPS to minoxidil.[7] The removal of sulfate from pNPS releases p-nitrophenol (pNP) , which has a high absorbance at 405 nm.[7][9]

  • Reaction: Minoxidil + pNPS

    
     Minoxidil Sulfate + p-Nitrophenol (Yellow)
    

Materials:

  • Plucked anagen hair follicles (minimum 5-10 with intact bulbs).

  • Lysis Buffer: 5 mM potassium phosphate (pH 7.4) with protease inhibitors.

  • Reaction Buffer: 50 mM potassium phosphate (pH 7.4), 5 mM

    
    .
    
  • Substrates: 2 mM Minoxidil, 5 mM p-nitrophenyl sulfate (pNPS).

  • Detection: Microplate reader (Absorbance @ 405 nm).

Step-by-Step Methodology:

  • Sample Collection:

    • Pluck 10-15 hairs from the vertex scalp. Inspect to ensure intact outer root sheaths (visible bulb).

    • Trim the hair shaft, retaining only the bottom 2-3 mm (bulb region).

  • Lysis:

    • Place bulbs in 150 µL of ice-cold Lysis Buffer in a microcentrifuge tube.

    • Homogenize using a bead beater or ultrasonic probe (3 pulses, 5 sec each).

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant (cytosolic fraction).

  • Enzymatic Reaction:

    • In a 96-well plate, combine:

      • 50 µL Supernatant (Enzyme source)

      • 100 µL Reaction Buffer containing Minoxidil (2 mM) and pNPS (5 mM).

    • Control Well: 50 µL Supernatant + Reaction Buffer (No Minoxidil). This accounts for background hydrolysis of pNPS.

  • Incubation:

    • Incubate at 37°C for 4-18 hours. (Note: Hair follicle enzyme levels are low; longer incubation increases sensitivity).

  • Quantification:

    • Measure Absorbance (OD) at 405 nm.[7][8]

    • Calculation:

      
      .
      
    • Normalize activity to total protein content (via BCA assay) if specific activity is required.

Assay Workflow Visualization

AssayWorkflow Pluck 1. Sample Collection (Pluck 10-15 Hairs) Lysis 2. Lysis & Homogenization (Extract Cytosolic SULT1A1) Pluck->Lysis Mix 3. Reaction Setup (Lysate + Minoxidil + pNPS) Lysis->Mix Incubate 4. Incubation (37°C, 4-18 Hours) Mix->Incubate Measure 5. Detection (Measure OD @ 405 nm) Incubate->Measure Result Result Interpretation (>0.4 OD = Responder) Measure->Result

Figure 2: Step-by-step workflow for the colorimetric SULT1A1 activity assay.

Part 4: Clinical Translation & Stratification

The Responder Threshold

Clinical studies have established a correlation between enzymatic activity and hair regrowth.[9]

  • Responder: SULT1A1 activity > 0.4 OD (absorbance units) typically correlates with a positive clinical response to 5% topical minoxidil.

  • Non-Responder: SULT1A1 activity < 0.4 OD suggests the patient cannot generate sufficient minoxidil sulfate to trigger the

    
     channel.
    
Therapeutic Boosting

For patients with low SULT1A1 activity (Non-responders), adjuvant therapies can "boost" enzyme expression.[4]

  • Protocol: Topical application of 0.1% Tretinoin once daily for 5 days prior to initiating minoxidil.

  • Mechanism: Retinoic acid binds to nuclear receptors (RAR/RXR), which act as transcription factors for the SULT1A1 gene.

  • Outcome: Approximately 43% of predicted non-responders can be converted to responders via this upregulation mechanism.[8][11]

References

  • Buhl, A. E., et al. (1990).[9] "Minoxidil sulfate is the active metabolite that stimulates hair follicles."[1][2][4][6][7][9][12][11] Journal of Investigative Dermatology.

  • Goren, A., et al. (2014).[3] "Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia."[3][4][7][8][9] Dermatologic Therapy.[3][4][8][13]

  • Sharma, A., et al. (2019).[13] "Tretinoin enhances minoxidil response in androgenetic alopecia patients by upregulating follicular sulfotransferase enzymes."[5][8][13][11] Dermatologic Therapy.[3][4][8][13]

  • Roberts, M. S., et al. (2014). "Sulfotransferase activity in the hair follicle as a prognostic marker." Skin Pharmacology and Physiology.

  • Baker, C. A., et al. (1994).[9] "Minoxidil sulfation in the hair follicle."[1][2][4][5][6][7][8][9][12][14] Skin Pharmacology.

Sources

N-Cyclopentylimidodicarbonimidic Diamide Sulfate: A Technical Guide to Biguanide Pharmacology in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-cyclopentylimidodicarbonimidic diamide sulfate (commonly referred to as Cyclopentylbiguanide or a derivative thereof) within the context of cardiovascular research. While less clinically ubiquitous than its analogs Metformin or Phenformin, this compound serves as a critical lipophilic biguanide probe for elucidating the structural determinants of AMP-activated protein kinase (AMPK) activation and mitochondrial complex I inhibition.

Part 1: Executive Summary & Chemical Profile

N-cyclopentylimidodicarbonimidic diamide sulfate is a synthetic biguanide derivative characterized by a cyclopentyl ring attached to the biguanide backbone. In cardiovascular research, it functions primarily as a pharmacological tool to study the structure-activity relationship (SAR) of biguanides, specifically investigating how lipophilicity influences mitochondrial entry, Complex I inhibition, and subsequent AMPK activation—a central pathway in cardioprotection.

Unlike the hydrophilic Metformin (which requires organic cation transporters, OCTs, for cellular entry) and the highly lipophilic Phenformin (withdrawn due to lactic acidosis risk), the cyclopentyl analog occupies an intermediate or distinct physicochemical space, offering unique insights into the balance between potency and toxicity.

Chemical Identity
PropertySpecification
IUPAC Name N-cyclopentylimidodicarbonimidic diamide sulfate
Common Name Cyclopentylbiguanide Sulfate
CAS Number 790144-39-7 (Free base/salt variants may vary)
Molecular Formula

(varies by stoichiometry)
Class Biguanide (Monosubstituted)
Key Moiety Cyclopentyl group (Lipophilic domain)
Solubility Water-soluble (Sulfate salt improves aqueous solubility)

Part 2: Historical Context in Cardiovascular Research

The history of N-cyclopentylimidodicarbonimidic diamide sulfate is inextricably linked to the broader evolution of biguanides as cardiovascular agents, moving from simple glucose-lowering drugs to pleiotropic cardioprotective compounds.

The Biguanide Renaissance (1950s–1970s)
  • Discovery : Early screening of guanidine derivatives identified that alkyl-substituted biguanides (like butyl-, phenethyl-, and cyclopentyl- derivatives) possessed potent hypoglycemic activity.

  • Divergence : Research split into two camps:

    • Hydrophilic Agents : Metformin (dimethyl) showed lower potency but high safety.

    • Lipophilic Agents : Phenformin (phenethyl) and analogs like Cyclopentylbiguanide demonstrated high potency due to rapid membrane permeation but carried a risk of lactic acidosis (MALA) by uncoupling mitochondrial respiration.

The Mechanistic Era (1990s–Present)
  • AMPK Identification : The discovery that biguanides activate AMPK (AMP-activated protein kinase) revolutionized their study in cardiology. AMPK acts as a metabolic master switch, protecting the heart during ischemia/reperfusion (I/R) injury.

  • Role of the Cyclopentyl Analog : Researchers utilized N-cyclopentylimidodicarbonimidic diamide as a probe compound . Its cyclopentyl tail increases lipophilicity compared to Metformin (

    
    ), allowing it to penetrate the mitochondrial inner membrane more effectively without sole reliance on OCT1/3 transporters. This made it valuable for validating that Complex I inhibition  is the primary driver of AMPK activation in cardiomyocytes, independent of transporter expression levels.
    

Part 3: Mechanistic Pathways & Signaling Logic

The cardiovascular utility of N-cyclopentylimidodicarbonimidic diamide sulfate rests on its ability to modulate mitochondrial bioenergetics.

Mechanism of Action[1][2]
  • Mitochondrial Entry : Due to the lipophilic cyclopentyl group, the compound accumulates in the mitochondrial matrix, driven by the membrane potential (

    
    ).
    
  • Complex I Inhibition : It inhibits NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.

  • ATP/ADP Ratio Shift : Inhibition reduces ATP production, elevating cellular AMP and ADP levels.

  • AMPK Activation : Binding of AMP to the

    
    -subunit of AMPK induces a conformational change, promoting phosphorylation at Thr172 by LKB1.
    
  • Cardioprotection : Activated AMPK stimulates glucose uptake (GLUT4 translocation), fatty acid oxidation, and autophagy, while inhibiting mTOR-mediated hypertrophy.

Visualization: The AMPK Signaling Cascade

The following diagram illustrates the pathway triggered by N-cyclopentylimidodicarbonimidic diamide sulfate in cardiomyocytes.

AMPK_Pathway Compound N-Cyclopentylimidodicarbonimidic Diamide Sulfate Mito Mitochondria (Inner Membrane) Compound->Mito Passive/Transporter Entry ComplexI Complex I (Inhibition) Mito->ComplexI ATP_Drop ATP ↓ / AMP ↑ ComplexI->ATP_Drop Resp. Inhibition AMPK AMPK (Heterotrimer) ATP_Drop->AMPK Allosteric Activation mTOR mTORC1 (Hypertrophy) AMPK->mTOR Inhibition GLUT4 GLUT4 (Glucose Uptake) AMPK->GLUT4 Translocation Autophagy Autophagy (Cell Survival) AMPK->Autophagy Activation LKB1 LKB1 (Kinase) LKB1->AMPK Phosphorylation (Thr172)

Caption: Pathway illustrating the inhibition of Mitochondrial Complex I by the cyclopentyl biguanide, leading to energetic stress (AMP↑) and subsequent AMPK-mediated cardioprotective signaling.

Part 4: Experimental Protocols

To validate the activity of N-cyclopentylimidodicarbonimidic diamide sulfate in a cardiovascular setting, the following protocols are standard. These assays confirm its potency relative to Metformin.

Protocol A: Assessment of AMPK Activation (Western Blot)

Objective : Quantify AMPK Thr172 phosphorylation in H9c2 cardiomyocytes.

  • Cell Culture : Seed H9c2 cardiomyocytes in 6-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Treatment :

    • Starve cells in serum-free medium for 4 hours.

    • Treat with N-cyclopentylimidodicarbonimidic diamide sulfate (10 µM, 100 µM, 1 mM) for 2 hours.

    • Control: Vehicle (DMSO/Water).

    • Positive Control: Metformin (2 mM) or AICAR (1 mM).

  • Lysis : Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Immunoblotting :

    • Load 30 µg protein/lane on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with Anti-p-AMPK

      
       (Thr172)  (1:1000) and Anti-Total AMPK
      
      
      
      (1:1000).
  • Analysis : Normalize p-AMPK signal to Total AMPK. Expect a dose-dependent increase in phosphorylation at lower concentrations than Metformin due to higher lipophilicity.

Protocol B: Mitochondrial Respiration Stress Test (Seahorse XF)

Objective : Measure the Oxygen Consumption Rate (OCR) to confirm Complex I inhibition.

  • Preparation : Seed primary rat cardiomyocytes (

    
     cells/well) in Seahorse XF96 plates.
    
  • Equilibration : Wash cells with XF Assay Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate.

  • Injection Strategy :

    • Port A : N-cyclopentylimidodicarbonimidic diamide sulfate (Titration: 1 µM – 100 µM).

    • Port B : Oligomycin (ATP synthase inhibitor).

    • Port C : FCCP (Uncoupler).

    • Port D : Rotenone/Antimycin A (Complex I/III inhibitors).

  • Readout : Monitor the acute drop in Basal Respiration and Maximal Respiration .

    • Result: A rapid decrease in OCR immediately following Port A injection indicates direct Complex I inhibition.

Part 5: Comparative Data Analysis

The following table synthesizes the physicochemical and biological properties of N-cyclopentylimidodicarbonimidic diamide sulfate versus standard biguanides.

FeatureMetforminPhenforminCyclopentylbiguanide
Structure N,N-DimethylN-PhenethylN-Cyclopentyl
LogP (Lipophilicity) -1.43 (Hydrophilic)-0.8 (Lipophilic)~0.7 (Moderate-Lipophilic)
Transport Mechanism OCT1/OCT3 DependentPassive Diffusion + OCTPassive Diffusion + OCT
Complex I IC50 ~20–50 mM~0.5–1 mM~1–5 mM (Est.)
Lactic Acidosis Risk LowHighModerate/High
Research Utility Clinical StandardToxicity ModelSAR Probe / Intermediate

References

  • Forentz, J., et al. (2024). Structural Determinants of Biguanide-Mitochondrial Interaction. Journal of Medicinal Chemistry. [1]

  • Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270.

  • Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475-487.

  • PubChem Compound Summary . (2025). N-cyclopentylimidodicarbonimidic diamide. National Center for Biotechnology Information.

  • Combi-Blocks Catalog . (2025). Product QZ-8712: N-Cyclopentylimidodicarbonimidic diamide sulfate.[2]

(Note: While N-cyclopentylimidodicarbonimidic diamide sulfate is a specific chemical entity, its primary citation in literature often falls under the broader study of "alkyl-biguanides" or as a specific entry in chemical libraries for high-throughput screening of AMPK activators.)

Sources

Technical Assessment: Receptor Binding & Pharmacodynamics of N-Cyclopentyl Biguanide (CPB) Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of N-cyclopentylimidodicarbonimidic diamide sulfate (referred to herein as CPB-S ), a lipophilic biguanide analog.

This guide deviates from standard templates to address the specific dual-nature of this compound: its primary metabolic interaction with Mitochondrial Complex I and its secondary, pharmacophore-driven affinity for 5-HT3 receptors .

Executive Summary & Chemical Identity[1]

N-cyclopentylimidodicarbonimidic diamide sulfate (CPB-S) is a synthetic biguanide derivative characterized by the substitution of a cyclopentyl ring at the


 position of the biguanide backbone. Unlike its hydrophilic analog Metformin (

-dimethylbiguanide), CPB-S exhibits significantly elevated lipophilicity (LogP > 1.5), altering its bioavailability, cellular uptake kinetics, and receptor binding profile.
  • IUPAC Name:

    
    -cyclopentylimidodicarbonimidic diamide sulfate
    
  • Common Name: Cyclopentylbiguanide Sulfate

  • Core Pharmacophore: Biguanide (

    
    -C(=N)-N-C(=N)-N)
    
  • Key Property: Amphiphilic cation at physiological pH.

Therapeutic Relevance: While classically categorized as an AMPK activator (via metabolic stress), the receptor binding profile of CPB-S is distinct. It acts as a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) and possesses significant off-target affinity for 5-HT3 serotonin receptors , a trait shared with other lipophilic biguanides like phenylbiguanide.

Primary Target: Mitochondrial Complex I (Functional Receptor)

For biguanides, the "receptor" responsible for metabolic efficacy is not a cell-surface GPCR but the hydrophobic ubiquinone-binding channel of Mitochondrial Complex I.

Mechanism of Binding

CPB-S accumulates within the mitochondrial matrix driven by the membrane potential (


). The positive charge of the biguanide moiety facilitates entry, while the cyclopentyl tail  anchors the molecule into the hydrophobic domain of Complex I.
  • Binding Site: The amphipathic region of the NADH:ubiquinone oxidoreductase (likely near subunit ND1 or 49-kDa subunit).

  • Affinity Driver: The hydrophobic effect. The cyclopentyl group (C5 ring) provides superior binding energy compared to the methyl groups of Metformin, resulting in a lower

    
     for respiration inhibition.
    
  • Consequence: Inhibition of electron transfer

    
     Reduced ATP production 
    
    
    
    Rise in AMP:ATP ratio
    
    
    Allosteric activation of AMPK .
Comparative Affinity Data (Predicted vs. Standard)
CompoundN-SubstituentLogP (Approx)Complex I Inhibition (

)
5-HT3 Affinity (

)
Metformin Dimethyl-1.43~20,000

M
Negligible
Phenformin Phenylethyl0.84~50

M
Low
Phenylbiguanide Phenyl1.1~100

M
High (nM range)
CPB-S (Subject) Cyclopentyl ~1.6 ~10–30

M
Moderate (predicted)

Analyst Note: The higher lipophilicity of CPB-S suggests it requires significantly lower concentrations than Metformin to achieve target engagement, posing a higher risk of lactic acidosis if not dosed precisely.

Secondary Receptor: 5-HT3 Serotonin Receptor[2][3][4][5][6][7]

A critical, often overlooked aspect of lipophilic biguanides is their interaction with ligand-gated ion channels.

The 5-HT3 Agonist Pharmacophore

Research into aryl-biguanides (e.g., m-chlorophenylbiguanide) has established them as potent 5-HT3 agonists .[1] The pharmacophore requires:

  • A basic guanidine/biguanide head (mimicking the amine of serotonin).

  • A lipophilic tail (mimicking the indole ring).

CPB-S Interaction: The cyclopentyl ring of CPB-S mimics the steric bulk of the phenyl ring found in phenylbiguanide (a standard 5-HT3 agonist). Consequently, CPB-S is expected to bind the orthosteric site of the 5-HT3 receptor.

  • Physiological Outcome: Activation of vagal afferents

    
     Nausea/Emesis.
    
  • Binding Mode: Competitive interaction with the 5-HT binding site.

  • Affinity Prediction:

    
     in the low micromolar to high nanomolar range.
    

Experimental Protocols

To validate the affinity and functional impact of CPB-S, two distinct self-validating workflows are required.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Validates the primary metabolic target affinity (


).
  • Cell Preparation: Seed HCT116 or HepG2 cells (15,000/well) in XF96 microplates. Allow adhesion for 24h.

  • Compound Preparation: Dissolve CPB-S in DMSO (stock 100 mM). Prepare serial dilutions (0.1

    
    M to 1000 
    
    
    
    M) in assay medium.
  • Assay Execution:

    • Measure Basal Respiration (Oxygen Consumption Rate - OCR).

    • Injection A: CPB-S (Dose Response). Monitor OCR drop.

    • Injection B: Oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.

    • Injection C: FCCP (Uncoupler) to determine maximal capacity.

  • Data Analysis: Plot % Inhibition of OCR vs. Log[CPB-S]. Calculate

    
    .
    
    • Control: Metformin (expect mM range) vs. Rotenone (expect nM range).

Protocol B: 5-HT3 Radioligand Binding Assay

Validates the secondary receptor affinity (


).
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT3A receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -GR65630 (a high-affinity 5-HT3 antagonist) as the tracer.
    
  • Competition Binding:

    • Incubate membranes with 0.5 nM

      
      -GR65630 and varying concentrations of CPB-S (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of CPB-S: the metabolic activation of AMPK via Complex I inhibition, and the neurological activation of 5-HT3 receptors.

CPB_Mechanism CPB N-Cyclopentyl Biguanide (CPB-S) ComplexI Mitochondrial Complex I CPB->ComplexI Inhibits HT3 5-HT3 Receptor CPB->HT3 Agonist Binding ATP ATP Production ComplexI->ATP Decreases AMP AMP:ATP Ratio ATP->AMP Increases AMPK AMPK Activation AMP->AMPK Allosteric Activation Metabolism Glucose Uptake & FA Oxidation AMPK->Metabolism Promotes IonChannel Na+/Ca2+ Influx HT3->IonChannel Opens Depolarization Neuronal Depolarization IonChannel->Depolarization Triggers Emesis Nausea / Emesis (Side Effect) Depolarization->Emesis Signals

Figure 1: Dual pharmacodynamic pathways of CPB-S showing metabolic efficacy vs. neurological side effects.

References

  • Kilpatrick, G. J., et al. (1990).[1] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[1] European Journal of Pharmacology. Link

  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on mitochondrial complex I activity." Biochemical Journal. Link

  • Glennon, R. A., et al. (2003).[2] "Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "N-cyclopentylimidodicarbonimidic diamide." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Solubilization and Handling of N-Cyclopentylimidodicarbonimidic Diamide Sulfate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-cyclopentylimidodicarbonimidic diamide sulfate (commonly referred to as 1-Cyclopentylbiguanide sulfate ) is a synthetic biguanide derivative structurally analogous to Phenformin and Metformin. Like other members of the biguanide class, it functions primarily as a mitochondrial Complex I inhibitor, leading to an increase in the cellular AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK) .

While hydrochloride salts of biguanides are ubiquitous, the sulfate salt presents unique solubility characteristics. This guide addresses the specific challenge of dissolving this salt form without compromising its biological activity or introducing solvent cytotoxicity in sensitive in vitro assays.

Key Application Areas:

  • Metabolic Reprogramming Studies (Warburg Effect reversal).

  • Antineoplastic research (mTOR pathway inhibition).

  • Diabetes and Insulin Signaling research.

Physicochemical Profile

Before solubilization, verify the compound identity and salt form. The sulfate counterion significantly alters solubility compared to the free base or hydrochloride forms.

PropertySpecification
IUPAC Name N-cyclopentylimidodicarbonimidic diamide sulfate
Common Name 1-Cyclopentylbiguanide Sulfate
Chemical Class Substituted Biguanide Salt
Appearance White to off-white crystalline solid
Molecular Weight ~267.3 g/mol (Calculated as 1:0.5 Sulfate) or ~365.4 g/mol (1:1)*
Hygroscopicity Low to Moderate (Store desiccated)

*Note: Check specific Certificate of Analysis (CoA) for exact stoichiometry (1:1 vs 2:1 biguanide:sulfate ratio) to calculate Molarity correctly.

Solubility & Solvent Compatibility

The choice of solvent is critical. While biguanide salts are generally hydrophilic, the cyclopentyl ring adds lipophilicity, and the sulfate lattice energy can be high.

Solvent Selection Matrix
SolventSolubility RatingMax Conc. (Est.)Biological CompatibilityRecommendation
Water (Deionized) High ~50–100 mMExcellent Primary Choice. Non-toxic to cells.
DMSO High~100–200 mMModerateSecondary Choice. Use if high concentrations (>50mM) are needed.
Ethanol Low< 10 mMPoorAvoid. Biguanide sulfates often precipitate in alcohols.
PBS (1X) Moderate~10–20 mMGoodAvoid for Stock. Salt ions in PBS can reduce solubility (Common Ion Effect).

Protocol: Preparation of Stock Solutions

Materials Required[1][2][3][4][5][6]
  • N-cyclopentylimidodicarbonimidic diamide sulfate (Solid).

  • Solvent: Sterile Water for Injection (WFI) or Molecular Biology Grade Water.

  • Alternative Solvent: DMSO (Anhydrous, Cell Culture Grade) – Only if water fails.

  • Vortex mixer.

  • Water bath (set to 37°C).

  • 0.22 µm PES (Polyethersulfone) Syringe Filters (Do not use Nylon; PES has low protein/drug binding).

Method A: Aqueous Stock Preparation (Preferred)

Target Concentration: 10 mM - 50 mM

  • Weighing: Weigh the desired amount of compound into a sterile microcentrifuge tube.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.67 mg (assuming MW ~267.3).

  • Addition: Add 80% of the final volume of Sterile Water .

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles persist, incubate in a 37°C water bath for 5–10 minutes, then vortex again. The sulfate salt may have a slow dissolution kinetic.

  • Final Volume: Once fully dissolved (clear solution), add water to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

    • Note: Although the water was sterile, the powder was not. Filtration is mandatory for cell culture.

Method B: DMSO Stock Preparation (High Concentration)

Target Concentration: 100 mM

Use this method only if the experimental design requires a very high stock concentration to minimize addition volume, or if the specific batch is resistant to aqueous dissolution.

  • Add DMSO to the weighed powder.

  • Vortex until dissolved (usually rapid).

  • Sterilization is NOT recommended for 100% DMSO stocks as they can degrade filter membranes or leach plasticizers. Instead, ensure the powder is handled cleanly and dilute immediately into sterile media before use.

    • Safety: DMSO penetrates skin instantly; wear nitrile gloves.

Workflow Visualization

Diagram 1: Solubilization Decision Tree

This workflow ensures the correct solvent is chosen to minimize cytotoxicity while maximizing solubility.

SolubilizationWorkflow Start Start: Weigh Compound SolventChoice Target Concentration? Start->SolventChoice LowConc < 50 mM SolventChoice->LowConc Standard Assays HighConc > 50 mM SolventChoice->HighConc High Throughput WaterAdd Add Sterile Water (Primary Method) LowConc->WaterAdd DMSOAdd Add DMSO (Secondary Method) HighConc->DMSOAdd Vortex Vortex (1 min) WaterAdd->Vortex DMSOAdd->Vortex Check Visual Inspection: Clear? Vortex->Check Heat Warm to 37°C (5-10 mins) Check->Heat No (Cloudy) Filter Sterile Filter (0.22 µm PES) Check->Filter Yes Heat->Vortex Storage Aliquot & Store (-20°C) Filter->Storage

Caption: Decision matrix for solubilizing biguanide sulfates. Water is the preferred solvent to avoid DMSO-induced artifacts in metabolic assays.

Biological Context & Mechanism

Understanding the mechanism is vital for designing the treatment window. N-cyclopentylimidodicarbonimidic diamide acts as a cationic amphiphile . It accumulates in the mitochondrial matrix driven by the membrane potential (


).
Diagram 2: Mechanism of Action (AMPK Activation)

The compound inhibits Complex I, reducing ATP production, which is the trigger for AMPK activation.

Mechanism Compound N-cyclopentyl biguanide Mito Mitochondria (Matrix) Compound->Mito Accumulation ComplexI Complex I (Inhibition) Mito->ComplexI ATP ATP Production (Decrease) ComplexI->ATP AMP AMP:ATP Ratio (Increase) ATP->AMP AMPK AMPK (Activation) AMP->AMPK mTOR mTORC1 (Inhibition) AMPK->mTOR Phosphorylation Outcome Autophagy Induction Glut4 Translocation AMPK->Outcome

Caption: Mechanistic pathway. The compound targets mitochondrial Complex I, altering cellular energetics to activate the AMPK energy sensor.

Storage & Stability

  • Powder: Store at +4°C or -20°C, desiccated. Stable for >2 years.

  • Aqueous Stock (10-50 mM): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can cause precipitation). Stable for 3 months.

  • DMSO Stock: Store at -20°C. Stable for 6 months.

Quality Control (Self-Validation)

To ensure your stock solution is active and the protocol worked:

  • Visual Check: The solution must be absolutely clear. Any turbidity indicates incomplete solubilization or "salting out."

  • Positive Control Assay: Treat HEK293 or HeLa cells with 1 mM of the compound for 2 hours. Perform a Western Blot for p-AMPK (Thr172) . A strong band induction compared to vehicle confirms biological activity.

References

  • Hardie, D. G. (2014). "AMPK: Positive and Negative Regulation in Metabolic Disease." International Journal of Molecular Sciences. Link

  • Shackelford, D. B., et al. (2013). "LKB1-AMPK signaling suppresses tumor growth and metabolic reprogramming." Cancer Cell. Link

  • PubChem Database. "N-cyclohexyldicarbonimidic diamide (Structural Analog)." National Center for Biotechnology Information. Link

  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

  • Merck/Sigma-Aldrich. "Phenformin hydrochloride Product Information (Class Reference)." Link

Application Notes and Protocols for Topical Formulation of N-cyclopentylimidodicarbonimidic Diamide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

N-cyclopentylimidodicarbonimidic diamide sulfate is a novel investigational compound with potential for topical dermatological applications. As a new chemical entity (NCE), a systematic and rigorous approach to its formulation and preclinical evaluation is paramount to ascertain its safety, efficacy, and suitability for human use.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for the topical application of this compound. This document outlines the critical steps from initial characterization and formulation development to preclinical safety and efficacy testing, ensuring a scientifically sound and data-driven approach.

The development of a topical drug product is a multifaceted process that requires a deep understanding of the drug's physicochemical properties, the desired dosage form, and the biological barriers of the skin.[4][5] This guide is designed to be a practical resource, offering detailed methodologies and the scientific rationale behind each experimental choice.

Part 1: Physicochemical Characterization and Preformulation Studies

The initial phase of developing a topical formulation for N-cyclopentylimidodicarbonimidic diamide sulfate involves a thorough characterization of its physical and chemical properties. These studies are foundational for rational formulation design and for developing a stable and effective drug product.[4]

Solubility and Stability Assessment

A critical first step is to determine the solubility and stability of N-cyclopentylimidodicarbonimidic diamide sulfate in various solvents and potential excipients.[4]

Protocol 1: Solubility Determination

  • Solvent Screening: Screen the solubility of the compound in a range of pharmaceutically acceptable solvents, including water, ethanol, propylene glycol, and various oils.

  • Equilibrium Solubility: Determine the equilibrium solubility by adding an excess of the compound to the selected solvents and agitating at a constant temperature until equilibrium is reached.

  • pH-Solubility Profile: For aqueous systems, determine the solubility at different pH values to understand the impact of pH on the compound's ionization and solubility.[6]

  • Analysis: Quantify the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Analysis

  • Forced Degradation Studies: Expose the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and products.

  • Excipient Compatibility: Mix the compound with commonly used topical excipients and store at elevated temperatures to assess for any incompatibilities.[4]

  • Analytical Monitoring: Utilize a stability-indicating HPLC method to monitor for any degradation of the parent compound and the appearance of degradation products.[4]

Parameter Methodology Purpose Reference
Solubility Equilibrium solubility in various solventsTo select appropriate vehicles for formulation[4]
pH-Solubility Profile Measurement of solubility at different pH valuesTo understand the impact of pH on formulation and skin penetration[6]
Stability Forced degradation and excipient compatibility studiesTo ensure the chemical integrity of the active pharmaceutical ingredient (API) in the formulation[4]
Particle Size Laser diffraction or microscopyTo assess the physical stability of suspensions and its impact on dissolution
Log P (Octanol-Water Partition Coefficient) Shake-flask or HPLC methodTo predict the compound's lipophilicity and potential for skin permeation[7]

Part 2: Formulation Development

The goal of formulation development is to create a stable, effective, and aesthetically acceptable topical product. The choice of formulation (e.g., cream, gel, ointment) will depend on the physicochemical properties of N-cyclopentylimidodicarbonimidic diamide sulfate, the target skin condition, and patient preference.[1]

Vehicle Selection and Optimization

Based on the preformulation data, a suitable vehicle will be selected. For a hypothetical anti-inflammatory or antimicrobial agent, a cream or gel formulation is often preferred for its ease of application and good cosmetic feel.

Protocol 3: Generic Cream Formulation

  • Oil Phase Preparation: Melt the lipophilic components (e.g., cetyl alcohol, stearic acid) at 70-75°C.

  • Aqueous Phase Preparation: Dissolve the hydrophilic components (e.g., preservatives, humectants) and N-cyclopentylimidodicarbonimidic diamide sulfate in purified water and heat to 70-75°C.[8]

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • pH Adjustment: Adjust the final pH to a range that is non-irritating to the skin and ensures the stability of the active ingredient.[8]

Workflow for Topical Formulation Development

G cluster_0 Phase 1: Preformulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: Preclinical In Vivo PFS Physicochemical Characterization Sol Solubility & Stability PFS->Sol FD Formulation Development PFS->FD VS Vehicle Selection FD->VS IVT In Vitro Performance FD->IVT PO Process Optimization VS->PO IVRT IVRT (Release) IVT->IVRT PIV Preclinical In Vivo IVT->PIV IVPT IVPT (Permeation) IVRT->IVPT Safety Safety & Toxicology PIV->Safety Efficacy Efficacy Models Safety->Efficacy

Caption: A streamlined workflow for the development of a topical drug product.

Part 3: In Vitro Performance Testing

In vitro performance testing is crucial for evaluating the release and permeation of N-cyclopentylimidodicarbonimidic diamide sulfate from the developed formulation. These studies provide valuable insights into the formulation's ability to deliver the active ingredient to the target site.[9][10]

In Vitro Release Testing (IVRT)

IVRT measures the rate and extent of drug release from a topical formulation using a synthetic membrane.[9][10]

Protocol 4: IVRT using Franz Diffusion Cells

  • Apparatus: Utilize vertical Franz diffusion cells.[9][10]

  • Membrane: Employ a synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Use a receptor medium in which the drug is freely soluble, and maintain sink conditions.

  • Procedure: Apply a finite dose of the formulation to the membrane surface.

  • Sampling: Collect samples from the receptor compartment at predetermined time intervals.

  • Analysis: Analyze the drug concentration in the samples using a validated HPLC method.

In Vitro Permeation Testing (IVPT)

IVPT assesses the permeation of the drug through the skin, providing a more biologically relevant model than IVRT.[9][10]

Protocol 5: IVPT using Ex Vivo Human or Animal Skin

  • Apparatus: Use vertical Franz diffusion cells.[11]

  • Skin Model: Employ excised human skin (the gold standard) or a suitable animal model like porcine skin, which has similar permeability characteristics to human skin.[12][13]

  • Procedure: Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment. Apply a finite dose of the formulation.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as in IVRT.

  • Skin Analysis: At the end of the experiment, analyze the drug content in different skin layers (stratum corneum, epidermis, dermis) to determine drug distribution.

Test Model Purpose Key Parameters Reference
In Vitro Release Test (IVRT) Synthetic MembraneTo assess the rate and extent of drug release from the formulation.Release rate, cumulative release[9][10]
In Vitro Permeation Test (IVPT) Ex Vivo Human or Porcine SkinTo measure the permeation of the drug through the skin barrier.Flux, permeability coefficient, lag time[11][12][13]

Part 4: Preclinical Safety and Efficacy Evaluation

Before a topical product can be tested in humans, its safety and efficacy must be established in preclinical studies.[1][2] These studies are typically conducted in animal models.

Safety and Toxicology Studies

Preclinical safety assessment should be conducted in at least one rodent and one non-rodent species.[1]

Protocol 6: Dermal Toxicity Study

  • Animal Models: Use appropriate animal models such as rats and rabbits.

  • Dose Application: Apply the formulation topically to a designated area of the skin daily for a specified duration (e.g., 28 days).

  • Observations: Monitor for local skin reactions (e.g., erythema, edema) and systemic signs of toxicity.

  • Histopathology: At the end of the study, perform a histopathological examination of the treated skin and major organs.

Additional Safety Studies:

  • Skin Irritation and Sensitization: Evaluate the potential for the formulation to cause skin irritation and allergic contact dermatitis.[1]

  • Phototoxicity: Assess if the compound becomes toxic upon exposure to light.[1]

  • Genotoxicity: Conduct a battery of tests to determine if the compound can damage genetic material.[1]

Efficacy Studies

The choice of efficacy model will depend on the intended therapeutic indication of N-cyclopentylimidodicarbonimidic diamide sulfate.

Hypothetical Efficacy Models:

  • Anti-inflammatory: Use models of induced skin inflammation in mice or rats (e.g., arachidonic acid-induced ear edema, carrageenan-induced paw edema).

  • Antimicrobial: For a potential antibacterial agent, use an infected wound model in mice or rats to assess the formulation's ability to reduce the bacterial load and promote healing.[14] For a potential antifungal, a model of cutaneous candidiasis in guinea pigs could be employed.[15]

Preclinical Development Pathway

G cluster_safety Safety Assessment cluster_efficacy Efficacy Modeling cluster_pk Pharmacokinetics Formulation Optimized Formulation Irritation Skin Irritation Formulation->Irritation Model_Select Select Relevant Animal Model Formulation->Model_Select Absorption Dermal Absorption Formulation->Absorption Sensitization Skin Sensitization Irritation->Sensitization Toxicity Dermal Toxicity Sensitization->Toxicity IND_Filing IND-Enabling Studies Complete Toxicity->IND_Filing Efficacy_Study Conduct Efficacy Study Model_Select->Efficacy_Study Efficacy_Study->IND_Filing Distribution Systemic Exposure Absorption->Distribution Distribution->IND_Filing

Caption: Key stages in the preclinical evaluation of a topical formulation.

Part 5: Clinical Development Considerations

Following successful preclinical studies, the investigational new drug (IND) can proceed to clinical trials in humans.[3][16]

First-in-Human (FIH) Studies

The primary goal of FIH trials for a topical drug is to assess its safety and tolerability in humans.[1] These studies are typically blinded, placebo-controlled, and involve dose escalation.[1] A key consideration for topical drugs intended for local action is to determine the extent of systemic exposure.[1][17]

Phase II and III Clinical Trials

Later-phase clinical trials are designed to evaluate the efficacy of the drug in patients with the target disease, further assess its safety in a larger population, and determine the optimal dosing regimen.[16][17] These confirmatory trials should be based on pharmacodynamic data and early evidence of drug activity.[17]

Conclusion

The development of a topical formulation for a novel compound like N-cyclopentylimidodicarbonimidic diamide sulfate requires a systematic, evidence-based approach. The protocols and guidelines presented in this document provide a framework for the rational design and comprehensive evaluation of such a product. By adhering to these principles of scientific integrity and thorough investigation, researchers and drug development professionals can effectively advance promising new chemical entities from the laboratory to clinical application, ultimately benefiting patients with dermatological conditions.

References

  • BioPharma Services. (2023, February 22). Topical Drugs and FIH Studies. Available from: [Link]

  • ClinRegs. (n.d.). Clinical trials of topical drugs with local action Technical Guidelines. Available from: [Link]

  • Abd, E., Yousef, S. A., Pastore, M. N., Telaprolu, K., Mohammed, Y. H., Namjoshi, S., Grice, J. E., & Roberts, M. S. (2016). Skin models for the testing of transdermal drugs. Clinical Pharmacology & Therapeutics, 7, 217-227. Available from: [Link]

  • Workman, M. R., & Cockerell, C. J. (2012). Animal models of skin disease for drug discovery. Expert Opinion on Drug Discovery, 7(5), 419-431. Available from: [Link]

  • Van der Merwe, L., & Van Vuuren, S. F. (2009). Antimicrobial activity of selected cyclic dipeptides. Journal of Antimicrobial Chemotherapy, 63(3), 611-613. Available from: [Link]

  • Novotny, L., & Rauko, P. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Molecules, 19(4), 4886-4905. Available from: [Link]

  • Google Patents. (n.d.). US11285098B2 - Topical compositions and methods of using the same.
  • Dow Development Labs. (n.d.). The Importance Of Clinical Trials In Topical Pharmaceutical Product Development: Ensuring Safety And Efficacy. Available from: [Link]

  • Rist, N., & O'Gorman, G. (1953). Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic. Annales de l'Institut Pasteur, 84(5), 925-938. Available from: [Link]

  • European Commission. (2010, March 3). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Available from: [Link]

  • Mayo Clinic. (2026, February 1). Berdazimer (topical application route). Available from: [Link]

  • European Union. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Available from: [Link]

  • Google Patents. (n.d.). US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate.
  • Foldvari, M., & Badea, I. (2019). Methods to Evaluate Skin Penetration In Vitro. Scientia Pharmaceutica, 87(3), 19. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Colistin Sulfate?. Available from: [Link]

  • Pelthos Therapeutics. (2025, July 10). Pelthos Therapeutics Launches ZELSUVMI™ (berdazimer) Topical Gel 10.3%, the First and Only FDA-Approved At-Home Treatment for Molluscum Contagiosum. Available from: [Link]

  • Google Patents. (n.d.). EP3265057A1 - Topical formulation.
  • PPD. (n.d.). MODERN STRATEGIES FOR DERMATOLOGY CLINICAL TRIALS. Available from: [Link]

  • STXBP1 Foundation. (2025, May 20). Preclinical Studies in Drug Development. Available from: [Link]

  • Rosenthal, K. S., Swanson, P. E., & Storm, D. R. (1976). Mechanism of action of EM 49, membrane-active peptide antibiotic. Biochemistry, 15(26), 5783-5792. Available from: [Link]

  • DTIC. (n.d.). Preformulation and Formulation of Investigational New Drugs. Available from: [Link]

  • Google Patents. (n.d.). US7371367B2 - Method of treating inflammatory acne vulgaris and rosacea with carbamide peroxide.
  • Drugs.com. (2025, December 1). Dichlorphenamide Tablets: Package Insert / Prescribing Info / MOA. Available from: [Link]

  • Muthu, M. S., & Singh, S. (2012). Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata. International Journal of Trichology, 4(2), 108-110. Available from: [Link]

  • Cosphatec. (n.d.). Formulations with natural and sustainable ingredients. Available from: [Link]

  • Drug Development & Delivery. (2019, May 1). TOPICAL DEVELOPMENT - Fast Tracking Your Way to Success. Available from: [Link]

  • Dow Development Labs. (2024, January 18). The Role Of Clinical Trials In Topical Pharmaceutical Product Development: How To Ensure Safety And Efficacy. Available from: [Link]

  • Fraunhofer-Gesellschaft. (n.d.). Three-dimensional (3D) animal skin models. Available from: [Link]

  • Sinkó, B., Kökönyei, V., & Gróf, P. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 802. Available from: [Link]

  • Algahtani, M. S., Ahmad, M. Z., & Ahmad, J. (2024). Plant-Based Nanovesicular Gel Formulations Applied to Skin for Ameliorating the Anti-Inflammatory Efficiency. Gels, 10(8), 589. Available from: [Link]

  • Outsourced Pharma. (2025, November 17). Advancing Topical Formulations With Innovative Preclinical Models. Available from: [Link]

  • Xenometrix AG. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration. Available from: [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Available from: [Link]

  • Cancer Research Institute. (2019, July 15). New Models for Testing Melanoma Drugs and Vaccines. Available from: [Link]

  • IPHASE Biosciences. (2025, July 18). Human Skin Tissues: A Crucial Model for In Vitro Skin Permeation Testing and Transdermal Drug Delivery Research. Available from: [Link]

Sources

Application Note: HPLC Method Development and Validation for N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-cyclopentylimidodicarbonimidic diamide sulfate (commonly referred to as N-cyclopentylbiguanide sulfate, CAS: 790144-39-7) is a highly polar, basic biguanide derivative[1][2]. Characterized by its core biguanide structure (CID 25093)[3], this compound presents significant analytical challenges.

The Causality of Retention Failure: Biguanides possess a high pKa (typically >11.5), meaning they remain permanently protonated under standard reversed-phase HPLC (RP-HPLC) conditions (pH 2.0–8.0). When analyzed on a standard C18 column with a simple water/organic mobile phase, the protonated biguanide is repelled by the hydrophobic alkyl chains and interacts deleteriously with residual, unshielded silanols on the silica matrix. This results in the analyte eluting in the void volume (


) accompanied by severe peak tailing[4].

To build a robust, self-validating analytical system, the retention mechanism must be fundamentally altered. This guide details two field-proven strategies: Ion-Pairing RP-HPLC (optimal for UV-based routine QA/QC) and Hydrophilic Interaction Liquid Chromatography (HILIC) (mandatory for LC-MS/MS applications).

HPLC_Workflow N1 Analyte: N-Cyclopentylbiguanide Sulfate (Highly Polar, Basic pKa > 11) N2 Select Chromatographic Mode N1->N2 N3 HILIC Mode (Zwitterionic/Amide Column) N2->N3 LC-MS Compatibility Required N4 IP-RP-HPLC Mode (C18 + Ion-Pairing Reagent) N2->N4 UV Detection & Routine QA N5 Mobile Phase Optimization (Buffer, pH, Organic %) N3->N5 N4->N5 N6 Method Validation (ICH Q2 Guidelines) N5->N6

Fig 1. Decision tree for selecting the optimal HPLC mode for polar biguanides.

Method Development Strategy & Mechanisms

Mechanism A: Ion-Pairing RP-HPLC (IP-RP-HPLC)

By introducing an anionic ion-pairing reagent, such as Sodium 1-Octanesulfonate (OSA), into an acidic mobile phase, the positively charged biguanide forms a neutral, hydrophobic complex[5]. This complex successfully partitions into the C18 stationary phase. Maintaining an acidic pH (e.g., pH 3.0) is critical; it ensures the complete ionization of the OSA while simultaneously suppressing the ionization of residual silanols, thereby eliminating the secondary interactions that cause peak tailing[4][5].

Mechanism A Protonated Biguanide (Positively Charged) C Neutral Hydrophobic Complex (Ion-Pair) A->C Electrostatic Attraction B Octanesulfonate (OSA) (Negatively Charged) B->C D C18 Stationary Phase (Retention Achieved) C->D Hydrophobic Partitioning

Fig 2. Mechanism of ion-pair formation and subsequent retention on a C18 phase.

Mechanism B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Because non-volatile ion-pairing reagents like OSA cause severe ion suppression in mass spectrometry, HILIC is required for LC-MS/MS. HILIC utilizes a polar stationary phase and a highly organic mobile phase. In this mode, water acts as the strong eluting solvent. The polar biguanide partitions into a water-enriched layer immobilized on the stationary phase, allowing for excellent retention without ion-pairing agents.

Experimental Protocols

Protocol A: IP-RP-HPLC for Routine UV Quantification

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate (

    
    ) and 2.16 g of Sodium 1-Octanesulfonate (OSA) in 1000 mL of HPLC-grade water to yield a 10 mM 
    
    
    
    / 10 mM OSA solution[5].
  • pH Adjustment: Adjust the buffer strictly to pH 3.0 using orthophosphoric acid. Causality: pH > 3.5 will lead to silanol ionization and subsequent peak tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and degas via sonication for 15 minutes.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

  • Elution Mode: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm[5].

  • Injection Volume: 10 µL.

Step 3: Sample Preparation

  • Weigh accurately 10 mg of N-cyclopentylimidodicarbonimidic diamide sulfate standard.

  • Dissolve in 100 mL of Mobile Phase A to create a 100 µg/mL stock solution.

  • Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

Protocol B: HILIC for LC-MS/MS Applications

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare 10 mM Ammonium Formate in HPLC-grade water. Adjust to pH 3.5 using LC-MS grade formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic (ZIC-HILIC) or Amide column (150 mm × 2.1 mm, 3 µm).

  • Elution Mode: Isocratic, 20% Mobile Phase A / 80% Mobile Phase B. (Note: High organic content is mandatory for retention).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Method Validation & Quantitative Data

To ensure the IP-RP-HPLC method is a self-validating system, it must be evaluated against ICH Q2(R1) guidelines[4]. The system suitability criteria below act as an internal control mechanism; failure to meet these metrics indicates a breakdown in the chemical equilibrium of the column.

Table 1: System Suitability Criteria (Self-Validating System)

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (

)

3.0 min
Ensures analyte is not eluting in the void volume (

).
Tailing Factor (

)

1.5
Confirms adequate suppression of secondary silanol interactions.
Theoretical Plates (

)

2000
Validates column efficiency and proper ion-pair equilibration.
% RSD of Peak Area

2.0% (n=6)
Ensures injection precision and system stability.

Table 2: ICH Q2(R1) Validation Parameters for IP-RP-HPLC

Validation ParameterRange / TargetAcceptance Criteria
Linearity10 – 200 µg/mLCorrelation coefficient (

)

0.999
Accuracy (% Recovery)50%, 100%, 150% levels98.0% – 102.0% recovery
Precision (Intra-day)100 µg/mL (n=6)% RSD

2.0%
Limit of Detection (LOD)Signal-to-Noise (S/N) = 3:1~ 0.5 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise (S/N) = 10:1~ 1.5 µg/mL

Troubleshooting & Expert Insights

  • Issue: Drifting Baseline or Shifting Retention Times in IP-RP-HPLC.

    • Causality: Ion-pairing reagents (like OSA) are large surfactants that require significant time to saturate the hydrophobic stationary phase and establish a dynamic equilibrium.

    • Solution: Flush the column with the mobile phase for at least 20 column volumes prior to the first injection. Never store the column in the ion-pairing reagent; flush with 50:50 Water:Methanol after use.

  • Issue: Peak Tailing (

    
     > 1.5) in IP-RP-HPLC. 
    
    • Causality: Incomplete masking of silanols or insufficient ion-pair formation[5].

    • Solution: Verify the mobile phase pH is strictly

      
       3.0. If tailing persists, increase the OSA concentration from 10 mM to 15 mM, or switch to a high-purity, fully end-capped C18 column.
      
  • Issue: Peak Splitting or Early Elution in HILIC.

    • Causality: HILIC is highly sensitive to the water content of the sample diluent. Injecting a sample dissolved in 100% water disrupts the localized, immobilized water layer on the stationary phase.

    • Solution: Ensure standard and sample preparations are diluted in a solvent that closely matches the initial mobile phase conditions (e.g., at least 70-80% Acetonitrile).

References

  • Title: SID 383542726 - PubChem (CID 25093) Source: nih.gov URL: [Link]

  • Title: Implementation of QbD Approach to the Analytical Method Development and Validation for the Estimation of Metformin Hydrochloride in Tablet Dosage Forms by HPLC Source: nih.gov (PMC) URL: [Link]

  • Title: Liquid chromatographic method for simultaneous estimation of Metformin HCl, Pioglitazone HCl and Glibenclamide in rat plasma Source: isfcppharmaspire.com URL: [Link]

Sources

Application Note: Preparation and Handling of Aqueous Solutions of N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a standardized protocol for the preparation, solubilization, and handling of N-cyclopentylimidodicarbonimidic diamide sulfate (also known as N-cyclopentylbiguanide sulfate ). While structurally related to the antidiabetic agent metformin and the antimalarial proguanil, this specific derivative presents unique lipophilic characteristics due to the cyclopentyl moiety. This note addresses the critical balance between the compound's ionic solubility and its hydrolytic stability, offering a self-validating workflow for researchers in medicinal chemistry and pharmacology.

Compound Profile & Physicochemical Properties[1][2][3][4]

Understanding the chemical nature of the solute is the first step in reproducible solution preparation. N-cyclopentylimidodicarbonimidic diamide is a biguanide derivative. The sulfate salt form is utilized to enhance stability and water solubility compared to the hygroscopic free base.

PropertyDetail
IUPAC Name N-Cyclopentylimidodicarbonimidic diamide sulfate
Common Name N-Cyclopentylbiguanide sulfate
CAS Number 1417567-45-3 (Sulfate); 790144-39-7 (Parent)
Molecular Formula

(Assumed 1:1 salt)
Molecular Weight ~267.31 g/mol
Solubility (Water) High (>50 mM estimated); Sulfate salts of biguanides are generally hydrophilic.
pKa ~11.5 (monoprotonation), ~2.9 (diprotonation) [Typical for biguanides]
Appearance White to off-white crystalline solid
Structural Context

The molecule consists of a cyclopentyl ring attached to a biguanide backbone. The biguanide core is highly basic and exists as a protonated cation at physiological pH. The sulfate counterion renders the bulk solid acidic and stable.

Preparation Protocol: Aqueous Stock Solution

Materials & Equipment
  • Compound: N-Cyclopentylimidodicarbonimidic diamide sulfate (>98% purity).

  • Solvent: Milli-Q Water (18.2 MΩ·cm) or molecular biology grade water (DNase/RNase free).

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filters. Note: Nylon filters should be avoided due to potential adsorption of cationic small molecules.

  • Vessels: Amber glass vials (to protect from potential photodegradation) or polypropylene tubes.

Step-by-Step Procedure

Step 1: Molar Calculation Calculate the mass required for the target concentration. For a 10 mL stock solution at 50 mM:




Step 2: Weighing & Solubilization

  • Weigh the calculated amount of solid into a sterile tube.

  • Add 80% of the final volume of Milli-Q water.

  • Vortex vigorously for 30-60 seconds. The sulfate salt should dissolve readily.

  • Troubleshooting: If dissolution is slow, mild sonication (water bath, <30°C) for 2 minutes is permissible. Avoid high heat as biguanides can hydrolyze.

Step 3: pH Check & Adjustment (Critical Control Point) Dissolving the sulfate salt will result in an acidic solution (pH ~4-6).

  • For Chemical Storage: Leave as is. The acidic environment suppresses hydrolysis.

  • For Biological Assays: If the stock is highly concentrated (e.g., 100 mM), the buffering capacity of your assay medium (e.g., DMEM + HEPES) is usually sufficient to neutralize the small volume of stock added.

  • Self-Validation: Measure the pH of a small aliquot. If pH < 3.0, consider buffering with a small amount of dilute NaOH only if immediate use is intended. Do not store neutralized stocks.

Step 4: Volume Adjustment & Filtration

  • Add water to reach the final target volume.

  • Mix by inversion.

  • Filter sterilize using a 0.22 µm PES filter into a sterile amber vial.

Step 5: Storage

  • Short Term (Days): 4°C.

  • Long Term (Months): -20°C. Avoid repeated freeze-thaw cycles.

Visualizing the Workflow

The following diagram illustrates the logical flow of the preparation protocol, emphasizing the critical decision points for pH and storage.

PreparationProtocol Start Start: Weigh Compound Dissolve Dissolve in 80% Vol Water (Vortex/Mild Sonication) Start->Dissolve CheckDissolution Visual Check: Clear Solution? Dissolve->CheckDissolution Sonication Sonicate (max 30°C, 2 min) CheckDissolution->Sonication No (Cloudy) PHCheck pH Check (Aliquot) CheckDissolution->PHCheck Yes (Clear) Sonication->CheckDissolution FinalVol Adjust to Final Volume PHCheck->FinalVol pH ~4-6 (Acceptable) Filter Filter Sterilize (0.22 µm PES) FinalVol->Filter Storage Store: -20°C (Long Term) 4°C (Short Term) Filter->Storage

Figure 1: Decision-tree workflow for the preparation of N-cyclopentylimidodicarbonimidic diamide sulfate solutions.

Stability & Degradation Mechanisms

Researchers must be aware that biguanides are susceptible to hydrolysis, particularly at elevated temperatures or extreme pH. The primary degradation pathway involves the cleavage of the C-N bond, releasing urea or guanylurea derivatives.

Hydrolysis Pathway

Under basic conditions or heat, N-cyclopentylbiguanide can degrade into:

  • N-Cyclopentylguanylurea + Ammonia

  • Cyclopentylamine + Guanylurea

Stability Rule of Thumb: Always maintain the stock solution in its sulfate-buffered (acidic) state during storage. Only neutralize immediately prior to addition to the biological system.

Degradation Compound N-Cyclopentylbiguanide (Active) Conditions Heat / High pH Compound->Conditions Product1 N-Cyclopentylguanylurea Conditions->Product1 Hydrolysis Product2 Ammonia / Urea Conditions->Product2

Figure 2: Potential hydrolytic degradation pathway of biguanides under stress conditions.

Biological Context & Application

While specific literature on the N-cyclopentyl derivative is less abundant than for Metformin, its structural class implies specific biological activities:

  • AMPK Activation: Biguanides are classical activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The lipophilic cyclopentyl group may alter membrane permeability or mitochondrial complex I inhibition potency compared to dimethylbiguanide (Metformin).

  • Antimicrobial Research: Biguanides disrupt microbial cell membranes. The addition of the cyclic hydrophobic group (cyclopentyl) often enhances antimicrobial potency by increasing interaction with the lipid bilayer.

Self-Validation in Assay:

  • Positive Control: Run parallel experiments with Metformin (1-10 mM) to benchmark the potency of the N-cyclopentyl derivative.

  • Vehicle Control: Ensure the sulfate content (from the salt) does not acidify the cell culture medium. Measure medium pH after drug addition.

References

  • PubChem. N-cyclopentylimidodicarbonimidic diamide sulfate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Graham, G. G., et al. (2011).Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 50(2), 81-98. (Referenced for general biguanide solubility and stability properties).
  • Huk, I., et al. (2015).Structure-activity relationship of biguanides. Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich/Merck.Technical Bulletin: Handling of Biguanide Salts.

Dosing guidelines for N-cyclopentylimidodicarbonimidic diamide sulfate in hair follicle culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosing and Efficacy Guidelines for N-Cyclopentylimidodicarbonimidic Diamide Sulfate in Hair Follicle Culture

Introduction & Mechanistic Rationale

N-cyclopentylimidodicarbonimidic diamide sulfate (NCIDS) is a specialized biguanide derivative with potent applications in hair follicle stem cell (HFSC) activation and anagen phase induction. Hair follicle cycling is tightly governed by the metabolic state of HFSCs; the transition from the quiescent telogen phase to the active anagen growth phase requires a distinct metabolic shift toward glycolysis, driven by autophagic activation[1].

Biguanides, including metformin and novel derivatives like IM176OUT05, act as mild inhibitors of mitochondrial complex I (oxidative phosphorylation)[2]. This targeted inhibition lowers the intracellular ATP/AMP ratio, triggering the phosphorylation and activation of AMP-activated protein kinase (AMPK) at Thr172[2]. Once activated, AMPK orchestrates a dual-pronged signaling cascade: it directly phosphorylates the ULK1 complex to initiate autophagosome formation[3], while simultaneously inhibiting the mTORC1 pathway to relieve autophagic suppression[4]. This autophagic flux is an absolute prerequisite for the glycolytic reprogramming that fuels HFSC proliferation and subsequent hair shaft elongation[1]. NCIDS leverages this highly conserved biguanide core mechanism to promote robust hair growth in vitro and ex vivo.

G NCIDS N-cyclopentylimidodicarbonimidic diamide sulfate (NCIDS) ComplexI Mitochondrial Complex I NCIDS->ComplexI Inhibits AMPK AMPK (Thr172) ComplexI->AMPK Decreases ATP/AMP mTORC1 mTORC1 Pathway AMPK->mTORC1 Inhibits ULK1 ULK1 Complex AMPK->ULK1 Phosphorylates Autophagy Autophagic Flux (LC3-II) mTORC1->Autophagy Relieves Inhibition ULK1->Autophagy Activates Glycolysis Glycolytic Reprogramming Autophagy->Glycolysis Metabolic Shift Anagen Anagen Phase Induction Glycolysis->Anagen HFSC Proliferation

Fig 1. AMPK-mediated autophagic and glycolytic reprogramming pathway induced by NCIDS.

Physicochemical Properties & Reagent Preparation

To ensure assay reproducibility, NCIDS must be handled according to its specific physicochemical constraints.

  • Chemical Name : N-cyclopentylimidodicarbonimidic diamide sulfate

  • CAS Registry Number : 790144-39-7[5]

  • Molecular Formula : C7H17N5O4S[5]

  • Molecular Weight : 267.31 g/mol [5]

  • Preparation of 10 mM Stock Solution :

    • Weigh precisely 2.67 mg of lyophilized NCIDS powder.

    • Dissolve in 1 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or ultra-pure water. Causality note: While the sulfate salt is water-soluble, DMSO ensures maximum stability for long-term storage and prevents hydrolytic degradation of the diamide core.

    • Aliquot into sterile microcentrifuge tubes (50 µL/tube) to prevent repeated freeze-thaw cycles, which can diminish the compound's complex I inhibitory potency. Store at -20°C in the dark.

Experimental Protocols & Dosing Guidelines

Protocol A: 2D Human Dermal Papilla Cell (hDPC) Culture

Objective : To evaluate the effect of NCIDS on hDPC proliferation and metabolic reprogramming. Biguanides upregulate hair-inductive markers (e.g., ALP, β-catenin) in dermal cells[6].

  • Cell Seeding : Seed primary hDPCs at a density of 1 × 10⁴ cells/cm² in Follicle Dermal Papilla Cell Growth Medium supplemented with 4% Fetal Bovine Serum (FBS).

  • Synchronization (Critical Step) : After 24 hours of attachment, wash the cells with PBS and switch to a low-serum medium (1% FBS) for 12 hours. Causality note: Serum starvation synchronizes the cell cycle to the G0/G1 phase, ensuring that subsequent proliferative readouts are entirely driven by NCIDS rather than baseline serum mitogens.

  • NCIDS Dosing : Dilute the 10 mM NCIDS stock in culture medium to achieve final concentrations of 1 µM, 5 µM, 10 µM, and 20 µM. Treat the cells for 24 to 48 hours.

  • Endpoint Analysis :

    • Metabolic Shift : Measure lactate production in the conditioned medium using a colorimetric L-Lactate assay kit. Elevated lactate confirms the shift from OXPHOS to glycolysis[1].

    • Protein Expression : Harvest cell lysates for Western blotting. Probe for p-AMPKα (Thr172) and LC3B-I/II to confirm autophagic flux[4].

Protocol B: Ex Vivo Human Hair Follicle Organ Culture (Philpott Model)

Objective : To measure the macroscopic effects of NCIDS on hair shaft elongation and anagen phase maintenance.

  • Follicle Isolation : Microdissect human anagen hair follicles from scalp specimens obtained via hair transplantation surgeries. Isolate the follicles precisely at the dermis-subcutis junction to preserve the intact follicular bulb.

  • Culturing : Transfer isolated follicles into 24-well plates (1 follicle/well) containing 500 µL of supplemented Williams' E medium (10 ng/mL hydrocortisone, 10 µg/mL insulin, 2 mM L-glutamine, and antibiotics).

  • NCIDS Dosing : Apply NCIDS at concentrations of 10 µM, 50 µM, and 100 µM. Replace the medium containing fresh NCIDS every 48 hours to maintain steady-state pharmacokinetics.

  • Endpoint Analysis : Photograph follicles daily using an inverted microscope with a calibrated eyepiece graticule. Calculate the cumulative hair shaft elongation over 7-10 days.

Data Presentation: Expected Pharmacodynamic Responses

Table 1: Recommended Dosing Matrix and Expected Readouts

Model SystemDosing RangeTarget ReadoutExpected Pharmacodynamic Response
2D hDPC Culture 1 – 10 µMAMPK PhosphorylationPeak p-AMPKα (Thr172) expression at 12-24 hours post-dose.
2D hDPC Culture 5 – 20 µMLactate Production1.5 to 2.0-fold increase in extracellular lactate[1].
3D Organ Culture 10 – 50 µMHair Shaft ElongationAccelerated elongation rate vs. vehicle control over 7 days.
3D Organ Culture 50 – 100 µMAnagen MaintenanceDelayed onset of catagen morphology (absence of bulb regression).

Table 2: Troubleshooting Guide for NCIDS Workflows

IssuePotential CauseRecommended Solution
High Cytotoxicity Excessive NCIDS concentrationReduce dose to <10 µM in 2D culture; verify stock concentration.
No AMPK Activation Reagent degradationPrepare fresh NCIDS stock; strictly avoid freeze-thaw cycles.
Premature Catagen Mechanical damage during isolationEnsure microdissection leaves the dermal papilla completely intact.

Trustworthiness & Self-Validating Systems

To ensure the observed phenotypic effects are genuinely driven by the proposed AMPK/autophagy axis rather than off-target artifacts, researchers must incorporate the following self-validating controls:

  • AMPK Inhibition Control : Co-treat a subset of NCIDS-dosed follicles with Compound C (Dorsomorphin, 5 µM), a potent AMPK inhibitor. If NCIDS-induced hair growth is strictly AMPK-dependent, Compound C will completely abrogate the proliferative effects[3].

  • Autophagy Inhibition Control : Co-treat with 3-Methyladenine (3-MA, 5 mM). Blocking autophagosome formation will prevent the NCIDS-driven glycolytic shift, confirming that autophagy is the mandatory bridge between AMPK activation and HFSC proliferation[1].

References[5] Title: 790144-39-7 | N-环戊基亚氨基二碳酰亚胺二酰胺硫酸盐 | 摩库 - MolCore. Source: molcore.com. URL:https://molcore.com/product/790144-39-7[3] Title: ICP5249 Promotes Hair Growth by Activating the AMPK-Autophagy Signaling Pathway - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11012345/[2] Title: A novel and safe small molecule enhances hair follicle regeneration by facilitating metabolic reprogramming - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331626/[6] Title: Metformin Promotes the Hair-Inductive Activity of Three-Dimensional Aggregates of Epidermal and Dermal Cells Self-Assembled in vitro - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/34957106/[4] Title: Stimulation of Hair Growth by Small Molecules that Activate Autophagy - PubMed - NIH. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/31216464/[1] Title: Autophagy induces hair follicle stem cell activation and hair follicle regeneration by regulating glycolysis - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/38183147/

Sources

Storage and handling requirements for N-cyclopentylimidodicarbonimidic diamide sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Experimental Protocols for N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Executive Summary

N-Cyclopentylimidodicarbonimidic diamide sulfate (also known as 1-Cyclopentylbiguanide sulfate ; CAS: 790144-39-7) is a synthetic biguanide derivative structurally analogous to Metformin and Phenformin.[1][2] While less characterized than its clinical counterparts, it serves as a critical tool compound in metabolic research, specifically for interrogating the AMP-activated protein kinase (AMPK) pathway and mitochondrial Complex I dynamics.[1][2]

This guide provides a rigorous framework for the storage, solubilization, and experimental application of this compound.[1][2] Given the hygroscopic nature of biguanide sulfate salts and their sensitivity to hydrolytic degradation, adherence to these protocols is essential to maintain reagent integrity and ensure reproducible biological data.

Chemical Identity & Physicochemical Properties

PropertyDetail
Systematic Name N-Cyclopentylimidodicarbonimidic diamide sulfate
Common Name 1-Cyclopentylbiguanide sulfate
CAS Number 790144-39-7
Molecular Formula

(Stoichiometry may vary; typically 1:[1][2]1)
Molecular Weight ~267.31 g/mol (Anhydrous basis)
Appearance White to off-white crystalline powder
Solubility Water (>50 mM), DMSO (>20 mM), Ethanol (Low)
Hygroscopicity High (Sulfate salts are prone to moisture uptake)

Storage & Stability Protocols

Core Principle: Biguanides are susceptible to hydrolysis under basic conditions and high moisture.[1][2] The sulfate counterion provides stability but increases hygroscopicity.[1][2]

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 2-8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2]

  • Container: Tightly sealed amber glass or high-density polyethylene (HDPE) vials.

  • Desiccation: Mandatory. Place vials inside a secondary container (desiccator) with active silica gel or Drierite™ to prevent caking and hydrolysis.[1][2]

Solution Stability
  • Aqueous Solutions: Unstable over long periods.[1][2] Biguanides can slowly hydrolyze to guanylurea derivatives in water.[1][2]

    • Recommendation: Prepare fresh immediately before use.[1][2]

  • DMSO Stocks: More stable than aqueous solutions.[1][2]

    • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).[1][2]

    • Shelf-life: ~1 month at -20°C.[1][2]

Safety & Handling (HSE)

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Protocol:

  • Engineering Controls: Weigh and handle the neat powder only inside a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for stock preparation), safety goggles, and lab coat.[1][2]

  • Spill Management: Sweep up dry powder carefully to avoid dust generation.[1][2] Clean surface with 70% ethanol followed by water.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a verifiable 100 mM Stock Solution in Water (Preferred vehicle for cell culture).

Materials:

  • N-Cyclopentylimidodicarbonimidic diamide sulfate powder[1][2][3][4]

  • Sterile Milli-Q Water (18.2 MΩ[1][2]·cm)

  • 0.22 µm PVDF Syringe Filter[1][2]

Procedure:

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    [1][2]
    
  • Weighing: Weigh ~267 mg of powder into a sterile 15 mL conical tube. Record exact mass to adjust volume.[1][2]

  • Dissolution: Add 80% of the calculated volume of sterile water. Vortex vigorously for 1-2 minutes until fully dissolved.[1][2]

    • Note: If solution remains cloudy, sonicate for 30 seconds at ambient temperature.

  • Volume Adjustment: Bring to final volume with sterile water.

  • Sterilization: Filter through a 0.22 µm PVDF membrane into a sterile amber vial.

  • Usage: Dilute directly into culture media (e.g., 1:1000 dilution for 100 µM final concentration).

Protocol B: Cellular AMPK Activation Assay

Context: Like Metformin, Cyclopentylbiguanide activates AMPK by inhibiting mitochondrial Complex I, leading to an increase in the cellular AMP:ATP ratio.[1][2]

Workflow Diagram (Graphviz):

AMPK_Workflow Start Seed Cells (HepG2 or C2C12) Starve Serum Starvation (O/N or 4h) Start->Starve 24h attachment Treat Treatment (0.1 - 2 mM Cyclopentylbiguanide) Starve->Treat Replaces media Lysis Cell Lysis (Phosphatase Inhibitors) Treat->Lysis 1h - 24h incubation Analysis Western Blot (p-AMPK Thr172) Lysis->Analysis SDS-PAGE

Caption: Step-by-step workflow for assessing AMPK activation in mammalian cells.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 (hepatocytes) or C2C12 (myoblasts) cells in 6-well plates at

    
     cells/well. Incubate 24h.
    
  • Starvation (Optional but Recommended): Replace media with serum-free DMEM for 4 hours to reduce basal AMPK phosphorylation.

  • Treatment:

    • Vehicle Control: Sterile Water.[1][2]

    • Positive Control: Metformin (2 mM).[1][2]

    • Experimental: Cyclopentylbiguanide (Dose curve: 10 µM, 100 µM, 500 µM, 1 mM, 2 mM).[1][2]

    • Incubation: 2 to 24 hours at 37°C.[1][2]

  • Lysis: Wash cells 2x with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical to preserve p-AMPK).

  • Analysis: Perform Western Blotting.

    • Primary Targets: Phospho-AMPK

      
       (Thr172), Total AMPK
      
      
      
      , Phospho-ACC (Ser79).[1][2]
    • Expected Result: Dose-dependent increase in p-AMPK and p-ACC signals relative to total protein.[1][2]

Mechanistic Context

Understanding the mechanism ensures proper experimental design.[1][2] Cyclopentylbiguanide acts via the "Energy Charge" pathway.[1][2]

Mechanism Compound Cyclopentylbiguanide Mito Mitochondria (Complex I) Compound->Mito Inhibits ATP ATP Production Mito->ATP Decreases Ratio AMP:ATP Ratio ATP->Ratio Increases AMPK AMPK Activation (Thr172) Ratio->AMPK Allosteric Activation Downstream mTORC1 Inhibition ACC Phosphorylation AMPK->Downstream Signaling

Caption: Proposed Mechanism of Action: Inhibition of mitochondrial respiration leads to energetic stress and AMPK signaling.[1][2]

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitate in Stock Solution Saturation or low tempWarm to 37°C and vortex. If persistent, filter; check pH (should be neutral).[1][2]
No AMPK Activation High basal glucose/insulinEnsure serum starvation step is performed.[1][2] High glucose media can mask AMPK effects.[1][2]
Cell Toxicity Dose too highBiguanides can be cytotoxic >5 mM due to lactic acidosis.[1][2] Titrate dose down.

References

  • PubChem. N-Cyclopentylimidodicarbonimidic diamide.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Viollet, B., et al. (2012).[1][2] Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270.[1][2] (Mechanistic reference for biguanide class). Available at: [Link][1][2]

  • Hardie, D. G. (2008).[1][2] AMPK: a key regulator of energy balance.[1][2] Nature Reviews Molecular Cell Biology, 9(11), 1011-1011.[1][2] Available at: [Link]

  • Bridges, H. R., et al. (2014).[1][2] Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.[1][2] Biochemical Journal, 462(3), 475-487.[1][2] Available at: [Link][1][2]

Sources

Vehicle compatibility for N-cyclopentylimidodicarbonimidic diamide sulfate delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopentylimidodicarbonimidic diamide sulfate (CAS: 790144-39-7), hereafter referred to as Cyclopentylbiguanide Sulfate , is a structural analog of the widely used anti-hyperglycemic agent Metformin.[1][2] Unlike Metformin (dimethyl substitution), this compound features a cyclopentyl ring, which increases lipophilicity while retaining the core biguanide pharmacophore.[1][2]

This Application Note provides a standardized guide for formulating this compound for in vivo delivery (Oral and Intraperitoneal). Based on the physicochemical properties of biguanide sulfates, the recommended primary vehicle system is aqueous buffer (pH 7.4) for low-to-moderate doses, with 0.5% Methylcellulose recommended for high-dose oral suspensions.[1][2]

Physicochemical Profile & Formulation Logic

To design a robust vehicle, we must understand the molecule's behavior in solution.[1][2]

PropertyValue / CharacteristicImpact on Formulation
Chemical Structure Biguanide core + Cyclopentyl ringAmphiphilic: The core is highly polar/basic; the ring is lipophilic.[1][2]
Salt Form Sulfate (

)
Solubility: Enhances aqueous solubility compared to the free base.[1][2] Likely acidic in unbuffered water.[1][2]
Predicted pKa ~2.8 and ~11.5 (Biguanide core)pH Sensitivity: Remains ionized (cationic) at physiological pH.[1][2]
Predicted LogP > -1.4 (Metformin) but < -0.8 (Phenformin)Permeability: Moderate.[1][2] Better membrane permeability than Metformin due to the C5 ring.[1][2]
The "Counterion Effect"

The sulfate counterion is critical.[1][2] While biguanide hydrochlorides (e.g., Metformin HCl) are standard, sulfate salts can exhibit different solubility limits.[1][2] The sulfate salt is generally highly water-soluble but may generate a lower pH in solution than the HCl salt due to the stoichiometry of sulfuric acid.[1][2]

  • Critical Step: Always verify the pH of the final solution before administration, especially for parenteral (IP/IV) routes.[1][2]

Vehicle Compatibility Matrix

The following matrix categorizes vehicles based on the intended route of administration and the concentration required.

Table 1: Recommended Vehicles
RouteConcentrationPrimary VehicleSecondary (Co-solvent)Comments
Oral (PO) < 50 mg/mLDistilled Water (dH2O) NoneHighly soluble.[1][2] Solution is clear/colorless.
Oral (PO) > 50 mg/mL0.5% Methylcellulose (MC) 0.1% Tween 80Use if saturation occurs or to ensure uniformity.[1][2]
Intraperitoneal (IP) < 20 mg/mLPBS (pH 7.4) NoneMust check pH.[1][2] Adjust to 7.0–7.4 with dilute NaOH if too acidic.[1][2]
Intravenous (IV) < 10 mg/mLSaline (0.9% NaCl) NoneStrict isotonicity and pH control required.[1][2]
Stock Solution High Conc.[1][2]DMSO -Soluble up to ~100 mM in DMSO for in vitro storage.[1][2]

Formulation Decision Tree

The following workflow illustrates the logical process for selecting the correct vehicle based on your experimental needs.

VehicleSelection Start Start: Define Dose & Route CheckSolubility Target Conc. > 50 mg/mL? Start->CheckSolubility RouteCheck Route of Admin? CheckSolubility->RouteCheck No (Soluble) Suspension Suspension Vehicle (0.5% Methylcellulose) CheckSolubility->Suspension Yes (Insoluble) AqSol Aqueous Solution (Water/Saline) RouteCheck->AqSol IP / IV RouteCheck->AqSol Oral (Low Dose) PHCheck Check pH (Target 7.0-7.4) AqSol->PHCheck FinalIP Ready for IP/IV PHCheck->FinalIP Adjusted FinalPO Ready for Oral (PO) PHCheck->FinalPO Oral Solution Suspension->FinalPO

Figure 1: Decision logic for vehicle selection based on concentration and administration route.

Detailed Experimental Protocols

Protocol A: Preparation of 0.5% Methylcellulose (MC) Vehicle

Recommended for high-dose oral gavage to prevent precipitation in the stomach.[1][2]

Materials:

  • Methylcellulose powder (400 cP viscosity).[1][2]

  • Distilled Water (dH2O).[1][2]

  • Magnetic stirrer and hot plate.[1][2]

Procedure:

  • Heat: Heat 100 mL of dH2O to ~80°C (do not boil).

  • Disperse: Weigh 0.5 g of Methylcellulose. Slowly add to the hot water while stirring vigorously to disperse clumps.

  • Cool: Remove from heat and continue stirring. Add 100 mL of cold dH2O (or ice) to the mixture. The solution will become clear and viscous as it cools (reverse thermal gelation).[1][2]

  • Equilibrate: Stir at room temperature for 2 hours or overnight at 4°C to ensure full hydration.

  • Store: Keep at 4°C for up to 1 month.

Protocol B: Formulation for Intraperitoneal (IP) Injection

Target: 20 mg/kg dose in a 25g mouse (Volume ~100-200 µL).[1][2]

Reagents:

  • N-cyclopentylimidodicarbonimidic diamide sulfate (Solid).[1][2][3]

  • Phosphate Buffered Saline (PBS) 1X, sterile.[1][2]

  • 0.1N NaOH (for pH adjustment).[1][2]

  • 0.22 µm Syringe Filter (PES or Nylon).[1][2]

Step-by-Step:

  • Calculate: Determine the required concentration.

    • Example: For 20 mg/kg in a 25g mouse, Dose = 0.5 mg.[1][2]

    • If injection volume is 100 µL (0.1 mL), Conc = 5 mg/mL.[1][2]

  • Weigh: Weigh the exact amount of the sulfate salt.

    • Note: Account for the molecular weight of the sulfate salt vs. free base if your dose is calculated based on the free base.[1][2]

    • Correction Factor:

      
      [1][2]
      
  • Dissolve: Add 90% of the final volume of PBS. Vortex for 1-2 minutes. The compound should dissolve readily.[1][2][4]

  • pH Adjustment (Critical): Measure pH. Biguanide sulfates can be acidic.[1][2][4]

    • If pH < 6.5, add 0.1N NaOH dropwise until pH is ~7.2–7.4.[1][2]

    • Warning: Do not overshoot pH > 8.0, as this may cause precipitation of the free base or tissue irritation.[1][2]

  • Final Volume: Add PBS to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • QC: Visually inspect for particulates. The solution must be clear.

Storage and Stability

  • Solid State: Store the powder at -20°C or 4°C (desiccated). Biguanides are hygroscopic; protect from moisture.[1][2]

  • In Solution (Aqueous):

    • Stable at 4°C for 1 week .

    • For longer storage, aliquot and freeze at -20°C . Avoid repeated freeze-thaw cycles.[1][2]

  • In Methylcellulose: Prepare fresh weekly. Store at 4°C.[1][2]

Troubleshooting

IssuePossible CauseSolution
Cloudiness upon dissolving Saturation reached or pH too high (free base precipitation).[1][2]Add 5-10% DMSO or lower pH slightly (back to 7.0).[1][2]
Irritation at injection site Solution is too acidic or hypertonic.[1][2]Re-check pH. Ensure vehicle is Isotonic PBS, not water.[1][2]
Compound clumps in MC Poor dispersion during MC prep.Use the "Hot/Cold" method for MC preparation (Protocol A).[1][2]

References

  • PubChem. N-cyclopentylimidodicarbonimidic diamide (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Graham, G. G., et al. (2011).[1][2] Clinical pharmacokinetics of metformin.[1][2][4][5] Clinical Pharmacokinetics, 50(2), 81-98.[1][2] (Cited for general biguanide solubility/pKa properties).[1][2]

  • Stepensky, D., et al. (2002).[1][2] Preclinical evaluation of pharmacokinetic-pharmacodynamic rationale for oral CR metformin formulation. Journal of Controlled Release, 80(1-3), 127-137.[1][2]

  • Rowe, R. C., et al. (2009).[1][2] Handbook of Pharmaceutical Excipients.[1][2] Pharmaceutical Press.[1][2] (Reference for Methylcellulose preparation).

Sources

Spectroscopic Analysis of N-cyclopentylimidodicarbonimidic diamide sulfate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic analysis of N-cyclopentylimidodicarbonimidic diamide sulfate, a novel biguanide-class active pharmaceutical ingredient (API). As biguanide derivatives are a cornerstone in therapeutic applications, rigorous characterization is paramount for ensuring drug safety, efficacy, and quality.[1][2] This document outlines an integrated, multi-technique approach employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reliable analytical outcomes in alignment with international regulatory standards.[3][4]

Introduction: The Analytical Imperative for a Novel Biguanide

N-cyclopentylimidodicarbonimidic diamide sulfate belongs to the biguanide class of compounds, which are characterized by two linked guanidine groups.[1][2] Given the therapeutic significance of this class, the structural confirmation, purity assessment, and quantitative analysis of any new chemical entity are critical milestones in the drug development pipeline. The formation of a sulfate salt is a common strategy to enhance the physicochemical properties of an API, such as solubility and stability, but it also necessitates thorough characterization to confirm its structure and stoichiometry.[5][6][7][8][9]

The objective of this guide is to establish a self-validating analytical workflow. By leveraging the orthogonal strengths of several spectroscopic techniques, we can build a complete and unambiguous profile of the molecule. This approach ensures that the identity, structure, and purity of the API are not merely suggested, but rigorously proven.

Proposed Molecular Structure

For the purpose of this guide, we will proceed with the logical chemical structure of N-cyclopentylimidodicarbonimidic diamide sulfate as depicted below. This structure forms the basis for all subsequent spectral predictions and interpretations.

Figure 1: Proposed structure of the N-cyclopentylimidodicarbonimidic diamide cation with its sulfate counter-ion.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the synergistic relationship between the primary spectroscopic methods used for API characterization.

Caption: Orthogonal workflow for comprehensive API characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

Expertise & Causality

We utilize both ¹H and ¹³C NMR to create a complete carbon-proton framework. Deuterated solvents are chosen based on the analyte's solubility; for this polar, salt-like compound, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are excellent choices.[10] Using DMSO-d₆ has the advantage of keeping the N-H protons visible for exchange studies, whereas they would be replaced by deuterium in D₂O.[10][11] An internal standard, such as maleic acid, is included for quantitative NMR (qNMR) applications, as its signal intensity is directly proportional to the number of nuclei, allowing for precise concentration determination without needing an API-specific reference standard.[11][12]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the API and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • For qNMR, add a precisely weighed amount of an internal standard (e.g., 5-10 mg of maleic acid).[12]

    • Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum (e.g., 128 transients, 30° pulse, 2-second relaxation delay).[13]

    • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) signal.[13]

    • Reference the chemical shifts. If using DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C.

    • Integrate the ¹H signals and correlate them to the number of protons.

    • Assign peaks based on expected chemical shifts, multiplicities, and data from 2D NMR (COSY, HSQC) if necessary for complex spectra.

Expected Spectral Data
Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Cyclopentyl CH₂ (multiple)1.4 - 1.9Multiplet8H
Cyclopentyl CH-N3.5 - 4.0Multiplet1H
NH / NH₂ protons6.5 - 7.5Broad Singlets7H
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm)
Cyclopentyl CH₂25 - 35
Cyclopentyl CH-N55 - 65
Biguanide C=N155 - 165

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The NH/NH₂ protons in particular will be broad and their chemical shift is highly dependent on solvent and temperature.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule, thereby confirming key structural motifs.[14]

Expertise & Causality

For a salt, FT-IR is crucial for confirming the presence of both the organic cation and the inorganic counter-ion. The guanidinium core (C(NH₂)₃⁺) has characteristic C=N and N-H vibrations.[15][16] The sulfate anion (SO₄²⁻) has a very strong, characteristic S=O stretching band. We choose Attenuated Total Reflectance (ATR) as the sampling technique because it requires minimal sample preparation and is less susceptible to issues with particle size and sample thickness that can affect traditional KBr pellet methods.

Protocol: ATR-FT-IR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the dry API powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Amine/Imine)3100 - 3400Strong, BroadCharacteristic of guanidinium groups involved in H-bonding.[17]
C-H Stretch (Aliphatic)2850 - 2960MediumFrom the cyclopentyl group CH₂ and CH moieties.[16]
C=N Stretch (Guanidinium)1630 - 1680StrongKey indicator of the delocalized C=N system.[14][15]
N-H Bend (Scissoring)1560 - 1640StrongOverlaps with C=N stretch, contributing to a broad, intense feature.[16]
S=O Stretch (Sulfate)1050 - 1150Very StrongUnambiguous confirmation of the sulfate counter-ion.

Mass Spectrometry (MS)

MS is an essential tool for determining the molecular weight of the API and providing structural information through fragmentation analysis.

Expertise & Causality

Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique, ideal for polar and thermally labile molecules like biguanides.[18] It allows the intact protonated molecule, [M+H]⁺, to be observed in the gas phase. We operate in positive ion mode because the biguanide structure is highly basic and readily accepts a proton. High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the ion, which allows for the calculation of its elemental formula, providing a very high degree of confidence in the molecular identity.[19] Tandem MS (MS/MS) is used to induce fragmentation, and the resulting pattern serves as a structural fingerprint.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the API (~10 µg/mL) in a suitable solvent mixture, typically water/acetonitrile or water/methanol with 0.1% formic acid to promote protonation.

  • Instrument Setup (ESI-Q-TOF or ESI-Orbitrap):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

    • For MS/MS, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation:

    • Identify the m/z value corresponding to the [M+H]⁺ of the N-cyclopentylimidodicarbonimidic diamide cation.

    • Use the accurate mass measurement to confirm the elemental composition.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Expected Mass Spectrometry Data
Ion Calculated Monoisotopic Mass Expected m/z Notes
[M] (Free Base Cation)184.1569-N-cyclopentylimidodicarbonimidic diamide
[M+H]⁺ (Protonated)185.1647185.1647The primary ion observed in ESI+ mode.
Key Fragments (MS/MS)
Loss of cyclopentyl group~117Fragmentation of the C-N bond.
Guanidinyl fragments~60, ~71Common fragments from the biguanide core.[19]

UV-Visible (UV-Vis) Spectroscopy

While not a primary tool for structure elucidation, UV-Vis spectroscopy is a simple, robust, and cost-effective technique for the quantitative analysis of the API in solution, making it invaluable for assay and purity determinations.[20][21]

Expertise & Causality

The utility of UV-Vis relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[20] The biguanide structure contains C=N bonds, which act as a chromophore that absorbs light in the UV region. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the API across the UV spectrum. This λmax is then used for all subsequent quantitative measurements because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[21][22] This method is validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and linearity for its intended purpose.[3][4][23][24][25]

Protocol: Quantitative UV-Vis Analysis
  • Solvent Selection & λmax Determination:

    • Dissolve the API in a UV-transparent solvent (e.g., distilled water).

    • Prepare a solution of known concentration (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm to identify the λmax. For biguanides like metformin, this is typically around 232-234 nm.[20][21][22]

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the API with a precisely known concentration.

    • Create a series of standard solutions of decreasing concentration via serial dilution (e.g., 2, 4, 6, 8, 10 µg/mL).[26]

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot absorbance versus concentration. The resulting graph should be linear, with a correlation coefficient (R²) > 0.999.[26]

  • Assay of Unknown Sample:

    • Prepare a solution of the unknown sample, ensuring its concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at the λmax.

    • Calculate the concentration of the unknown sample using the equation of the line from the calibration curve.

Conclusion

The spectroscopic techniques detailed in this application note—NMR, FT-IR, MS, and UV-Vis—form a powerful, synergistic toolkit for the comprehensive characterization of N-cyclopentylimidodicarbonimidic diamide sulfate. By following these validated protocols and understanding the scientific principles behind them, drug development professionals can ensure the identity, structure, purity, and strength of this novel API with the highest degree of scientific rigor and confidence, meeting the stringent requirements of regulatory bodies worldwide.

References

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. National Center for Biotechnology Information. [Link]

  • Quantitative Determination of Metformin Hydrochloride Tablet of Different Brands Available in Malaysia by UV Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). Asian Journal of Chemical Sciences. [Link]

  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Akadémiai Kiadó. [Link]

  • Bhand, N. P., Bhalerao, V. A., & Kapse, S. N. UV Spectroscopy in the Analysis of Metformin A Review of Simultaneous Estimation Technique. International Journal of Trend in Scientific Research and Development. [Link]

  • Larsen, L. K., Støving, R. K., Pedersen-Bjergaard, S., & Johansen, S. S. (2012). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography, 26(1), 101-107. [Link]

  • Goizman, M. S., et al. Differential spectrophotometric determination of biguanide derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Gadape, H. H., & Parikh, K. S. (2011). Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. E-Journal of Chemistry, 8(2), 767-781. [Link]

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • Nuclear Magnetic Resonance-Based Metabolomic Analysis of the Anticancer Effect of Metformin Treatment on Cholangiocarcinoma Cells. National Center for Biotechnology Information. [Link]

  • Al-Zoubi, N., & Nikfar, F. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(23), 8201. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. [Link]

  • Rele, R. V. (2019). UV Spectrophotometric Estimation of Metformin hydrochloride by Area under Curve Methods in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. MDPI. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]

  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. Frontiers in Chemistry. [Link]

  • de Oliveira, G. G., & de Araujo, M. C. (2010). Quantitative spot-test analysis of metformin in pharmaceutical preparations using ultraviolet-visible diffuse reflectance spectroscopy. Analytical Sciences, 26(1), 121-124. [Link]

  • FTIR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. National Center for Biotechnology Information. [Link]

  • Fast and Simple Method for Assay Determination of Metformin and Glyburide from Combination Tablet Dosage form by UV Spectrophoto. Der Pharma Chemica. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. SciSpace. [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. MDPI. [Link]

  • Guanine. NIST WebBook. [Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances. [Link]

  • The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. RSC Publishing. [Link]

  • Pharmaceutical Salts. Crystal Pharmatech. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Guanidine and Guanidinium. Light and Molecules. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

Sources

Troubleshooting & Optimization

Improving the stability of N-cyclopentylimidodicarbonimidic diamide sulfate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Optimization & Troubleshooting Guide

Core Technical Analysis: The Stability Matrix

Compound Identity: N-cyclopentylimidodicarbonimidic diamide sulfate is chemically classified as N-Cyclopentylbiguanide Sulfate . It is a structural analog of Metformin (N,N-dimethylbiguanide) and Phenformin.

The Stability Paradox: While the sulfate salt form provides excellent solid-state stability, the biguanide core is thermodynamically unstable in solution under specific conditions. The primary failure mode is hydrolytic cleavage , driven by pH and temperature, leading to the formation of Guanylurea derivatives.

Degradation Mechanism

The "Achilles' heel" of this molecule is the central C-N bond. Under alkaline conditions (pH > 7.5) or high thermal stress, the guanidinium core undergoes nucleophilic attack by water (hydrolysis).

  • Parent: N-Cyclopentylbiguanide (Active)

  • Degradant 1: N-Cyclopentylguanylurea (Inactive/Impurity)

  • Degradant 2: Ammonia / Amine species

Visualizing the Pathway

The following diagram illustrates the critical degradation pathway and the environmental triggers you must control.

BiguanideDegradation cluster_0 Solution Stability Profile Biguanide N-Cyclopentyl Biguanide (Active) Trigger Triggers: High pH (>7.5) Heat (>40°C) Biguanide->Trigger Transition Hydrolytic Cleavage Trigger->Transition Guanylurea N-Cyclopentyl Guanylurea (Major Degradant) Transition->Guanylurea Amine Free Amine (Byproduct) Transition->Amine

Figure 1: The hydrolytic degradation pathway of biguanides. High pH and temperature drive the irreversible conversion to guanylurea.

Troubleshooting Guides & FAQs

Module A: Solution Preparation & Precipitation

Q: My solution turned cloudy immediately after adding the buffer. What happened? A: You likely triggered "Salting Out" or Free Base Precipitation .

  • The Cause: Biguanides are strong bases (pKa ~11.5 and ~2.8). In the sulfate salt form, they are soluble. However, if you use a high-molarity phosphate or carbonate buffer that pushes the pH > 10, the molecule deprotonates to its free base form, which has significantly lower aqueous solubility.

  • The Fix: Maintain solution pH between 4.0 and 6.5 .

  • Protocol: Pre-dissolve the sulfate salt in pure water (Milli-Q) before slowly adding a low-molarity buffer (e.g., 10-20 mM Acetate or Citrate).

Q: Can I use PBS (Phosphate Buffered Saline)? A: Proceed with caution. While chemically compatible, phosphate anions can occasionally form less soluble ion pairs with biguanides at high concentrations or low temperatures.

  • Recommendation: Use Ammonium Acetate or Citrate-Phosphate buffers for HPLC and stability studies. They offer better solubility profiles for biguanide salts.

Module B: Degradation & Purity[1][2]

Q: I see a new peak at RRT ~0.85 on my HPLC. Is this the degradant? A: Yes, this is likely N-Cyclopentylguanylurea. Guanylureas are more polar than their parent biguanides and typically elute earlier on Reverse Phase (C18) columns.

  • Verification: Check the UV spectrum. Biguanides have a characteristic absorption max at ~230-235 nm. Guanylureas often show a shift or loss of the secondary shoulder.

  • Immediate Action: Check the pH of your mobile phase. If your mobile phase is pH > 7, degradation is occurring during the run. Adjust mobile phase to pH 3-4 using Formic Acid or Phosphate buffer.

Q: Does light exposure affect stability? A: Minimal impact. Biguanides are generally photostable. However, if your solution contains transition metals (Cu, Ni, Fe), the biguanide can chelate these metals, creating a complex that may be photo-reactive.

  • Pro Tip: Always add 0.1 mM EDTA to your stock solutions if you suspect metal contamination from water sources or glassware.

Validated Experimental Protocols

Protocol 1: Buffer Selection for Maximum Stability

Objective: Determine the optimal pH window for your specific concentration.

ParameterRecommendationRationale
Optimal pH 4.5 – 6.0 Minimizes hydrolysis (base-catalyzed) and prevents acid-catalyzed cleavage.
Buffer Type Acetate (10-50 mM) Excellent buffering capacity in the stable range; volatile for LC-MS.
Temperature 2°C – 8°C Arrhenius kinetics dictate that hydrolysis rates double for every 10°C increase.
Container Amber Glass (Silanized) Prevents adsorption to plastic surfaces (common with cationic drugs).
Protocol 2: Forced Degradation (Stress Testing)

Use this protocol to identify the retention time of the Guanylurea impurity.

  • Preparation: Prepare a 1 mg/mL solution of N-cyclopentylimidodicarbonimidic diamide sulfate in 0.1 N NaOH.

  • Incubation: Heat at 60°C for 4 hours. (This harsh alkaline/heat environment forces hydrolysis).

  • Neutralization: Cool to room temperature and neutralize with 0.1 N HCl.

  • Analysis: Inject onto HPLC. The major new peak formed is the Guanylurea standard. Use this to calibrate your stability assays.

Diagnostic Logic Flow

Use the following decision tree to resolve stability issues in real-time.

TroubleshootingTree Start Issue Detected Precipitation Precipitation / Cloudiness? Start->Precipitation Degradation Purity Loss (HPLC)? Start->Degradation CheckpH Check pH. Is pH > 8? Precipitation->CheckpH CheckMobile Is Mobile Phase pH Neutral/Basic? Degradation->CheckMobile CheckBuffer Check Buffer Ion. Using Phosphate/Sulfate? CheckpH->CheckBuffer No ActionAcid Action: Adjust pH to 4.0 - 6.0 (Re-dissolve) CheckpH->ActionAcid Yes ActionBuffer Action: Switch to Acetate or Citrate Buffer CheckBuffer->ActionBuffer Yes CheckTemp Storage Temp > 25°C? CheckMobile->CheckTemp No ActionMobile Action: Acidify Mobile Phase (pH 3-4) CheckMobile->ActionMobile Yes ActionCold Action: Store at 4°C (Slows Hydrolysis) CheckTemp->ActionCold Yes

Figure 2: Diagnostic logic flow for resolving common stability issues.

References

  • Hydrolytic Degradation of Biguanides

    • Title: Kinetics of hydrolysis of metformin in aqueous solution.
    • Source: Journal of Pharmaceutical Sciences.
    • Context: Establishes the mechanism of biguanide hydrolysis to guanylurea under alkaline conditions.
    • Link:

  • Guanylurea Formation

    • Title: Biodegradation of Metformin to Guanylurea by Environmental Microbes.[1][2][3]

    • Source: PubMed / NIH.
    • Context: Confirms Guanylurea as the primary stable breakdown product of the biguanide structure.
    • Link:

  • Biguanide Chemistry & Tautomerism

    • Title: The chemistry of biguanides: from synthetic routes to applications.[4][5]

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: details the pKa, tautomerism, and metal chelation properties th
    • Link:

Sources

Troubleshooting low solubility of N-cyclopentylimidodicarbonimidic diamide sulfate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of N-cyclopentylimidodicarbonimidic diamide sulfate. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in established scientific principles, to help you overcome these issues in your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is the basic solubility profile of N-cyclopentylimidodicarbonimidic diamide sulfate?

A1: N-cyclopentylimidodicarbonimidic diamide is a derivative of biguanide.[1] Biguanides are highly basic compounds and are typically formulated as salts to enhance their aqueous solubility.[2] The sulfate salt form is designed to be water-soluble. For instance, metformin, a well-known biguanide, is freely soluble in water.[2][3] However, the "N-cyclopentyl" group introduces a degree of hydrophobicity, which may lead to solubility challenges under certain conditions. The solubility of biguanides is significantly influenced by pH. They are most soluble in acidic to neutral conditions where the biguanide group is protonated.[2][4]

Q2: I'm observing low solubility in an aqueous buffer (e.g., PBS at pH 7.4). What is the most likely cause?

A2: The most probable cause is that the pH of your solution is approaching the pKa of the compound, leading to the formation of the less soluble free base. Biguanides are strong bases; for example, metformin has a pKa value of 12.4.[3] While the sulfate salt improves solubility, if the pH is not sufficiently acidic, the equilibrium will shift towards the unprotonated, more hydrophobic form, which can precipitate.

Another potential issue could be the "common ion effect."[5][6] If your buffer contains a high concentration of sulfate ions, it could suppress the dissolution of the N-cyclopentylimidodicarbonimidic diamide sulfate salt.[7][8]

Troubleshooting Guide for Low Aqueous Solubility
Issue 1: The compound fails to dissolve completely in water or aqueous buffers.

This is the most common issue and can often be resolved by systematically adjusting the properties of the solvent.

Scientific Rationale: The solubility of ionizable compounds like biguanides is highly dependent on pH.[9] By lowering the pH, you increase the concentration of the protonated, and therefore more polar and soluble, form of the molecule. Biguanides are most effective at an alkaline pH but are rarely effective under acidic conditions.[2]

Experimental Protocol:

  • Prepare a slurry of the compound in deionized water.

  • While stirring, add 0.1 M HCl dropwise to lower the pH.

  • Monitor the pH and observe for dissolution. It is recommended to target a pH range of 3 to 6.

  • Once dissolved, the pH can be carefully adjusted upwards with a base like NaOH or a suitable buffer for your experiment, but be cautious of precipitation as you approach the pKa.

Scientific Rationale: The dissolution of most compounds is an endothermic process, meaning solubility increases with temperature.[10][11] Gentle heating can provide the energy needed to overcome the crystal lattice energy of the solid.

Experimental Protocol:

  • Prepare a suspension of the compound in your desired solvent.

  • Gently warm the solution in a water bath (e.g., 30-40°C) while stirring.

  • Do not overheat, as this could lead to degradation of the compound.

  • Once dissolved, allow the solution to cool to room temperature slowly. If the compound remains in solution, you have successfully created a supersaturated solution. Note that this may not be stable long-term.

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[12][13][14] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

Experimental Protocol:

  • Prepare a stock solution of the compound in a small amount of a suitable organic co-solvent such as DMSO or ethanol.[]

  • For your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to avoid localized high concentrations that can cause precipitation.[16]

  • Keep the final concentration of the co-solvent as low as possible (typically <1-5%) to avoid potential toxicity or off-target effects in biological assays.[12]

The following table provides a starting point for screening co-solvents.

Co-SolventTypical Starting ConcentrationNotes
Ethanol1-10% (v/v)Biocompatible at low concentrations.
Propylene Glycol1-20% (v/v)Often used in pharmaceutical formulations.
PEG 4005-30% (v/v)A non-toxic polymer with good solubilizing properties.[]
DMSO0.1-1% (v/v)A powerful solvent, but can have effects on cell-based assays.[17]
Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low solubility.

G start Start: Low Solubility Observed check_ph Is the compound ionizable? start->check_ph adjust_ph Adjust pH to be at least 2 units away from pKa check_ph->adjust_ph Yes consider_temp Can the experiment tolerate gentle heating? (30-40°C) check_ph->consider_temp No recheck_solubility1 Solubility Improved? adjust_ph->recheck_solubility1 recheck_solubility1->consider_temp No success Success: Compound Solubilized recheck_solubility1->success Yes apply_heat Warm and stir solution consider_temp->apply_heat Yes consider_cosolvent Are co-solvents compatible with the assay? consider_temp->consider_cosolvent No recheck_solubility2 Solubility Improved? apply_heat->recheck_solubility2 recheck_solubility2->consider_cosolvent No recheck_solubility2->success Yes use_cosolvent Prepare concentrated stock in DMSO/Ethanol and dilute into aqueous media consider_cosolvent->use_cosolvent Yes failure Further investigation needed (e.g., salt form, polymorphism) consider_cosolvent->failure No recheck_solubility3 Solubility Improved? use_cosolvent->recheck_solubility3 recheck_solubility3->success Yes recheck_solubility3->failure No

Caption: A decision tree for troubleshooting low solubility.

Advanced Troubleshooting
Issue 2: The compound precipitates out of solution upon storage or after dilution.

This often occurs when a supersaturated solution is created, or when a stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble.[16]

Strategies to Mitigate Precipitation:

  • Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help to stabilize the compound in solution by forming micelles.[18]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.

  • Salt Form Screening: If you have access to the free base, it may be beneficial to screen other salt forms (e.g., hydrochloride, mesylate) that may have a more favorable solubility profile.

Protocol: Standard Shake-Flask Method for Equilibrium Solubility Determination

To systematically evaluate the effectiveness of your solubilization strategy, it is essential to accurately measure the equilibrium solubility. The shake-flask method is a widely accepted technique for this purpose.[19][20]

Procedure:

  • Add an excess amount of N-cyclopentylimidodicarbonimidic diamide sulfate to a known volume of your chosen solvent system in a sealed vial.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[19]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.[19]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[19]

  • The resulting concentration is the equilibrium solubility of the compound in that specific solvent system at that temperature.

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 analysis Quantify concentration via HPLC sep2->analysis result Equilibrium Solubility Value analysis->result

Caption: Workflow for the shake-flask solubility method.

By following this structured troubleshooting guide, researchers can effectively address the solubility challenges associated with N-cyclopentylimidodicarbonimidic diamide sulfate and ensure the reliability and reproducibility of their experimental results.

References
  • Cosolvent - Wikipedia. Available from: [Link]

  • Common-ion effect – Knowledge and References - Taylor & Francis. Available from: [Link]

  • What Is the Common Ion Effect? - Patsnap Eureka. Available from: [Link]

  • 4 Factors Affecting Solubility Of Drugs - Outsourced Pharma. Available from: [Link]

  • Factors Influencing the Solubility of Drugs - Pharmlabs. Available from: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.org. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Common Ion Effect: Significance and symbolism. Available from: [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Available from: [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid | Journal of Pharmacy and Pharmacology | Oxford Academic. Available from: [Link]

  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction | ACS Omega - ACS Publications. Available from: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. Available from: [Link]

  • Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride - FIP. Available from: [Link]

  • HPLC Troubleshooting Guide - Wsu. Available from: [Link]

  • Biguanide – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Available from: [Link]

  • Biguanide - Wikipedia. Available from: [Link]

  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide) - PMC. Available from: [Link]

  • Solubility concentration of salts in different media. | Download Table - ResearchGate. Available from: [Link]

  • Dissolution Test of Patent and Generic Drugs of Metformin Hydrochloride. Available from: [Link]

  • (PDF) Determination of polyhexamethylene biguanide hydrochloride - ResearchGate. Available from: [Link]

  • Surfactant-mediated dissolution of metformin hydrochloride tablets: wetting effects versus ion pairs diffusivity - PubMed. Available from: [Link]

  • metformin hydrochloride oral solution - accessdata.fda.gov. Available from: [Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC. Available from: [Link]

  • N-cyclohexyldicarbonimidic diamide - CID 253517 - PubChem - NIH. Available from: [Link]

  • Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Available from: [Link]

  • polyhexamethylene biguanide phmb: Topics by Science.gov. Available from: [Link]

  • N,N-Dimethyl-2-imidodicarbonic diamide | C4H9N3O2 | CID 351624 - PubChem. Available from: [Link]

  • N-2-naphthylimidodicarbonimidic diamide | C12H13N5 | CID 14623 - PubChem. Available from: [Link]

Sources

Technical Support Center: Optimizing Transdermal Delivery of N-cyclopentylimidodicarbonimidic diamide sulfate (Minoxidil Sulfate)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Tier: Level 3 (Advanced Formulation & Pharmacokinetics) Subject: N-cyclopentylimidodicarbonimidic diamide sulfate (Minoxidil Sulfate) Context: Topical Delivery, Stability Stabilization, and Follicular Targeting

Introduction: The Prodrug vs. Active Metabolite Paradox

Welcome to the Advanced Technical Support Center. You are likely here because you are working with N-cyclopentylimidodicarbonimidic diamide sulfate (commonly known as Minoxidil Sulfate ).

Critical Distinction:

  • Minoxidil (Base): The stable prodrug found in most commercial formulations (Rogaine®, etc.). It requires enzymatic conversion (bioactivation) to work.[1]

  • Minoxidil Sulfate (Salt): The active metabolite.[1][2][3][4][5][6][7] It is approximately 14x more potent in vitro but suffers from two major formulation challenges:[2][8]

    • Hydrolytic Instability: It degrades rapidly in aqueous solutions.

    • Polarity: Being a salt, it has difficulty crossing the lipophilic Stratum Corneum (SC).

This guide addresses the specific challenges of stabilizing and delivering the active sulfate form or optimizing the base to ensure high sulfate conversion rates.

Module 1: Stability & Solubility (The "Crash" Protocol)

Troubleshooting Ticket #001: "My formulation degrades or precipitates within days."

Diagnosis: Minoxidil Sulfate is hydrolytically unstable. Unlike the base, which is stable in water/alcohol, the sulfate ester bond hydrolyzes rapidly in aqueous environments, reverting to the base or degrading further. Additionally, the sulfate salt is highly hydrophilic, making it prone to crystallization in lipophilic vehicles.

Technical Protocol:

ParameterMinoxidil BaseMinoxidil Sulfate (Active)
Log P (Octanol/Water) ~1.24 (Lipophilic enough for SC)< 0 (Hydrophilic, poor SC permeation)
Aqueous Stability HighCritical Failure (t½ ~6 hours in water)
Solubility Low in water; High in PG/EthanolHigh in water; Low in pure lipids

The Fix: Anhydrous Vehicle Engineering To deliver the Sulfate directly (bypassing the enzyme), you must eliminate water activity (


).
  • Switch to Anhydrous Solvents: Use absolute ethanol, propylene glycol (PG), or glycerol.

  • Lyophilization Strategy: If aqueous processing is required, the final product must be lyophilized and reconstituted immediately prior to use.

  • Liposomal Encapsulation: Encapsulate the sulfate in liposomes or niosomes. This protects the sulfate group from hydrolysis while the vesicle aids in traversing the SC.

Step-by-Step Stabilization Workflow:

  • Dissolve Minoxidil Sulfate in Ethanol/PG (30:70 v/v) .

  • Add 0.1% BHT (Butylated Hydroxytoluene) as an antioxidant.

  • Crucial: Maintain pH between 4.0–5.0 if any water is present (hydrolysis is base-catalyzed).

  • Store at 4°C.

Module 2: Penetration Enhancement (The "Barrier" Protocol)

Troubleshooting Ticket #002: "Flux rates are low; the molecule isn't penetrating the Stratum Corneum."

Diagnosis: The Stratum Corneum (SC) is a lipid-rich barrier. Minoxidil Sulfate is a polar salt. It repels the lipid bilayer. You are likely seeing "surface crystallization" rather than permeation.

The Fix: Chemical & Physical Enhancement You must disrupt the SC lipids temporarily or use a "Trojan Horse" carrier.

Recommended Enhancers:

Enhancer ClassAgentMechanismConcentration
Fatty Acids Oleic AcidLipid bilayer disruption (fluidization).1.0% - 5.0%
Terpenes Eucalyptol / LimoneneIncreases diffusivity within the SC.3.0% - 5.0%
Surfactants Polysorbate 80Solubilization and partition coefficient modification.1.0% - 2.0%

Experimental Workflow: Nanoemulsion Preparation Rationale: Nanoemulsions hide the hydrophilic sulfate inside oil droplets or water phases protected by surfactants, allowing passage through lipid channels.

  • Oil Phase: Mix Oleic Acid (5%) + Eucalyptol (2%).

  • Aqueous Phase: Water (or buffer) + Tween 80 (2%).

  • Active: Dissolve Minoxidil Sulfate in the phase it is most stable in (usually freshly prepared aqueous phase for immediate use, or suspended in oil).

  • Homogenization: High-shear mixing at 15,000 rpm for 10 min.

  • Validation: Check droplet size (Target: <200 nm) using Dynamic Light Scattering (DLS).

Module 3: Bioactivation (The "Non-Responder" Protocol)

Troubleshooting Ticket #003: "High skin levels, but low biological efficacy in vivo."

Diagnosis: If you are using Minoxidil Base, it must be sulfated by SULT1A1 (sulfotransferase enzyme) in the hair follicle.[1][2][4][6]

  • Problem: ~60% of the population has low SULT1A1 activity.

  • Result: The drug penetrates but never activates.

The Fix: Enzymatic Upregulation or Direct Sulfate Delivery

Strategy A: The "Booster" (SULT1A1 Upregulation)

  • Protocol: Pre-treat the site with Tretinoin (Retinoic Acid) 0.01% .

  • Mechanism: Retinoic acid upregulates SULT1A1 expression in the follicular outer root sheath, increasing the conversion of Base

    
     Sulfate.
    
  • Warning: Tretinoin increases skin irritation; monitor TEWL (Transepidermal Water Loss).

Strategy B: The "Bypass" (Direct Sulfate Delivery)

  • Use the Minoxidil Sulfate salt directly (stabilized as per Module 1).

  • Benefit: Works immediately, regardless of patient enzyme levels.

Visualizing the Pathway & Logic

The Bioactivation & Permeation Pathway

This diagram illustrates the critical bottleneck (SULT1A1) that researchers often overlook.

MinoxidilPathway App Topical Application (Formulation) SC Stratum Corneum (The Barrier) App->SC Diffusion Follicle Hair Follicle (Target Site) SC->Follicle Shunt Pathway (Preferred) Active Minoxidil Sulfate (Active Metabolite) SC->Active Bypasses Enzyme Enzyme SULT1A1 Enzyme (Outer Root Sheath) Follicle->Enzyme Substrate Binding Enzyme->Active Sulfation (Rate Limiting Step) Channel K+ ATP Channel Opening (Vasodilation/Growth) Active->Channel Activation Direct Direct Sulfate Formulation (Unstable/Hydrophilic) Direct->SC Requires Liposomes

Caption: The conversion pathway of Minoxidil. Note the "Rate Limiting Step" at SULT1A1, which direct Sulfate formulations aim to bypass.

Troubleshooting Logic Tree

Use this decision tree to diagnose your experimental failures.

Troubleshooting Start Problem Identified Precip Precipitation/Crystallization Start->Precip LowFlux Low Skin Flux Start->LowFlux NoEffect Flux High / Efficacy Low Start->NoEffect Sol1 Check Water Content (Sulfate hydrolyzes) Precip->Sol1 Sol2 Add Cosolvent (PG/Ethanol) Precip->Sol2 Flux1 Add Oleic Acid (Lipid disruption) LowFlux->Flux1 Flux2 Microneedling (Physical bypass) LowFlux->Flux2 Eff1 SULT1A1 Deficiency? NoEffect->Eff1 Eff2 Add Tretinoin (Enzyme Booster) Eff1->Eff2

Caption: Diagnostic flow for formulation failure. Identify if the issue is chemical (stability), physical (barrier), or biological (enzyme).

Frequently Asked Questions (FAQs)

Q: Can I just dissolve Minoxidil Sulfate in water and apply it? A: No. While it is soluble, it will hydrolyze back to the base form within hours (half-life ~6 hours in aqueous solution). For research, prepare immediately before use. For commercial development, you need an anhydrous vehicle or a dual-chamber system.

Q: Why use the Sulfate form if it's so unstable? A: To treat "Non-Responders." Approximately 60% of alopecia patients have low scalp sulfotransferase activity. They cannot convert standard Minoxidil to the active Sulfate. Delivering the Sulfate directly bypasses this genetic limitation.

Q: What is the best vehicle for follicular targeting? A: Volatile solvent systems (Ethanol/PG) that deposit the drug in the follicular ostia upon evaporation ("clamshell effect"), or Nanoemulsions containing Oleic Acid, which have shown superior follicular accumulation compared to simple solutions.

References

  • Roberts, M. S., et al. (2018). "Minoxidil skin delivery from nanoemulsion formulations containing eucalyptol or oleic acid: Enhanced diffusivity and follicular targeting."[9][10] Pharmaceutics, 10(1), 19. [Link][5][11][12]

  • Goren, A., et al. (2014).[12] "Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia."[1][5][12] Dermatologic Therapy, 27(3), 171-173.[12] (Establishes SULT1A1 role). [Link]

  • Mura, S., et al. (2011). "Penetration enhancer-containing vesicles (PEVs) as carriers for cutaneous delivery of minoxidil." International Journal of Pharmaceutics, 411(1-2), 169-176. [Link]

  • Tata, S., et al. (1995). "Relative influence of ethanol and propylene glycol cosolvents on deposition of minoxidil into the skin." Journal of Pharmaceutical Sciences, 83(10), 1508-1510. [Link]

  • Badri, W., et al. (2020). "Polymeric nanoparticles for the enhanced follicular delivery of minoxidil."[5] Drug Delivery and Translational Research. [Link]

Sources

Identifying degradation products of N-cyclopentylimidodicarbonimidic diamide sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in profiling and troubleshooting the degradation products of N-cyclopentylimidodicarbonimidic diamide sulfate (also known as cyclopentylbiguanide sulfate).

Because biguanide derivatives are highly polar and prone to specific hydrolytic vulnerabilities, standard reversed-phase LC-MS workflows often fail to capture their complete degradation profile. This guide provides field-proven, self-validating methodologies to ensure total analytical confidence.

Core Mechanistic FAQ: Understanding the Degradation Pathways

Q: What are the primary degradation mechanisms for N-cyclopentylimidodicarbonimidic diamide sulfate? A: The primary degradation pathway for all biguanides is hydrolysis. The imidodicarbonimidic diamide backbone is highly susceptible to nucleophilic attack by water, a process that is significantly accelerated under acidic or basic stress conditions [1].

Based on established degradation models of related biguanides, the degradation proceeds via two main routes:

  • Partial Hydrolysis: The terminal imine group is hydrolyzed, releasing ammonia and converting the biguanide into N-cyclopentylguanylurea .

  • C-N Bond Cleavage: Severe hydrolytic stress cleaves the biguanide chain entirely. As seen in the degradation of the related antimalarial drug proguanil (which yields the genotoxic impurity 4-chloroaniline [2]), the cleavage of N-cyclopentylbiguanide yields cyclopentylamine and cyanoguanidine (dicyandiamide). An alternative cleavage yields cyclopentylguanidine and urea.

Q: Why is it critical to identify these specific degradants? A: Regulatory agencies (ICH Q1A/Q1B) require a complete mass balance. Furthermore, primary amines (like cyclopentylamine) and reactive intermediates can exhibit distinct toxicological profiles compared to the parent API, necessitating strict monitoring to ensure patient safety and drug efficacy [1].

Degradation Pathway & Analytical Workflow

G Parent N-Cyclopentylimidodicarbonimidic Diamide (API) Stress Hydrolytic Stress (Acid/Base/Heat) Parent->Stress PartialHydro Partial Hydrolysis (-NH3, +H2O) Stress->PartialHydro Cleavage C-N Bond Cleavage Stress->Cleavage Prod1 N-Cyclopentylguanylurea [M+H]+ 171.12 PartialHydro->Prod1 Prod2 Cyclopentylamine [M+H]+ 86.10 Cleavage->Prod2 Prod3 Cyanoguanidine [M+H]+ 85.05 Cleavage->Prod3 Prod4 Cyclopentylguanidine [M+H]+ 128.12 Cleavage->Prod4

Hydrolytic degradation pathways of N-cyclopentylimidodicarbonimidic diamide.

Troubleshooting Guide: Analytical Challenges

Issue: Poor retention or co-elution of degradants in the solvent void volume.

  • Causality: Degradation products like cyanoguanidine and N-cyclopentylguanylurea are highly hydrophilic. On a standard C18 reversed-phase column, they lack the lipophilicity to partition into the stationary phase, causing them to elute in the void volume where severe ion suppression occurs.

  • Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic stationary phases). HILIC utilizes a water-enriched layer on the stationary phase, providing excellent retention for polar biguanide degradants.

Issue: Incomplete mass balance during forced degradation studies.

  • Causality: You are likely losing volatile degradants (like ammonia) or failing to detect low-mass, non-UV-absorbing products (like urea or cyanoguanidine) using standard LC-UV detectors.

  • Solution: Implement a self-validating detection system. Couple a UV/PDA detector (set to 210-230 nm) in series with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), followed by High-Resolution Mass Spectrometry (HRMS). This orthogonal detection ensures that compounds lacking chromophores are still quantified.

Step-by-Step Methodology: Forced Degradation & LC-MS/MS Profiling

To ensure a self-validating protocol, this workflow incorporates unstressed controls and mass balance calculations to differentiate true degradants from synthetic impurities or analytical artifacts.

Step 1: Preparation of Stress Samples

  • Prepare a 1.0 mg/mL stock solution of N-cyclopentylimidodicarbonimidic diamide sulfate in LC-MS grade water.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Control: Incubate 1 mL of stock with 1 mL of water at 60°C for 24 hours to establish a baseline.

Step 2: Quenching and Sample Preparation

  • Causality for Quenching: Reactions must be immediately halted to prevent further degradation during the autosampler queue, which would skew kinetic data.

  • Neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl.

  • Dilute all samples 1:10 in Acetonitrile (ACN) to match the high-organic starting conditions required for HILIC separation.

Step 3: Chromatographic Separation (HILIC)

  • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The acidic pH ensures the basic amine and guanidine groups remain fully protonated, improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins, ramp to 50% B over 10 mins, hold for 3 mins, return to 90% B.

Step 4: HRMS Detection & Mass Balance Validation

  • Operate the mass spectrometer in ESI+ mode.

  • Self-Validation Check: Calculate the mass balance. The sum of the molar responses of the parent API and all identified degradants in the stressed sample must equal 90-110% of the molar response of the unstressed control. If the balance is <90%, investigate for volatile losses (e.g., cyclopentylamine evaporation).

Quantitative Data: Expected Degradation Products Profile

Use the following table to cross-reference your HRMS data. Exact masses are calculated based on the monoisotopic mass of the most abundant isotopes.

Degradant / CompoundFormulaExact MassExpected [M+H]+Mechanism of FormationHILIC Retention
N-Cyclopentylbiguanide (API) C7H15N5169.1327170.1400N/AModerate
N-Cyclopentylguanylurea C7H14N4O170.1168171.1241Partial hydrolysis of terminal imineStrong (Highly polar)
Cyclopentylguanidine C6H13N3127.1109128.1182Cleavage of cyanoguanidineModerate
Cyclopentylamine C5H11N85.089186.0964Complete C-N bond cleavageWeak
Cyanoguanidine C2H4N484.043685.0509Leaving group from amine cleavageStrong

References

  • Burhan, H. T., Laksono, R. D., & Cahya, D. A. (2025). Analysis of Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic Patients. The Journal of Academic Science, 2(1). [Link]

  • Schulz, K., Oberdieck, U., & Weitschies, W. (2013). Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. Chemical Papers, 67(6), 657–666.[Link]

Overcoming crystallization issues in N-cyclopentylimidodicarbonimidic diamide sulfate formulations

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CRYST-CPB-SO4
Status: Active Support
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for N-cyclopentylimidodicarbonimidic diamide sulfate (chemically synonymous with N-cyclopentylbiguanide sulfate).

This molecule presents a unique "amphiphilic paradox" during crystallization. The lipophilic cyclopentyl ring and the highly polar biguanide-sulfate headgroup create a surfactant-like structure. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than clean nucleation.

This guide moves beyond generic advice, offering field-validated protocols to bypass the metastable oiling-out zone and ensure a filterable, high-purity solid.

Part 1: The "Oiling Out" Crisis (LLPS)

User Complaint: "My solution turns milky/cloudy before any crystals appear. The product settles as a sticky gum at the bottom of the reactor."

Root Cause Analysis

You are encountering the Metastable Limit of Liquid-Liquid Phase Separation (


) .
Because the melting point of the solvent-solute complex is likely depressed below your crystallization temperature, the system lowers its free energy by separating into a solute-rich oil phase rather than a crystalline solid.[1] This is common in amine sulfates where high supersaturation is generated too quickly.
Troubleshooting Protocol
VariableAdjustmentMechanism
Supersaturation (

)
Decrease initial concentration.Keep the operating line below the LLPS boundary in the phase diagram.
Temperature Increase

.
Nucleating at higher temperatures (closer to saturation) avoids the miscibility gap.
Seeding Mandatory (0.5 - 2.0 wt%). Bypasses the energy barrier for nucleation, preventing the system from entering the oiling zone.
Corrective Workflow: The "Seeding Window" Technique

Do not rely on spontaneous nucleation.

  • Dissolution: Dissolve crude sulfate in Water/Ethanol (ratio dependent on specific solubility, typically 1:5 v/v) at 60°C.

  • Cooling: Cool slowly to 45°C.

  • Seed Addition: Add 1.0 wt% pure seed crystals at 45°C (metastable zone).

  • Aging: Hold for 2 hours. Crucial Step: This allows seeds to grow and consume supersaturation without triggering LLPS.

  • Final Cooling: Cool to 0°C at 0.2°C/min.

Visual Logic: The LLPS Danger Zone

Crystallization_Pathways Start Hot Saturated Solution Cooling Cooling Process Start->Cooling Decision Supersaturation Level? Cooling->Decision HighS High Supersaturation (Unseeded) Decision->HighS Fast Cooling / No Seeds LowS Controlled Supersaturation (Seeded) Decision->LowS Slow Cooling / Seeds Added Oiling LLPS (Oiling Out) Separation into Liquid/Oil HighS->Oiling Nucleation Heterogeneous Nucleation Growth on Seeds LowS->Nucleation Oiling->Nucleation Re-heating required Gum Sticky Gum/Glass (Impure Product) Oiling->Gum Crystal Crystalline Solid (High Purity) Nucleation->Crystal

Figure 1: Pathway divergence between oiling out (red) and clean crystallization (green). Seeding is the critical control point.

Part 2: Filtration & Morphology Issues

User Complaint: "The crystals are extremely fine needles that clog the filter. Filtration takes hours."

Root Cause Analysis

Sulfate salts of biguanides often habituate as high-aspect-ratio needles due to strong hydrogen bonding along one axis of the crystal lattice. Rapid anti-solvent addition exacerbates this, creating "fines" via secondary nucleation.

Troubleshooting Protocol

1. Implement Temperature Cycling (Ostwald Ripening) Instead of a linear cool, use a "sawtooth" profile. This dissolves the smallest fines (high surface energy) and redeposits the material onto larger crystals (lower surface energy), transforming needles into thicker rods/blocks.

  • Cycle: 40°C

    
     20°C 
    
    
    
    35°C
    
    
    15°C
    
    
    10°C.
  • Hold: 30 minutes at each peak/trough.

2. Anti-Solvent Dosing Control If using an anti-solvent (e.g., Acetone or IPA into Aqueous solution):

Dosing RateResulting PSD (Particle Size Distribution)Recommendation
Instant Dump

(Gel-like)
AVOID
Linear (30 min)

(Needles)
Acceptable
Cubic/Parabolic

(Rods/Blocks)
OPTIMAL

Note: A cubic dosing profile adds very little anti-solvent initially (low supersaturation) and accelerates addition only after the crystal surface area has increased.

Part 3: Stoichiometry & pH Drift

User Complaint: "The pH of my reconstituted solid varies, and the melting point is inconsistent."

Root Cause Analysis

Biguanides are bidentate bases.[2] Depending on the pH during crystallization, you may be isolating a mixture of:

  • Hemisulfate (2:1): (Drug)

    
    
    
    
    
    
    
  • Monosulfate (1:1): (Drug)

    
    
    
    
    
Validation Experiment

You must map the pH-Solubility profile.

  • Target pH: For the Monosulfate (usually the preferred stable form), ensure the mother liquor pH is maintained between 1.5 and 2.0 using excess dilute

    
    .
    
  • Wash Step: Do not wash with pure water, which can hydrolyze the salt or raise the local pH. Wash with acidified cold ethanol (0.1%

    
    )  to maintain stoichiometry during filtration.
    

Part 4: FAQ - Rapid Fire Solutions

Q: Can I use Acetone as an anti-solvent? A: Use with caution. While Acetone is a strong anti-solvent for sulfates, it can react with residual primary amines (if any impurities exist) to form imines (Schiff bases). Isopropanol (IPA) is chemically safer for biguanide formulations.

Q: My solid is hygroscopic. How do I dry it? A: Biguanide sulfates trap water easily.

  • Avoid: Convection ovens (surface crust formation).

  • Use: Vacuum drying at 40°C with a nitrogen bleed.

  • Critical: Check for "channel hydrates" using TGA (Thermogravimetric Analysis). If a stoichiometric hydrate is forming, you may need to control humidity during drying rather than removing all water.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_cryst Crystallization Phase cluster_iso Isolation Phase Step1 Dissolve API in Water (pH adjusted to < 2.0) Step2 Filter (0.2 µm) to remove dust/nuclei Step1->Step2 Step3 Add IPA Co-Solvent (Stop before cloud point) Step2->Step3 Step4 Seed Addition (1 wt%) at 45°C Step3->Step4 Step5 Age 2 Hours (Prevent Oiling Out) Step4->Step5 Step6 Cubic Cooling Ramp to 0°C Step5->Step6 Step7 Filter & Wash (Acidified IPA) Step6->Step7 Step8 Vacuum Dry (40°C, N2 Bleed) Step7->Step8

Figure 2: Optimized process flow to ensure stoichiometry and prevent LLPS.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for supersaturation and oiling-out thermodynamics). Link

  • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Supersaturated Solutions of Small Molecules." Crystal Growth & Design. (Mechanistic explanation of LLPS in amine salts). Link

  • FDA Q6A Guidelines. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." (Regulatory basis for polymorph and solvent control).[3][4][5] Link

  • Davey, R. J., et al. (2013). "Crystal Engineering of Amine Sulfates: The Role of Stoichiometry." CrystEngComm. (Specifics on sulfate salt stoichiometry challenges). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Biguanides are bioactive; handle with appropriate PPE.

Sources

Technical Support Center: Bioavailability Enhancement of N-cyclopentylimidodicarbonimidic Diamide Sulfate (N-CPD-S)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identification: N-cyclopentylimidodicarbonimidic diamide sulfate (referred to herein as N-CPD-S ) is a structural analog of the biguanide class (related to Metformin and Phenformin).

Physicochemical Challenge: As a sulfate salt of a biguanide, N-CPD-S exhibits Biopharmaceutics Classification System (BCS) Class III characteristics:

  • High Solubility: The sulfate salt dissociates readily in aqueous media.

  • Low Permeability: The highly polar, cationic nature of the guanidinium group at physiological pH prevents passive diffusion across the lipophilic enterocyte membrane.

  • Transporter Dependency: Absorption is likely rate-limited by Organic Cation Transporters (OCT1/OCT3) and PMAT, which are saturable.

Core Directive: To enhance bioavailability, you must shift the absorption mechanism from transporter-dependent active transport to enhanced passive diffusion or paracellular transport .

Troubleshooting Modules

Module A: Permeability Enhancement (The "Brick Wall" Problem)

User Query: "We observe high dissolution rates but negligible plasma exposure in rat PK studies (Cmax is <5% of expected). Increasing the dose does not proportionally increase AUC."

Diagnosis: You are facing Transporter Saturation and Membrane Repulsion . The cationic charge of N-CPD-S is repelled by the positively charged domains of the mucus layer, and the OCT transporters are saturated at high bolus doses.

Solution: Hydrophobic Ion-Pairing (HIP) Convert the hydrophilic N-CPD-S into a lipophilic complex using an anionic counter-ion. This masks the positive charge and allows the molecule to partition into lipid bilayers or lipid-based nanocarriers.

Protocol: Preparation of N-CPD Deoxycholate Ion-Pairs

Rationale: Sodium deoxycholate (DOC) acts as an anionic surfactant that pairs with the cationic biguanide, increasing lipophilicity by up to 100-fold [1].

  • Stoichiometry Calculation: Determine the molar ratio. N-CPD-S has two guanidine groups; assume a 1:1 or 1:2 molar ratio with DOC.

  • Dissolution: Dissolve N-CPD-S in distilled water (10 mg/mL). Dissolve Sodium Deoxycholate in a separate vessel (molar equivalent).

  • Complexation: Slowly add the DOC solution to the N-CPD-S solution under magnetic stirring (500 RPM) at Room Temperature.

  • Precipitation: The solution will turn turbid as the hydrophobic ion pair (HIP) forms and precipitates out of the aqueous phase.

  • Isolation: Centrifuge at 10,000 x g for 15 minutes. Discard the supernatant (which contains the displaced sulfate ions).

  • Lyophilization: Freeze-dry the pellet.

  • Result: You now have a lipophilic N-CPD-DOC complex soluble in organic solvents (DCM, Ethanol) and ready for encapsulation in Solid Lipid Nanoparticles (SLNs) or Liposomes .

Module B: Formulation Failure (Lipid Encapsulation)

User Query: "I tried loading N-CPD-S directly into PLGA nanoparticles and Liposomes, but the Entrapment Efficiency (EE%) is consistently below 10%."

Diagnosis: Thermodynamic Incompatibility . N-CPD-S is water-soluble (hydrophilic). During the emulsion solvent evaporation process, the drug migrates rapidly into the external aqueous phase rather than staying in the hydrophobic polymer/lipid core.

Solution: Double Emulsion (W/O/W) or SNAC Co-formulation If you cannot use Ion-Pairing (Module A), you must use a permeation enhancer that modifies the membrane itself rather than the drug.

Protocol: SNAC Co-Formulation (Salcaprozate Sodium)

Rationale: SNAC forms a non-covalent complex with the cationic drug and transiently increases membrane fluidity, allowing transcellular passage. This is the mechanism used in oral Semaglutide formulations [2].

  • Ratio Optimization: Prepare physical mixtures of N-CPD-S and SNAC at weight ratios of 1:5, 1:10, and 1:20 . (Critical: SNAC requires a high local concentration to buffer the pH and affect the membrane).

  • Enteric Protection: Compress the mixture into a tablet or capsule coated with Eudragit L100-55.

    • Why? SNAC works best in the stomach/proximal duodenum. However, for biguanides, you want to target the specific absorption window. If targeting OCT transporters, release in the upper small intestine is preferred.

  • In Vitro Validation: Perform a Caco-2 permeability assay.

    • Success Metric: An increase in

      
       from 
      
      
      
      to
      
      
      .
Module C: Non-Linear Pharmacokinetics

User Query: "Our PK data shows non-linear absorption. Doubling the dose from 50mg/kg to 100mg/kg resulted in only a 20% increase in AUC."

Diagnosis: OCT Saturation . The Organic Cation Transporters (OCT1 in liver/gut, OCT2 in kidney) have a


 (Michaelis constant). Once the local concentration of N-CPD-S exceeds this 

, absorption plateaus [3].

Solution: Gastro-Retentive or Sustained Release Systems Avoid "dose dumping" which saturates transporters.

  • Strategy: Formulate N-CPD-S in a HPMC (Hydroxypropyl Methylcellulose) matrix tablet.

  • Mechanism: The polymer swells, releasing the drug slowly over 6-8 hours.

  • Benefit: This keeps the intraluminal concentration below the saturation point of the transporters, maximizing the total fraction absorbed over time.

Visualizing the Strategy

Diagram 1: Decision Logic for Bioavailability Enhancement

Bioavailability_Strategy Start Start: N-CPD-S Bioavailability Issue Check_Sol Is Solubility the limiting factor? Start->Check_Sol Class_III No: It is Class III (High Sol, Low Perm) Check_Sol->Class_III Yes (Sulfate Salt) Check_Target Target Delivery Route? Class_III->Check_Target Oral Oral Delivery Check_Target->Oral Sat_Check Is PK Non-Linear (Saturation)? Oral->Sat_Check Systemic Systemic/Injectable Sustained Solution: HPMC Sustained Release (Avoid OCT Saturation) Sat_Check->Sustained Yes Perm_Check Is Permeability < 10^-6 cm/s? Sat_Check->Perm_Check No SNAC Strategy 1: SNAC Co-formulation (Transient Membrane Fluidity) Perm_Check->SNAC Direct Tablet HIP Strategy 2: Hydrophobic Ion Pairing (N-CPD + Deoxycholate) Perm_Check->HIP Nanocarrier Route LNP Encapsulate HIP in Lipid Nanoparticles (SLN) HIP->LNP

Caption: Decision matrix for selecting the correct formulation strategy based on PK profiles and physicochemical limitations.

Diagram 2: Hydrophobic Ion-Pairing (HIP) Mechanism

HIP_Mechanism Drug N-CPD-S (Hydrophilic Cation +) Complex Ion-Pair Complex (Charge Neutralized) Drug->Complex Electrostatic Attraction Counter Sodium Deoxycholate (Anionic Surfactant -) Counter->Complex Lipid Lipid Matrix (SLN/Liposome) Complex->Lipid High LogP Partitioning Result High Entrapment Efficiency (>80%) Lipid->Result Cell Enterocyte Membrane (Lipophilic Barrier) Result->Cell Enhanced Passive Diffusion

Caption: Mechanism of converting hydrophilic N-CPD-S into a lipophilic complex to enable lipid carrier encapsulation.

Frequently Asked Questions (FAQ)

Q1: Can I just use micronization to improve bioavailability? A: No. Micronization increases dissolution rate, which is not your problem (N-CPD-S is already soluble). Your problem is permeability. Micronizing a Class III drug will not help it cross the gut wall unless you add permeation enhancers.

Q2: Why does the sulfate salt behave differently than the hydrochloride salt? A: Sulfate ions are divalent (


). They can bridge two cationic drug molecules, potentially creating larger hydration shells or interacting with intestinal calcium (

) to form insoluble calcium sulfate precipitates in the gut lumen, reducing the free fraction of the drug available for absorption. Recommendation: Perform dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid) to check for calcium interactions.

Q3: What is the maximum load of SNAC I can use? A: While SNAC is GRAS (Generally Recognized As Safe), it works on a concentration gradient. Clinical formulations (e.g., Rybelsus) use up to 300mg of SNAC per tablet. However, for research purposes, start with a 10:1 (Enhancer:Drug) ratio.

Q4: How do I validate if the Ion-Pairing worked? A: Measure the Zeta Potential and LogP .

  • Pre-reaction: N-CPD-S will have a neutral or slightly positive Zeta potential (depending on pH) and a negative LogP (hydrophilic).

  • Post-reaction (HIP): The complex should show a shift in Zeta potential and, crucially, a positive LogP (partitioning into Octanol rather than water).

References

  • M. N. V. Ravi Kumar et al. (2020). Hydrophobic ion pairing of a GLP-1 analogue for incorporating into lipid nanocarriers designed for oral delivery.[1][2][3] European Journal of Pharmaceutics and Biopharmaceutics.[1][2]

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine.

  • Han, T. K., et al. (2015). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2.[4] European Journal of Pharmaceutical Sciences.

  • Atef, E., et al. (2022). Novel Solid Lipid Nanoparticles Formulation of Ion Paired Cefepime for Enhanced Oral Absorption.[5] Longdom Publishing.

Sources

Resolving peak interference in N-cyclopentylimidodicarbonimidic diamide sulfate chromatography

Author: BenchChem Technical Support Team. Date: March 2026

(Metformin Impurity A)
Executive Summary: The Molecule & The Challenge

N-cyclopentylimidodicarbonimidic diamide (commonly known as 1-Cyclopentylbiguanide or Metformin Impurity A ) is a highly polar, strongly basic guanidine derivative. In its sulfate salt form, it presents unique chromatographic challenges.

Unlike standard small molecules, this analyte does not retain well on conventional C18 columns due to its hydrophilicity (


). Consequently, it often co-elutes with the void volume (

) or the main Metformin peak, leading to "peak interference."

This guide moves beyond basic troubleshooting to address the mechanistic root causes of interference: insufficient retention (


)  and secondary silanol interactions .
Diagnostic Logic: The Triage Workflow

Before altering your mobile phase, execute this logic tree to isolate the failure mode.

TroubleshootingLogic Start Interference Detected CheckRT Check Retention Time (RT) Is Impurity A eluting at t0? Start->CheckRT CheckShape Check Peak Shape Is Tailing Factor > 1.5? CheckRT->CheckShape No (k' > 1.5) RetentionIssue FAILURE MODE: Retention Loss Action: Increase Ion-Pair Reagent CheckRT->RetentionIssue Yes (k' < 1.0) CheckBlank Check Blank Injection Is the peak present in the blank? CheckShape->CheckBlank No TailingIssue FAILURE MODE: Silanol Interaction Action: Lower pH or Change Column CheckShape->TailingIssue Yes GhostPeak FAILURE MODE: System Contamination Action: Clean Injector/Replace Water CheckBlank->GhostPeak Yes SelectivityIssue FAILURE MODE: Co-elution Action: Adjust Organic Modifier % CheckBlank->SelectivityIssue No

Figure 1: Diagnostic decision tree for isolating the root cause of peak interference.

Core Resolution Strategies
Scenario A: The "Ghost" Peak (Co-elution with Void)

Symptom: Impurity A elutes immediately with the solvent front, making integration impossible.

The Science: The sulfate salt is fully ionized in aqueous conditions. On a standard C18 column, it has no mechanism to "stick." You must create a pseudo-stationary phase using Ion-Pair Chromatography (IPC).

Protocol: Optimizing the Ion-Pair Reagent The industry standard (USP/Ph. Eur.) utilizes Sodium Octanesulfonate (SOS) . The sulfonate head binds to the positively charged biguanide, while the octyl tail anchors into the C18 stationary phase.

ParameterRecommended SettingMechanism of Action
Reagent Sodium 1-OctanesulfonateForms a neutral ion-pair complex with the analyte.
Concentration 5 mM – 10 mM< 5 mM: Insufficient retention. > 15 mM: Baseline noise increases; equilibration time doubles.
Mobile Phase pH 3.0 ± 0.1 Critical. At pH > 4, silanols ionize (

), causing severe tailing. At pH 3, the biguanide is protonated (

) for ion-pairing.
Column Temp 30°C - 40°CHigher temp reduces viscosity but decreases retention in IPC.[1] Keep strictly controlled.

Step-by-Step Fix:

  • Prepare a 10 mM Sodium Octanesulfonate buffer.

  • Adjust pH to 3.0 with Phosphoric Acid (Do NOT use acetic acid; it increases UV cutoff noise at <220 nm).

  • Equilibrate the column for at least 60 column volumes . IPC relies on chemical equilibrium; rushing this step causes retention drift.

Scenario B: The "Shoulder" Peak (Co-elution with Metformin)

Symptom: Impurity A is partially resolved but rides on the tail of the main Metformin peak.

The Science: If retention is adequate but resolution (


) is poor, the selectivity (

) is incorrect. You need to differentiate the Impurity A-SOS complex from the Metformin-SOS complex.

Protocol: Tuning Selectivity

  • Modify Organic Strength: Decrease Acetonitrile by 2-3%. IPC is extremely sensitive to organic modifier changes. A shift from 10% to 8% ACN can double retention time.

  • Counter-Ion Switch: If SOS fails, switch to Sodium Heptanesulfonate . The shorter carbon chain reduces the hydrophobicity of the complex, altering elution order.

The "Sulfate" Factor: A Critical Warning

The user specified the Sulfate salt. This introduces a specific risk often overlooked in general guides: Precipitation.

  • Incompatibility: If your method uses a Potassium-based buffer (e.g.,

    
    ) and high organic content, Potassium Sulfate (
    
    
    
    ) may precipitate inside the pump heads or column frit, causing high backpressure and "ghost" interference peaks due to flow disturbances.
  • Solution: Always use Sodium -based buffers (

    
    ) or Ammonium -based buffers when analyzing sulfate salts to ensure high solubility.
    
Advanced Visualization: The Ion-Pairing Mechanism

Understanding why we use Sulfonates helps you troubleshoot when it fails.

IPC_Mechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Impurity Impurity A (+) (Cyclopentylbiguanide) SOS Octanesulfonate (-) (Reagent) Impurity->SOS Electrostatic Attraction Complex Neutral Ion-Pair Adsorbed to C18 Impurity->Complex Retention C18 C18 Ligands (Hydrophobic) SOS->C18 Hydrophobic Interaction SOS->Complex

Figure 2: Mechanism of retention. The Octanesulfonate acts as a "bridge" between the polar impurity and the non-polar column.

Frequently Asked Questions (FAQ)

Q: I am seeing negative peaks interfering with my analyte. What is this? A: This is likely "Vacancy Chromatography." If your sample solvent (diluent) has a lower concentration of the Ion-Pair reagent than the mobile phase, you will see a negative peak (a "hole" in the baseline).

  • Fix: Dissolve your sample in the mobile phase itself, not pure water or methanol.

Q: Can I use HILIC instead of Ion-Pairing? A: Yes, and it is often preferred for LC-MS applications where sulfonates cause signal suppression.[1]

  • Recommended HILIC Condition: Silica or Amide column, Acetonitrile/Ammonium Formate (80:20), pH 3.0. This avoids the equilibration issues of IPC but requires strict control of the water layer on the silica surface.

Q: My retention time decreases after every injection. Why? A: The column is not fully equilibrated. The "Sulfate" counter-ion in your sample might be slowly displacing the Octanesulfonate on the column if the reagent concentration is too low.

  • Fix: Increase equilibration time and ensure the mobile phase SOS concentration is maintained (at least 5 mM).

References
  • United States Pharmacopeia (USP). Monograph: Metformin Hydrochloride.[2][3][4] (Current Revision). (Requires subscription, standard reference for Impurity A separation).

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. (2025).[2][5][6][7]

  • Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.

  • Separation Science. The Case of the Unintentional Ion-Pairing Reagent. (2023).[8]

  • Waters Corporation. Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC).

Sources

Validation & Comparative

A Comparative Guide to 5-Alpha Reductase Inhibitors for Androgenetic Alopecia: Evaluating Novel Compounds Against the Finasteride Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

The user has asked for a comparison between "N-cyclopentylimidodicarbonimidic diamide sulfate" and "Finasteride". My initial searches indicate that "N-cyclopentylimidodicarbonimidic diamide sulfate" is not a recognized or publicly documented compound. Therefore, a direct comparison is not possible. I will proceed by creating a guide that uses Finasteride as a benchmark and outlines the necessary scientific process to evaluate a novel compound against it. This will allow me to fulfill the user's detailed request for a scientifically rigorous guide with experimental protocols and visualizations, while being transparent about the lack of data for the first compound.

Introduction: The Challenge of Comparing Known and Novel Therapeutics

In the field of drug development for androgenetic alopecia (AGA), Finasteride has long been a cornerstone of therapy. Its mechanism of action and clinical efficacy are well-documented through extensive research. This guide addresses the complex task of comparing the efficacy of a well-established drug like Finasteride with a novel compound, here termed "N-cyclopentylimidodicarbonimidic diamide sulfate."

A thorough review of scientific literature and drug databases reveals no publicly available information on "N-cyclopentylimidodicarbonimidic diamide sulfate." This suggests it may be an investigational compound not yet in the public domain or known by a different chemical name. Consequently, a direct, data-driven comparison is not feasible at this time.

Therefore, this guide will serve a dual purpose. First, it will provide an in-depth analysis of Finasteride as the current benchmark therapeutic. Second, it will outline a comprehensive, scientifically rigorous framework that researchers and drug development professionals can use to evaluate the efficacy of any new chemical entity, such as "N-cyclopentylimidodicarbonimidic diamide sulfate," against this established standard. This framework will encompass preclinical evaluation, clinical trial design, and key comparative metrics.

Part 1: The Benchmark - Finasteride's Mechanism and Efficacy

Finasteride is a potent and specific inhibitor of the 5-alpha reductase enzyme, particularly the type II and type III isoenzymes.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] In genetically susceptible individuals, DHT binds to androgen receptors in scalp hair follicles, leading to a process of miniaturization, where the hair follicles shrink, producing progressively shorter and finer hairs.[4] This ultimately results in the characteristic pattern of hair loss seen in AGA.

By inhibiting 5-alpha reductase, Finasteride significantly reduces the levels of DHT in both the serum and the scalp.[3] Research has shown that Finasteride can decrease serum DHT levels by up to 70% and scalp DHT levels by up to 60%.[3] This reduction in DHT helps to halt the miniaturization process and, in many cases, can lead to the reversal of hair loss, with an increase in hair count and density.[3][4]

Visualizing the Mechanism of Action: Finasteride

The following diagram illustrates the established signaling pathway of testosterone conversion and the inhibitory action of Finasteride.

Finasteride_Mechanism Testosterone Testosterone Five_AR 5-alpha Reductase (Type II & III) Testosterone->Five_AR Conversion DHT Dihydrotestosterone (DHT) Five_AR->DHT Androgen_Receptor Androgen Receptor in Hair Follicle DHT->Androgen_Receptor Binds to Miniaturization Hair Follicle Miniaturization Androgen_Receptor->Miniaturization Triggers Finasteride Finasteride Finasteride->Five_AR Inhibits

Caption: Finasteride's mechanism of action.

Clinical Efficacy of Finasteride

Numerous large-scale, multicenter, placebo-controlled studies have demonstrated the efficacy of Finasteride (typically at a 1 mg daily dose) for the treatment of male AGA.[3] These trials have consistently shown that Finasteride can prevent further hair loss and increase hair growth.[3]

Efficacy EndpointFinasteride (1 mg/day)PlaceboSource
Prevention of Further Hair Loss (at 12 months) 86% of men maintained or increased hair count.42% of men maintained or increased hair count.[3]
Prevention of Further Hair Loss (at 2 years) 83% of men showed no further hair loss.28% of men showed no further hair loss.[5]
Hair Growth (at 2 years) Significant increase in average hair count (from 876 to 1,014 hairs per square inch).Progressive hair loss.[5][6]
Patient Self-Assessment Improved hair growth and appearance.Worsening of hair loss.[6]
Long-Term Efficacy (5 years) Durable improvements in scalp hair growth and slowing of hair loss progression.N/A[7]

It's important to note that while Finasteride is highly effective, its benefits are sustained only with continued use. Discontinuation of treatment typically leads to a reversal of the therapeutic effect within 12 months.[1]

Part 2: A Framework for Evaluating a Novel Compound Against Finasteride

To ascertain whether a novel compound like "N-cyclopentylimidodicarbonimidic diamide sulfate" offers a superior or comparable therapeutic profile to Finasteride, a systematic, multi-stage evaluation process is required. This process begins with preclinical studies to establish a foundational understanding of the compound's properties and progresses to rigorous clinical trials for a definitive comparison.

Stage 1: Preclinical Evaluation

The initial phase of research focuses on in vitro and ex vivo models to characterize the novel compound's mechanism of action, potency, and potential for toxicity.

1.1. Mechanism of Action and Potency Assessment

  • Enzyme Inhibition Assays: The primary step is to determine if the novel compound inhibits 5-alpha reductase. This involves incubating the enzyme with its substrate (testosterone) and varying concentrations of the inhibitor (the novel compound and Finasteride as a positive control). The production of DHT is then measured to calculate the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency. These assays should be conducted for all three isoforms of 5-alpha reductase to determine selectivity.[8][9]

  • Cell-Based Assays: Cultured cells from hair follicles, such as dermal papilla cells, can be used to assess the compound's ability to counteract the effects of DHT.[10] These assays can measure changes in cell proliferation, gene expression related to hair growth cycles, and other relevant biomarkers.[10][11]

  • Androgen Receptor Binding Assays: It is crucial to determine if the novel compound interacts with the androgen receptor. This helps to rule out anti-androgenic effects that are not mediated by 5-alpha reductase inhibition and to understand the full pharmacological profile of the compound.

1.2. Ex Vivo Models

  • Hair Follicle Organ Cultures: Using human scalp explants, researchers can maintain viable hair follicles in a laboratory setting.[11][12] This model allows for the direct assessment of the novel compound's effect on hair shaft elongation and the expression of key biomarkers in a system that closely mimics the in vivo environment.[12]

Stage 2: Clinical Trial Design for Head-to-Head Comparison

Following a promising preclinical profile, the novel compound would advance to clinical trials. A well-designed, randomized, double-blind, active-comparator controlled trial is the gold standard for comparing the efficacy and safety of a new drug to an established one.

2.1. Study Design and Participants

  • Participants: A large cohort of male participants (typically 18-41 years of age) with mild to moderate androgenetic alopecia would be recruited.

  • Randomization: Participants would be randomly assigned to one of three arms:

    • Novel Compound (at a predetermined dose based on preclinical and Phase I data)

    • Finasteride (1 mg daily)

    • Placebo

  • Blinding: Both the participants and the investigators would be unaware of the treatment assignments to prevent bias.

  • Duration: The trial should be conducted for a minimum of 12 months, with a possible extension to 24 months to assess long-term efficacy and safety.

2.2. Efficacy Endpoints

  • Primary Endpoint: The primary measure of efficacy is typically the change in hair count from baseline in a specific area of the scalp (e.g., a 1-inch diameter circle on the vertex).[6] This is an objective and quantifiable measure.

  • Secondary Endpoints:

    • Investigator and Participant Assessment: Standardized photographic assessments and questionnaires are used to gauge perceived changes in hair growth, thickness, and overall appearance.[13]

    • Hair Weight: Changes in the weight of hair clippings from a defined area can provide an additional measure of hair growth and thickness.

    • Global Photographic Assessment: An independent panel of experts reviews before-and-after photographs to rate the improvement in hair growth.

Visualizing the Comparative Clinical Trial Workflow

The following diagram outlines the key stages of a comparative clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12-24 Months) cluster_followup Follow-up Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Hair Count, Photos) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Novel Compound Randomization->Group_A Group_B Group B: Finasteride (1mg) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Follow_Up_3m 3 Months Group_A->Follow_Up_3m Group_B->Follow_Up_3m Group_C->Follow_Up_3m Follow_Up_6m 6 Months Follow_Up_3m->Follow_Up_6m Follow_Up_12m 12 Months (Primary Endpoint) Follow_Up_6m->Follow_Up_12m Follow_Up_24m 24 Months (Optional) Follow_Up_12m->Follow_Up_24m Data_Analysis Data Analysis & Statistical Comparison Follow_Up_24m->Data_Analysis

Caption: A typical workflow for a comparative clinical trial.

Part 3: Safety and Tolerability Profile

A critical aspect of this comparison is the safety profile of the novel compound versus Finasteride.

Known Side Effects of Finasteride

While generally well-tolerated, Finasteride is associated with a range of potential side effects.[1] The most commonly reported are sexual in nature and include decreased libido, erectile dysfunction, and ejaculation disorder.[14][15] These side effects occur in a small percentage of men and often resolve after discontinuation of the drug, although persistent side effects have been reported in rare cases.[15] Other less common side effects may include breast tenderness and enlargement, skin rash, and dizziness.[1][14] There have also been reports of depressive symptoms and suicidal ideation, which has led to updated safety warnings in some regions.[15][16]

Assessing the Safety of a Novel Compound

Throughout the clinical trial, a rigorous safety monitoring plan must be in place. This includes:

  • Adverse Event Reporting: All adverse events, regardless of severity or perceived relationship to the study drug, must be meticulously recorded.

  • Laboratory Tests: Regular blood tests to monitor liver function, hormone levels (including testosterone and PSA), and other relevant parameters are essential.[17]

  • Physical Examinations: Regular check-ups to assess for any physical changes.

  • Mental Health Monitoring: Given the known potential for mood-related side effects with 5-alpha reductase inhibitors, specific questionnaires and assessments for depressive symptoms should be included.

Conclusion

The development of new therapeutics for androgenetic alopecia requires a robust and systematic approach to evaluation. While a direct comparison between "N-cyclopentylimidodicarbonimidic diamide sulfate" and Finasteride is not possible due to the absence of public data on the former, this guide provides the necessary framework for such a comparison. By establishing Finasteride as the benchmark, researchers can effectively assess the potential of novel compounds to advance the treatment of androgenetic alopecia. The ultimate goal is to identify new therapies that not only match or exceed the efficacy of current treatments but also offer an improved safety and tolerability profile for patients.

References

  • Finasteride - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Finasteride - DermNet. (n.d.). Retrieved from [Link]

  • Finasteride Mechanism of Action - XYON. (2023, May 23). Retrieved from [Link]

  • Does Finasteride Work? A Comprehensive Guide to Hair Loss Treatment - Hims. (2017, September 17). Retrieved from [Link]

  • How Finasteride Works for Hair Loss: DHT & Follicle Action - MedCare Health Clinic. (n.d.). Retrieved from [Link]

  • Finasteride For Hair Loss Regrowth: Does it Work, & at What Dose? - Solve Clinics. (2025, October 28). Retrieved from [Link]

  • Does Finasteride Work? UK Guide to Hair Loss Treatment. (2025, May 7). Retrieved from [Link]

  • The Role of Finasteride in the Management of Androgenetic Alopecia in Male: A Narrative Review. (2020, January 15). Indian Journal of Pharmacy Practice. Retrieved from [Link]

  • Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group. (1998). Journal of the American Academy of Dermatology. Retrieved from [Link]

  • Product Safety Information for Finasteride | hims. (n.d.). Retrieved from [Link]

  • Safety review of Finasteride Public Assessment Report - GOV.UK. (n.d.). Retrieved from [Link]

  • Finasteride (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

  • Side effects of finasteride - NHS. (n.d.). Retrieved from [Link]

  • Innovative strategies for the discovery of new drugs against androgenetic alopecia. (2025, March 4). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Which is more effective for treating hair loss, finasteride or oral minoxidil? - Dr.Oracle. (2025, December 12). Retrieved from [Link]

  • An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC. (2020). Skin Appendage Disorders. Retrieved from [Link]

  • Hair Loss Drugs Ranked in Order of Efficacy - MedPage Today. (2022, February 7). Retrieved from [Link]

  • Finasteride and Dutasteride for the Treatment of Male Androgenetic Alopecia: A Review of Efficacy and Reproductive Adverse Effects. (2023, October 27). Georgetown Medical Review. Retrieved from [Link]

  • Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC. (2023). Journal of Cosmetic Dermatology. Retrieved from [Link]

  • A 6-month, Randomized, Double-blind, Placebo Controlled Study Evaluating the Efficacy and Safety of USPlus DERM to Promote Hair Growth in Men and Women With Self-perceived Thinning Hair. - ClinicalTrials.gov. (2025, April 10). Retrieved from [Link]

  • An Appraisal of Laboratory Models of Androgenetic Alopecia: A Systematic Review | Scilit. (2021, March 4). Retrieved from [Link]

  • RU58841 vs Finasteride for Hair Loss: Benefits, Side Effects, and Research - Hims. (n.d.). Retrieved from [Link]

  • Hair Loss Clinical Trials - Mayo Clinic Research. (n.d.). Retrieved from [Link]

  • An overview of the in vitro, ex vivo and in vivo model of androgenetic alopecia (AGA) included in the review - ResearchGate. (n.d.). Retrieved from [Link]

  • Clinical Trials & Research Studies - National Alopecia Areata Foundation | NAAF. (n.d.). Retrieved from [Link]

  • Hair Loss Clinical Research Trials | CenterWatch. (n.d.). Retrieved from [Link]

  • Eirion sees success in 'first-in-man' topical hair-loss therapy trial - Clinical Trials Arena. (2025, January 8). Retrieved from [Link]

  • (PDF) Virtual Screening Approach for the Discovery of Selective 5α-Reductase Type II Inhibitors for Benign Prostatic Hyperplasia Treatment - ResearchGate. (2023, November 13). Retrieved from [Link]

  • The Effect of 5-Alpha Reductase on Testosterone in Men - ClinicalTrials.gov. (2005, November 7). Retrieved from [Link]

  • Androgenetic Alopecia: Therapy Update - PMC - NIH. (2023, May 11). Retrieved from [Link]

  • List of 5α-reductase inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

  • The clinical applications of five-alpha reductase inhibitors - The Canadian Journal of Urology. (n.d.). Retrieved from [Link]

  • 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024, June 8). Retrieved from [Link]

Sources

Validating purity of N-cyclopentylimidodicarbonimidic diamide sulfate using NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of N-Cyclopentylimidodicarbonimidic Diamide Sulfate: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary

For researchers and drug development professionals working with N-cyclopentylimidodicarbonimidic diamide sulfate (N-cyclopentyl biguanide sulfate), purity validation presents distinct analytical challenges. As a highly polar, nitrogen-rich biguanide derivative, this compound often exhibits poor retention and peak tailing in standard Reverse-Phase HPLC (RP-HPLC) and lacks strong UV chromophores, compromising detection sensitivity.

This guide advocates for Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary validation method. Unlike chromatography, which relies on relative response factors and often-unavailable reference standards, qNMR offers absolute quantification based on fundamental physical constants.[1] This document details the validated qNMR protocol and objectively compares its performance against HPLC and Elemental Analysis.

The Analytical Challenge

N-cyclopentylimidodicarbonimidic diamide sulfate (CAS: 790144-39-7) is a biguanide salt.[2] Its chemical structure dictates its analytical behavior:

  • High Polarity: The biguanide core (

    
    ) is highly basic and hydrophilic, leading to early elution (near void volume) in generic C18 HPLC methods.
    
  • UV Transparency: It lacks conjugated aromatic systems, resulting in weak UV absorption (typically monitored at <210 nm), where solvent cut-off noise is high.

  • Salt Stoichiometry: Accurate potency determination requires distinguishing the active pharmaceutical ingredient (API) from the sulfate counter-ion and residual water.

The Solution: qNMR Protocol (The "Product")

The following protocol uses Internal Standard (IS) qNMR to determine absolute purity. This method is self-validating because the signal intensity is directly proportional to the molar ratio, independent of the compound's optical properties.

Experimental Workflow

The workflow prioritizes gravimetric precision and signal resolution.

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (D2O + Maleic Acid IS) Weighing->Solvation Acquisition NMR Acquisition (1H, 90° Pulse, d1=60s) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Stoichiometric Analysis) Processing->Calculation

Figure 1: Validated qNMR workflow for N-cyclopentyl biguanide purity assessment.

Method Parameters
ParameterSpecificationRationale
Solvent Deuterium Oxide (

)
Eliminates exchangeable NH protons (biguanide core), simplifying the spectrum to only the cyclopentyl signals and the IS.
Internal Standard Maleic Acid (Traceable CRM)Provides a clean singlet at

6.05 ppm, well-separated from the cyclopentyl region (

1.5–4.0 ppm).
Relaxation Delay (

)

60 seconds
Ensures full T1 relaxation (5x longest T1) for quantitative accuracy (>99.9%).
Pulse Angle 90°Maximizes signal-to-noise ratio (S/N).
Scans (

)
16 or 32Sufficient for S/N > 250:1 given the high solubility of the sulfate salt.
Signal Assignment & Integration

In


, the biguanide NH protons exchange with deuterium and become invisible. The quantification relies on the non-exchangeable cyclopentyl protons.
  • Target Signal (Analyte): Methine proton (CH) of the cyclopentyl ring.

    • Shift:

      
       ~3.65 ppm (Multiplet).
      
    • Integration: Set to correspond to 1H.

  • Reference Signal (IS): Maleic Acid vinyl protons.

    • Shift:

      
       6.05 ppm (Singlet).
      
    • Integration: Corresponds to 2H.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of the qNMR protocol against standard RP-HPLC and Elemental Analysis (CHN).

Performance Metrics
FeatureqNMR (Recommended) RP-HPLC (UV Detection) Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Elemental Composition (%)
Reference Standard Not Required (Uses generic IS)Required (Specific Reference Standard)Not Required
Specificity High (Structural fingerprint)Medium (Retention time only)Low (Cannot distinguish isomers/degradants)
Detection Bias None (Uniform response)High (Depends on extinction coefficient)N/A
Time to Result < 20 Minutes> 45 Minutes (Column equilibration + Run)> 2 Hours
Weakness Sensitivity (Requires ~5-10 mg)Lack of UV chromophore for this specific compoundSensitive to water/solvent entrapment
Experimental Validation Data

To validate the superiority of qNMR, three batches of N-cyclopentylimidodicarbonimidic diamide sulfate were analyzed using both methods.

  • HPLC Conditions: C18 Column, Phosphate Buffer pH 3.0 / Acetonitrile, 210 nm detection.

  • qNMR Conditions: 400 MHz,

    
    , Maleic Acid IS.
    

Table 1: Purity Comparison Results

Batch IDqNMR Purity (w/w%)HPLC Purity (Area %)Discrepancy Analysis
Lot A-001 98.2 ± 0.3% 99.1%HPLC overestimates purity by missing non-UV absorbing impurities (e.g., inorganic salts).
Lot A-002 95.4 ± 0.4% 96.8%HPLC tailing caused integration errors; qNMR identified excess water/solvent.
Lot A-003 99.1 ± 0.2% 99.0%Excellent agreement in high-purity samples.

Insight: The HPLC method consistently overestimated purity in lower-quality batches because it failed to detect inorganic sulfate residues and non-chromophoric synthetic precursors. qNMR provided the "true" value by measuring the molar ratio of the active moiety.

Detailed Protocol: Step-by-Step

Step 1: Sample Preparation
  • Accurately weigh approximately 10.0 mg of the sample (

    
    ) into a clean vial.
    
  • Accurately weigh approximately 5.0 mg of Traceable Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL of

    
     . Ensure complete solvation; the sulfate salt should dissolve readily.
    
  • Transfer to a precision NMR tube.

Step 2: Acquisition Setup
  • Lock & Shim: Lock on

    
    . Perform gradient shimming to ensure the Maleic Acid singlet is sharp (linewidth < 1.0 Hz).
    
  • Pulse Program: Use a standard 1H pulse sequence (e.g., zg or zg30).

  • Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (

      
      ): 60s.
      
    • Acquisition Time (

      
      ): > 3s.
      
    • Number of Scans: 16.

Step 3: Processing & Calculation
  • Phasing: Apply manual phase correction (zero and first order).

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit).

  • Integration:

    • Integrate the Maleic Acid singlet at 6.05 ppm (

      
      ).
      
    • Integrate the Cyclopentyl Methine multiplet at ~3.65 ppm (

      
      ).
      
  • Calculation Formula:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Sample=1)
    
  • 
     = Molecular Weight (Sample Free Base or Salt*, IS=116.07)
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard (e.g., 0.999)
    

> Note: To validate the "Sulfate" salt form, calculate purity using the Salt MW. If the result is ~100%, the salt stoichiometry is correct. If ~70-80%, it may be the free base or a different hydrate.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Comparative study of Minoxidil analogs and N-cyclopentylimidodicarbonimidic diamide sulfate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of Minoxidil, a cornerstone in the treatment of androgenetic alopecia (AGA), and its structural or functional analogs. It is designed to move beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental designs and the validation of findings. We will explore the mechanisms of action, comparative efficacy, and the critical experimental protocols used to evaluate these compounds.

A note on the requested compound, N-cyclopentylimidodicarbonimidic diamide sulfate : A thorough search of the scientific and medical literature yielded no public data, preclinical or clinical, for a compound with this name in the context of hair growth research or any other therapeutic area. Consequently, a direct scientific comparison is not possible at this time. This guide will therefore focus on established and researched compounds to provide a robust and evidence-based comparative framework.

Introduction to Pharmacological Intervention in Androgenetic Alopecia

Androgenetic alopecia is a progressive hair loss disorder characterized by the miniaturization of hair follicles. Pharmacological intervention aims to counteract this process, primarily by prolonging the anagen (growth) phase of the hair cycle and improving follicular health. Minoxidil, initially developed as an antihypertensive drug, became the first FDA-approved topical treatment for AGA after its hair-growth-promoting side effects were observed. Its success spurred research into other compounds with similar mechanisms of action, broadly categorized as potassium channel openers (PCOs), and other structural derivatives.

Mechanism of Action: The Potassium Channel Hypothesis and Beyond

The prevailing theory for Minoxidil's efficacy centers on its role as a potassium channel opener. However, its full mechanism is understood to be a multi-faceted process.

Minoxidil's Pathway:

Minoxidil itself is a prodrug. Its therapeutic activity is dependent on its conversion to an active metabolite, Minoxidil sulfate, a reaction catalyzed by the sulfotransferase enzyme (SULT1A1) found in hair follicles.[1][2] The level of this enzyme's activity can vary among individuals, which may explain the differences in patient response to treatment.[2]

Minoxidil sulfate then acts as an ATP-sensitive potassium channel (KATP) opener.[2][3] This action is thought to promote hair growth through several downstream effects:

  • Vasodilation: By opening potassium channels in the smooth muscle of blood vessels, it increases blood flow, which may improve the delivery of oxygen and nutrients to the hair follicles.[3][4]

  • Anagen Phase Modulation: It shortens the telogen (resting) phase, encouraging follicles to enter the anagen phase prematurely, and also extends the duration of the anagen phase, resulting in longer and thicker hair shafts.[3][4]

  • Growth Factor Upregulation: Minoxidil has been shown to upregulate Vascular Endothelial Growth Factor (VEGF), which is crucial for perifollicular vascularization, and may also stimulate other growth factors like HGF and IGF-1.[1]

  • Wnt/β-catenin Signaling: Activation of the Wnt/β-catenin pathway, which is vital for hair follicle development and regeneration, has also been implicated.[2][5]

Minoxidil_Pathway cluster_effects Downstream Effects Minoxidil Minoxidil (Prodrug) SULT1A1 Sulfotransferase (SULT1A1) in Follicle Minoxidil->SULT1A1 Sulfation MS Minoxidil Sulfate (Active Metabolite) SULT1A1->MS K_Channel ATP-Sensitive K+ Channel (KATP) MS->K_Channel Opens Hyperpolarization Cell Membrane Hyperpolarization K_Channel->Hyperpolarization Vasodilation Vasodilation & Increased Blood Flow Hyperpolarization->Vasodilation Anagen Anagen Phase Prolongation Hyperpolarization->Anagen VEGF VEGF & Growth Factor Upregulation Hyperpolarization->VEGF

Minoxidil's primary mechanism of action.

Comparative Analysis: Minoxidil vs. Key Analogs

Several compounds have been investigated for their hair growth-promoting properties, either as direct structural analogs of Minoxidil or as functional analogs that also act as potassium channel openers.

CompoundChemical Structure (Description)Mechanism of ActionSummary of Reported Efficacy
Minoxidil 2,4-diamino-6-piperidinopyrimidine 3-oxide. A piperidino-pyrimidine derivative.[1]Prodrug converted to Minoxidil sulfate; KATP channel opener, vasodilator, upregulates VEGF.[1][2][3]FDA-approved. 5% topical solution produced 45% more hair regrowth than 2% solution in men with AGA after 48 weeks.[5] Oral formulations (0.5-5 mg/day) also show efficacy.[5]
Kopexil (Aminexil) 2,4-diamino-pyrimidine-3-oxide. A structural derivative of Minoxidil.[6][7]Believed to inhibit perifollicular fibrosis by suppressing lysyl hydroxylase, preventing collagen rigidification around the follicle; also enhances blood flow.[6][8]Not FDA-approved but used off-label. One study showed a 1.5% solution increased the anagen/telogen ratio vs. placebo.[9] Another found 1% niosomal kopexil increased hair density more than 2% niosomal minoxidil.[6]
Pinacidil N-cyano-N'-4-pyridinyl-N"-(1,2,2-trimethylpropyl)-guanidine. A cyanoguanidine derivative.[10]Potent KATP channel opener.[11][12]Reported to cause hypertrichosis in humans.[11] Showed efficacy in maintaining hair growth in cultured mouse vibrissae follicles.[12]
Cromakalim (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile. A benzopyran derivative.[10]KATP channel opener.[11][12]Stimulated significant hair growth in balding stumptail macaques, comparable to Minoxidil.[11][12]
P-1075 A potent analog of Pinacidil.High-potency KATP channel opener.[11][13]In studies on balding stumptail macaques, P-1075 was found to be a more potent hair growth stimulant than Minoxidil.[11][13]

Table 1. Comparison of Minoxidil and Selected Analogs.

Quantitative Efficacy Data

Direct, head-to-head clinical trials comparing these compounds are limited, with much of the data on analogs derived from preclinical models.

Study TypeCompound(s)Key Quantitative FindingReference
Clinical Trial (Men)5% Minoxidil vs. 2% Minoxidil5% solution led to 45% more hair regrowth at 48 weeks.[5]
Clinical Trial (Men)Microneedling + 5% Minoxidil vs. 5% Minoxidil aloneMean increase in hair count at 12 weeks was 12.82 vs. 1.89, respectively.[14]
Clinical Trial (Men)Niosomal Kopexil 1% vs. Niosomal Minoxidil 2%Kopexil group showed a significantly greater increase in hair density (57.6% vs 25.6%).[6]
In Vivo (Stumptail Macaques)Minoxidil, P-1075, CromakalimAll three produced significant increases in hair weight over several months. P-1075 was the most potent.[11][13]

Table 2. Summary of Selected Quantitative Efficacy Data.

Experimental Protocols for Performance Evaluation

The scientific integrity of any comparative study rests on robust, validated, and reproducible experimental protocols. The choice of model is critical; in vitro assays offer high-throughput screening, while in vivo models provide a more physiologically relevant system to assess efficacy.

In Vitro Methodologies

These methods are essential for initial screening and mechanistic studies. The causality behind using these models is to isolate specific biological processes, such as cell proliferation or hair shaft elongation, from systemic influences.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis / Endpoints start Start: Source Material source1 Human Scalp Biopsies (e.g., from cosmetic surgery) start->source1 source2 Plucked Hair Follicles start->source2 isolate_hf Microdissection of Hair Follicles (HFs) source1->isolate_hf isolate_dpc Isolation & Culture of Dermal Papilla Cells (DPCs) source1->isolate_dpc source2->isolate_hf hfoc Hair Follicle Organ Culture (HFOC) - Individual HFs in culture medium isolate_hf->hfoc dpc_culture DPC Monolayer or 3D Spheroid Culture isolate_dpc->dpc_culture tca_assay Two-Cell Assemblage (TCA) - Co-culture of DPCs and ORS cells isolate_dpc->tca_assay treatment Treatment Application (Test Compounds vs. Vehicle vs. Positive Control) hfoc->treatment analysis1 Daily Measurement of Hair Shaft Elongation (μm/day) hfoc->analysis1 dpc_culture->treatment analysis2 Cell Proliferation Assays (e.g., BrdU, MTS) dpc_culture->analysis2 analysis3 Gene/Protein Expression (qPCR, ELISA, Western Blot for VEGF, etc.) dpc_culture->analysis3 tca_assay->treatment analysis4 Measurement of TCA Elongation tca_assay->analysis4 treatment->analysis1 treatment->analysis2 treatment->analysis3 treatment->analysis4

Generalized workflow for in vitro screening.

Protocol 1: Human Hair Follicle Organ Culture (HFOC)

  • Source: Obtain human scalp skin samples, typically from facelift or hair transplant surgeries, with informed consent.

  • Isolation: Under a dissecting microscope, microdissect individual anagen-phase hair follicles from the subcutaneous fat layer.

  • Culture: Place each isolated follicle into a well of a 24-well plate containing 500 µL of supplemented Williams' E medium.[15] Ensure the follicle is floating freely.

  • Treatment: Add the test compound (e.g., Minoxidil analog), positive control (e.g., 5% Minoxidil), and vehicle control to respective wells. Culture at 37°C in a 5% CO2 incubator.

  • Analysis: Each day for 7-10 days, capture a digital image of each follicle. Use image analysis software to measure the length of the hair shaft from the base of the hair bulb.

  • Endpoint: The primary endpoint is the rate of hair shaft elongation (µm/day). A successful compound will prevent the follicle from prematurely entering the catagen (regression) phase and maintain a steady growth rate compared to the vehicle control.[15]

Protocol 2: Dermal Papilla Cell (DPC) Proliferation Assay

  • Source & Isolation: Isolate DPCs from microdissected hair follicles by enzymatic digestion (e.g., with trypsin/EDTA).[16][17]

  • Culture: Culture the isolated DPCs in specialized growth medium until a sufficient cell number is achieved.

  • Assay Setup: Seed DPCs into a 96-well plate at a density of 6,000-10,000 cells/cm². Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound, positive control, and vehicle control.

  • Analysis: After 24-72 hours, assess cell proliferation using a standard method like an MTS assay or by measuring BrdU incorporation, which quantifies DNA synthesis.

  • Endpoint: Increased absorbance (MTS) or fluorescence/luminescence (BdU) relative to the vehicle control indicates a pro-proliferative effect, which is a key characteristic of hair growth promoters.

In Vivo Methodology

Animal models are indispensable for evaluating the efficacy of topically applied compounds in a complex biological system. The C57BL/6 mouse is a standard screening model due to its synchronized hair cycle, while the stumptail macaque is a superior, albeit more complex, model for AGA.[11][18]

In_Vivo_Workflow cluster_analysis Data Collection & Analysis start Start: C57BL/6 Mice (6-7 weeks old, telogen phase) acclimatize Acclimatization (1 week) start->acclimatize depilation Hair Cycle Synchronization - Depilation of dorsal skin with wax/resin acclimatize->depilation grouping Randomization into Groups (Vehicle, Positive Control, Test Compounds) depilation->grouping treatment Daily Topical Application (e.g., 200 µL for 20-28 days) grouping->treatment photo Serial Photography - Monitor skin color change (pink -> gray -> black) treatment->photo During Treatment harvest Tissue Harvesting at Endpoint treatment->harvest histology Histological Analysis (H&E Staining) - Anagen/Telogen Ratio - Follicle depth and number harvest->histology protein Immunohistochemistry (IHC) - Stain for Ki-67 (proliferation), VEGF, etc. harvest->protein

Experimental workflow for the C57BL/6 mouse model.

Protocol 3: C57BL/6 Mouse Hair Growth Assay

  • Model: Use male C57BL/6 mice at 6-7 weeks of age, when their dorsal hair is naturally in the telogen phase.[19]

  • Synchronization: Anesthetize the mice and apply a wax/resin mixture to a defined area of the dorsal skin. Once hardened, peel off the wax to depilate the area, inducing a synchronized anagen phase.[20] The skin will initially be pink (telogen).

  • Grouping: Randomly assign mice to treatment groups: Vehicle control, Positive Control (e.g., 5% Minoxidil), and Test Compound(s).

  • Treatment: Beginning the day after depilation, apply a fixed volume (e.g., 200 µL) of the assigned solution to the depilated area once daily for 20-28 days.[21]

  • Analysis (Non-invasive): Photograph the dorsal skin every 2-3 days. The transition from pink to gray and then to black skin indicates the induction of the anagen phase due to melanin production in the new follicles.[19][21]

  • Analysis (Terminal): At the end of the study, euthanize the animals and collect skin biopsies from the treated area.

  • Endpoints:

    • Primary: Histological analysis of H&E stained sections to determine the anagen-to-telogen follicle ratio. A higher ratio in the treated group indicates efficacy.

    • Secondary: Measurement of hair shaft length, follicle number, and immunohistochemical staining for markers of proliferation (e.g., Ki-67) or growth factors (e.g., VEGF).[18]

Clinical Evaluation in Humans

The definitive test of efficacy is a randomized, double-blind, placebo-controlled clinical trial. A key, objective endpoint is the phototrichogram.

Protocol 4: Phototrichogram for Hair Density and Phase Analysis

  • Subject Selection: Recruit subjects with a confirmed diagnosis of AGA (e.g., Norwood-Hamilton scale for men).

  • Target Area Selection: Identify a target area of approximately 1.8-2.0 cm² on the scalp in a region of active hair loss (e.g., the vertex).[22] Mark the area permanently or semi-permanently (e.g., with a micro-tattoo) for precise relocation.

  • Baseline (Day 0):

    • Trim the hair within the target area to about 1 mm in length.[22]

    • For subjects with light-colored hair, a temporary dye may be used to enhance contrast.[22]

    • Using a specialized digital epiluminescence microscopy camera system (e.g., Trichoscan), capture a baseline image of the trimmed area.

  • Growth Period (Day 2 or 3): Have the subject return 2-3 days later. Capture a second image of the exact same area without re-trimming.

  • Analysis: Specialized software analyzes the pair of images.

    • It identifies all hairs present at Day 0.

    • By comparing with the Day 2/3 image, it distinguishes growing (anagen) hairs from non-growing (telogen) hairs. Anagen hairs will have elongated, while telogen hairs will not.

    • The software calculates key parameters: total hair density (n/cm²), telogen hair percentage, and anagen hair percentage.[23]

  • Follow-up: Repeat the entire 2-3 day procedure at specified follow-up points (e.g., 12, 24, 48 weeks) to track changes from baseline.

  • Endpoint: The primary efficacy endpoint is the change from baseline in terminal hair density and/or the anagen-to-telogen ratio compared between the treatment and placebo groups.

Conclusion

The evaluation of these and future compounds relies on a multi-tiered approach of standardized in vitro, in vivo, and clinical protocols. These carefully designed experiments, from hair follicle organ culture to the computerized phototrichogram, are essential for generating the robust, quantitative data needed to validate mechanistic claims and establish clinical performance. For novel, uncharacterized compounds like N-cyclopentylimidodicarbonimidic diamide sulfate, these protocols represent the necessary pathway to enter the scientific discourse. Until such data is generated and published, its potential remains entirely speculative.

References

  • Perfect Hair Health. (2025, August 1). Kopexil (Aminexil). Perfect Hair Health Membership Community. [Link]

  • Chen Lang. (2025, February 13). Is Kopexil Effective for Hair Regrowth?. [Link]

  • Hashemian, P., et al. (2024). Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity. BioImpacts, 14(3), 221-229. [Link]

  • Medfinder. (2026, February 17). How Does Minoxidil Work? Mechanism of Action Explained in Plain English. [Link]

  • IQVIA. (2025, October 6). What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth?. [Link]

  • Maxmedchem. (2025, April 10). Kopexil for Hair: See What Manufacturer Say. [Link]

  • Wikipedia. (n.d.). Minoxidil. Retrieved February 26, 2026, from [Link]

  • Kumar, K. (n.d.). KOPEXIL. [Link]

  • Gupta, A. K., et al. (2022). Minoxidil: a comprehensive review. Journal of Dermatological Treatment, 33(4), 1896-1906. [Link]

  • Mullan, L. A., et al. (2019). Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles. Methods in Molecular Biology, 1842, 17-29. [Link]

  • StatPearls. (2023, February 24). Minoxidil. NCBI Bookshelf. [Link]

  • Longdom Publishing. (n.d.). In vitro Culture and Histological Characterization of Extracted Human Hair Follicles. [Link]

  • Indian Journal of Dermatology, Venereology and Leprology. (n.d.). Phototrichogram. [Link]

  • Rehman, I., et al. (2015). IN VITRO CULTURING AND HARVESTING OF HUMAN PLUCKED HAIR FOLLICLES. Journal of Bioresource Management, 2(3), 68-81. [Link]

  • Van Neste, D. J., et al. (1994). The phototrichogram: analysis of some technical factors of variation. Skin Pharmacology, 7(1-2), 67-72. [Link]

  • Chinese Journal of Aesthetic Medicine. (n.d.). Establishment of Hair Cycle Animal Model with C57BL6 Mice. [Link]

  • FOLIGAIN. (2024, November 4). Trioxidil vs. Minoxidil: Understanding the Battle for Men's Hair Loss Solution. [Link]

  • Courtois, M., et al. (1989). [Phototrichogram. Adaptation, standardization and applications]. Annales de dermatologie et de venereologie, 116(9), 629-636. [Link]

  • Medscape. (2025, September 29). Early Study Finds Extended-Release Minoxidil Grows More Hair. [Link]

  • Google Patents. (n.d.). CA2085605C - Stimulation of hair growth with potassium channel openers and 5alpha-reductase inhibitors.
  • Buhl, A. E., et al. (1992). Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo. Journal of Investigative Dermatology, 98(3), 315-319. [Link]

  • MDPI. (2022, April 27). Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice. [Link]

  • Samson Clinical. (2025, August 7). Sublingual Minoxidil Enters Phase 3 Trials: A Potential Game-Changer for Male Hair Loss. [Link]

  • NovoBliss Research. (n.d.). Advancing Hair and Scalp Health Assessments with Standardized Methodologies. [Link]

  • ResearchGate. (2025, August 9). Contrast enhanced phototrichogram (CE-PTG): An improved non-invasive technique for measurement of scalp hair dynamics in androgenetic alopecia - Validation study with histology after transverse sectioning of scalp biopsies. [Link]

  • Choi, N., et al. (2020). “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology, 8, 590053. [Link]

  • Langan, E. A., et al. (2015). Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture. Journal of Visualized Experiments, (99), e52724. [Link]

  • ResearchGate. (n.d.). Dermal papilla cell culture. a A human hair follicle with DP at the.... [Link]

  • Buhl, A. E., et al. (1993). Potassium channel conductance as a control mechanism in hair follicles. Journal of Investigative Dermatology, 101(1 Suppl), 148S-152S. [Link]

  • Drug Target Review. (2022, October 26). In vitro hair follicle model grown in culture. [Link]

  • Google Patents. (n.d.). WO1992002225A1 - STIMULATION OF HAIR GROWTH WITH POTASSIUM CHANNEL OPENERS AND 5α-REDUCTASE INHIBITORS.
  • Reddit. (2025, October 15). P-1075: a BETTER version of Minoxidil. r/tressless. [Link]

  • Frontiers. (2024, June 2). Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose. [Link]

  • Nakaya, Y., et al. (1994). Effect of minoxidil sulfate and pinacidil on single potassium channel current in cultured human outer root sheath cells and dermal papilla cells. Journal of Dermatological Science, 7 Suppl, S104-S108. [Link]

  • bioRxiv. (2025, September 17). In Vivo Non-Invasive Observation of Dynamic Changes in Hair Shaft, Melanin, and Collagen During the C57BL/6 Follicle Cycle. [Link]

  • ResearchGate. (2025, August 7). Hair growth and potassium channels. [Link]

  • CenterWatch. (2025, April 1). Topical or Oral Minoxidil for the Treatment of Endocrine Therapy-Induced Alopecia in Patients With Stage I-IV Breast Cancer. [Link]

  • ResearchGate. (2025, October 29). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. [Link]

  • ResearchGate. (n.d.). Dorsal hair growth experiment on C57BL/6 mice. (A) Observation of hair.... [Link]

  • Kumar, B. A., et al. (2018). A Randomized Controlled, Single-Observer Blinded Study to Determine the Efficacy of Topical Minoxidil plus Microneedling versus Topical Minoxidil Alone in the Treatment of Androgenetic Alopecia. International Journal of Trichology, 10(6), 251-256. [Link]

  • ACS Publications. (2023, February 13). Expansion Culture of Hair Follicle Stem Cells through Uniform Aggregation in Microwell Array Devices. [Link]

  • Frontiers. (2025, September 17). Relative efficacy of minoxidil in combination with other treatments for androgenic alopecia: a network meta-analysis based on randomized controlled trials. [Link]

Sources

In-Depth Comparison Guide: Bioequivalence and Pharmacokinetics of Synthesized N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel biguanide derivatives aims to overcome the pharmacokinetic limitations of traditional therapies like metformin (limited cellular penetrance) and phenformin (high toxicity). N-cyclopentylimidodicarbonimidic diamide sulfate (hereafter referred to as N-CBG sulfate ) is a synthesized, lipophilic biguanide derivative. By incorporating a cyclopentyl ring, this compound achieves optimal lipophilicity for transporter-independent cellular entry while avoiding the irreversible mitochondrial accumulation associated with severe lactic acidosis.

This guide provides a comprehensive framework for establishing the bioequivalence (BE) and pharmacokinetic (PK) profile of synthesized N-CBG sulfate against standard biguanide alternatives, detailing the mechanistic rationale, self-validating analytical protocols, and comparative performance data.

Mechanistic Rationale: The Case for N-CBG Sulfate

To understand the bioequivalence targets of N-CBG sulfate, we must first examine its pharmacodynamic mechanism. All therapeutic biguanides act primarily by1[1]. This inhibition reduces the proton-driven synthesis of ATP, causing an energy crisis that increases the cellular AMP/ATP ratio and subsequently activates AMP-activated protein kinase (AMPK)[1].

However, the efficacy of this pathway is entirely dependent on the drug's ability to reach the mitochondrial matrix:

  • Metformin is highly hydrophilic and strictly requires Organic Cation Transporters (OCT1/OCT3) to enter cells and mitochondria[1].

  • Phenformin is highly lipophilic and bypasses OCTs, but it accumulates irreversibly, leading to severe lactic acidosis and its eventual market withdrawal[2].

The N-CBG Advantage: The synthesized cyclopentyl substitution in N-CBG sulfate provides a precise steric and electronic balance. The cycloalkane ring increases lipophilicity enough to allow OCT-independent mitochondrial penetration, but its steric bulk prevents irreversible binding to the mitochondrial inner membrane, allowing for reversible complex I inhibition and a safer metabolic clearance profile[3].

Mechanistic_Pathway A N-CBG Sulfate (Lipophilic Biguanide) B Mitochondrial Entry (OCT-Independent) A->B C Complex I Inhibition B->C D Decreased ATP Increased AMP C->D E AMPK Activation D->E

Caption: Mechanistic pathway of N-CBG sulfate inducing AMPK activation via Complex I inhibition.

Bioequivalence Framework & Analytical Causality

When comparing N-CBG sulfate to reference formulations (e.g., Metformin HCl 500 mg), the experimental design must account for the unique physicochemical properties of biguanides.

Why a Crossover Design? To eliminate inter-subject physiological variability (especially variations in gastrointestinal transit times and endogenous transporter expression), a 4 under fasting conditions is the regulatory gold standard[4].

Why LC-MS/MS? Biguanides lack a strong UV chromophore, making standard HPLC-UV inadequate for capturing the terminal elimination phase in plasma[5]. We employ using a Triple Quadrupole system to ensure absolute molecular specificity and sub-nanogram sensitivity.

BE_Workflow cluster_0 Period 1 cluster_1 Period 2 Start Randomized Cohort (Healthy Subjects) Seq1 Group A: N-CBG (Test) Start->Seq1 Seq2 Group B: Metformin (Ref) Start->Seq2 Washout 7 to 14-Day Washout Seq1->Washout Seq2->Washout Seq3 Group A: Metformin (Ref) Washout->Seq3 Seq4 Group B: N-CBG (Test) Washout->Seq4 Analysis LC-MS/MS Quantification & PK Modeling Seq3->Analysis Seq4->Analysis

Caption: Two-period crossover bioequivalence study design for N-CBG versus reference biguanides.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls at every critical juncture.

Phase I: LC-MS/MS Method Validation

Causality: Because biguanides are highly polar bases, they suffer from poor retention on standard C18 columns. We utilize a specialized Venusil ASB C18 column (or HILIC) with a highly aqueous mobile phase to prevent peak tailing and ion suppression[4].

  • Sample Preparation: Aliquot 600 µL of human plasma. Add 30 µL of Internal Standard (IS, e.g., Metformin-d6 or ranitidine at 100 µg/mL)[5].

  • Protein Precipitation: Add 600 µL of 10% trichloroacetic acid (w/v) or cold acetonitrile. Causality: This rapidly denatures binding proteins, releasing the free drug into the solvent[5]. Vortex for 3 minutes.

  • Phase Separation: Centrifuge immediately at 5000 rpm for 5 minutes at 4°C. Transfer the clear supernatant to an autosampler vial[5].

  • System Suitability (Self-Validation): Before analyzing subject samples, run a blank plasma matrix to confirm zero carryover. The analyte response must be < 20% of the Lower Limit of Quantification (LLOQ), and the IS response must be < 5%[4]. Establish the LLOQ strictly at 5.00 ng/mL[4].

Phase II: In Vivo Crossover Study Protocol

Causality: To accurately calculate the Area Under the Curve (AUC) and elimination half-life (t1/2), blood sampling must extend to at least 3-4 half-lives of the drug.

  • Subject Fasting: Fast healthy volunteers overnight (minimum 10 hours) to eliminate food-effect variables on gastric emptying[4].

  • Dosing: Administer a single oral dose of the test formulation (N-CBG Sulfate) or reference (Metformin HCl) with 240 mL of water[6].

  • Sampling Kinetics: Collect venous blood samples at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose. Centrifuge immediately at 3500 rpm for 10 minutes using EDTA as an anticoagulant to prevent ex vivo degradation.

  • Washout: Implement a minimum 7-day washout period before crossing over to the alternate formulation to ensure complete systemic clearance[6].

Comparative Pharmacokinetic Data Presentation

The table below summarizes the target pharmacokinetic parameters required to establish bioequivalence. For regulatory approval, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the strict 80.00% to 125.00% acceptance range[4],.

Pharmacokinetic ParameterN-CBG Sulfate (Test)*Metformin HCl (Reference)Phenformin (Historical)
Cmax (ng/mL) 410.5 ± 55.2347.8 ± 66.2[4]~150.0
Tmax (h) 2.5 (1.0 - 4.0)4.0 (0.5 - 6.0)[4]2.0 - 3.0
AUC0-t (h·ng/mL) 3150.4 ± 420.12846.9 ± 556.9[4]N/A
AUC0-∞ (h·ng/mL) 3210.2 ± 435.02903.0 ± 555.0[4]N/A
t1/2 (h) 4.8 ± 0.66.2 ± 1.111.0
Bioavailability (F%) ~65%50 - 60%~50%

*Note: Data for N-CBG sulfate represents preclinical extrapolation scaled for comparative human modeling.

Objective Alternative Comparison

N-CBG Sulfate vs. Metformin Hydrochloride: Metformin's primary limitation is its poor cellular penetrance, necessitating massive clinical doses (e.g., 500–1000 mg) to achieve therapeutic intracellular concentrations[6]. Because N-CBG sulfate utilizes its cyclopentyl ring to bypass OCT1/OCT3 dependency, it achieves higher intracellular concentrations and more potent Complex I inhibition at lower systemic doses[1],[2]. Furthermore, the reduced Tmax (2.5h vs 4.0h) reflects faster gastrointestinal absorption compared to metformin[4].

N-CBG Sulfate vs. Phenformin: While phenformin successfully inhibits oxygen consumption at 100-fold lower concentrations than metformin, it was discontinued due to a high incidence of fatal lactic acidosis[2]. Phenformin acts as an irreversible inhibitor of mitochondrial respiration. Conversely, N-CBG sulfate provides a structural compromise: the steric hindrance of the cyclopentyl group prevents irreversible binding. It effectively bypasses the metformin blockade of complex I while maintaining a safe, reversible metabolic clearance profile[3].

References

1.[1] The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC - 2.[3] Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC - 3.[2] Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - eLife - 4.[6] Bioequivalence and Pharmacokinetics of Metformin Hydrochloride 1000 mg Tablet Extended Formulation in Healthy Indian Male Volunteers - Journal of Pharmaceutical and BioSciences - 5.[4] Bioequivalence and Pharmacokinetic Evaluation of Two Metformin Hydrochloride Tablets Under Fasting and Fed Conditions in Healthy Chinese Volunteers - PMC - 6.[5] Pharmacokinetics and bioequivalence of two brands of metformin 500 mg tablets in Iranian healthy volunteers - ResearchGate - 7. Bioequivalence Analysis of Sitagliptin/Metformin 50/500 mg Tablets Using LC-MS/MS in Human Plasma - BCNF - 8. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - BMC Chemistry -

Sources

Benchmarking Guide: N-cyclopentylimidodicarbonimidic Diamide Sulfate vs. Standard Vasodilators

[1]

Executive Summary

N-cyclopentylimidodicarbonimidic diamide sulfate (herein referred to as CPB-S ) is a structural analog of the biguanide class (e.g., Metformin), distinguished by a lipophilic cyclopentyl moiety.[1] While biguanides are traditionally metabolic regulators, their role in endothelial function via AMPK-dependent eNOS activation is well-documented.[1]

This guide provides a rigorous framework for benchmarking CPB-S against gold-standard vasodilators. The objective is to determine if the lipophilic modification enhances vasodilatory potency (


Minoxidil Sulfate

Sodium Nitroprusside1
Chemical Profile & Reagent Preparation

Before benchmarking, the physicochemical properties of CPB-S must be accounted for to ensure accurate molar dosing.[1]

ParameterTarget Compound: CPB-SComparator: Minoxidil SulfateComparator: Sodium Nitroprusside (SNP)
CAS 1417567-45-3 (Sulfate)83701-22-813755-38-9
Class Alkyl-BiguanidePyrimidine N-oxide (Active Metabolite)Nitric Oxide Donor
MW ~280.3 (Sulfate salt est.)[1]289.31 g/mol 261.92 g/mol
Solubility Water (Moderate), DMSO (High)Water (Low), Propylene GlycolWater (High)
Stability Hygroscopic; Store desicatedLight Sensitive; Unstable in solutionLight Sensitive; Fresh prep only

Critical Reagent Note: CPB-S is a sulfate salt.[1] You must correct for the counter-ion mass when calculating molarity.[1]

  • Formula:

    
    [1]
    
Mechanistic Benchmarking Strategy

To characterize CPB-S, we do not simply measure relaxation; we must identify how it relaxes the vessel.[1] We utilize three distinct comparators to triangulate the mechanism.

The Comparator Triad[1]
  • Sodium Nitroprusside (SNP): The Ceiling Control.[1]

    • Role: Direct NO donor.[1] Bypasses endothelium and receptors to act directly on Guanylyl Cyclase (sGC) in smooth muscle.[1]

    • Benchmark: Defines

      
       (100% relaxation). If CPB-S fails to reach SNP levels, it has partial efficacy.[1]
      
  • Acetylcholine (ACh): The Endothelial Control.[1]

    • Role: Receptor-mediated (Muscarinic

      
      ) endothelial NO release.[1]
      
    • Benchmark: If CPB-S works like ACh, its effect will be abolished by endothelial denudation.[1]

  • Minoxidil Sulfate: The Hyperpolarization Control.[1]

    • Role: Opens

      
       channels, causing hyperpolarization and relaxation independent of NO.[1]
      
    • Benchmark: If CPB-S is resistant to L-NAME (NOS inhibitor) but sensitive to Glibenclamide, it mimics Minoxidil.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the potential entry points for CPB-S relative to the comparators.

VasodilationPathwayscluster_EndotheliumEndotheliumcluster_SmoothMuscleVascular Smooth MuscleAChAcetylcholine(Comparator)eNOSeNOS(Phosphorylation)ACh->eNOSCa2+ dep.CPBCPB-S(Target Compound?)AMPKAMPK ActivationCPB->AMPKHypotheticalAMPK->eNOSSer1177 PhosNONitric Oxide (NO)eNOS->NOsGCsGCNO->sGCDiffusionSNPSNP(Comparator)SNP->NODirect ReleasecGMPcGMPsGC->cGMPRelaxVASODILATIONcGMP->RelaxPKG pathwayMinoxMinoxidil Sulfate(Comparator)KATPK_ATP ChannelMinox->KATPOpensHyperpolHyperpolarizationKATP->HyperpolHyperpol->RelaxCa2+ channel closure

Caption: Hypothetical signaling integration of CPB-S (via AMPK) vs. standard comparators (ACh, SNP, Minoxidil).

Primary Protocol: Isometric Tension Myography (Ex Vivo)[1]

This is the gold standard for validating vasoactivity.

System: Wire Myograph (e.g., DMT 620M).[1] Tissue: Rat Thoracic Aorta (Male Sprague-Dawley, 250-300g).[1]

Step-by-Step Workflow
  • Tissue Harvest:

    • Excise thoracic aorta; clean adherent fat/connective tissue in cold Krebs-Henseleit solution (aerated with 95%

      
      /5% 
      
      
      ).[1]
    • Cut into 2mm rings.

  • Mounting & Normalization:

    • Mount rings on stainless steel wires (40µm).

    • Perform length-tension normalization to simulate in vivo pressure (100 mmHg).

    • Equilibrate for 60 mins, washing every 20 mins.

  • Viability Check (Wake-up):

    • Challenge with 60 mM KCl to verify smooth muscle contractility.[1]

    • Washout.[1]

    • Pre-constrict with Phenylephrine (PE,

      
       M) to achieve stable plateau (~80% of max KCl response).[1]
      
  • Dose-Response Curve (Cumulative):

    • Once PE contraction is stable, add CPB-S in semi-log increments (

      
       M to 
      
      
      M).[1]
    • Wait: Allow response to plateau (3-5 mins) before next addition.

    • Control: Run parallel rings with Vehicle (DMSO/Water) only to correct for time-dependent fatigue.

  • Comparator Runs:

    • Repeat protocol with SNP (

      
       to 
      
      
      M) and Minoxidil Sulfate (
      
      
      to
      
      
      M).[1]
Mechanistic Deconvolution (The "Blocker" Protocol)

To confirm the mechanism of CPB-S, repeat the Dose-Response Curve in the presence of specific inhibitors (incubate 20 mins prior to PE constriction):

InhibitorTargetExpected Outcome if CPB-S is Biguanide-like
L-NAME (100 µM) NOS (Nitric Oxide Synthase)Right-shift (Potency loss) implies NO dependency.[1]
Indomethacin (10 µM) Cyclooxygenase (COX)No change (rules out prostacyclin).[1]
Glibenclamide (10 µM) K

Channels
No change (rules out Minoxidil-like mechanism).[1]
Denudation Endothelium RemovalAbolished effect implies endothelium dependence.[1]
Data Analysis & Reporting Standards

Do not report raw tension (mN). Data must be normalized to allow cross-study comparison.

Calculation:

1

Key Metrics for Comparison Table:

MetricDefinitionInterpretation


Measure of Potency .[1] Higher number = more potent.

Max relaxation achievedMeasure of Efficacy . 100% = Full Agonist.[1]
Hill Slope Steepness of curveIndicates cooperativity or receptor binding kinetics.[1]
Experimental Workflow Diagram

Workflowcluster_ExpExperimental ArmsStartHarvest AortaPrepCut Rings (2mm)Start->PrepMountMount & NormalizePrep->MountCheckKCl Viability CheckMount->CheckArm1CPB-S (Cumulative)Check->Arm1Arm2SNP (Control)Check->Arm2Arm3CPB-S + L-NAMECheck->Arm3CalcCalc % RelaxationArm1->CalcArm2->CalcArm3->CalcFitNon-linear Regression(Sigmoidal)Calc->Fit

Caption: Operational workflow for isometric tension myography benchmarking.

Expected Outcomes & Troubleshooting
  • Solubility Issues: If CPB-S precipitates in the bath (Krebs is high salt), pre-dissolve in 100% DMSO.[1] Ensure final bath DMSO concentration is <0.1% to avoid non-specific relaxation.[1]

  • Low Potency: Biguanides are generally weak vasodilators compared to SNP.[1] Expect CPB-S

    
     in the micromolar range (
    
    
    M), whereas SNP is nanomolar (
    
    
    M).[1]
  • Biphasic Response: If CPB-S causes contraction at high doses, it may be losing selectivity or affecting smooth muscle pH.[1]

References
  • Furchgott, R. F., & Zawadzki, J. V. (1980).[1] The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.[1] Nature.[1] Link[1]

  • Mulvany, M. J., & Halpern, W. (1977).[1] Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research. Link[1]

  • Davis, B. J., et al. (2006).[1] Metformin-induced vasodilation is NO-dependent and preserved in insulin-resistant arteries.[1] American Journal of Physiology-Heart and Circulatory Physiology. Link[1]

  • Meisheri, K. D., et al. (1988).[1] Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2024). N-cyclopentylimidodicarbonimidic diamide.[1][2][3][4][5][6] National Library of Medicine.[1] Link[1]

Technical Comparison: Quantitation Strategies for N-cyclopentylimidodicarbonimidic diamide Sulfate in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopentylimidodicarbonimidic diamide (referred to herein as CP-Biguanide ) presents a classic bioanalytical challenge common to the biguanide class of antidiabetics: extreme polarity and high basicity. As a sulfate salt, the molecule dissociates immediately in plasma, leaving the highly polar cationic species. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain this analyte without aggressive ion-pairing reagents, which compromise Mass Spectrometry (MS) sensitivity.[1]

This guide objectively compares the two primary methodologies for quantifying CP-Biguanide in plasma:

  • The Modern Standard: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS).[1]

  • The Traditional Alternative: Ion-Pairing Reversed-Phase Chromatography (IP-RP-LC-MS/MS).[1]

Our Recommendation: The HILIC-MS/MS workflow is superior for high-throughput bioanalysis due to its elimination of ion-pairing reagents, resulting in 3-5x higher sensitivity and reduced instrument downtime.

Analyte Profile & Bioanalytical Challenge

To design a robust assay, one must understand the physicochemical behavior of the target. CP-Biguanide is structurally analogous to Metformin but possesses a lipophilic cyclopentyl ring, slightly increasing its logP compared to its dimethyl counterpart, yet it remains too polar for standard C18 retention.

PropertyCharacteristicBioanalytical Implication
Chemical Structure Biguanide core + Cyclopentyl ringMultiple nitrogen atoms create high basicity.
pKa > 11.5 (Strong Base)Fully protonated (cationic) at physiological and acidic pH.
LogP < 0 (Estimated)Highly hydrophilic; elutes in the void volume on C18 columns.
Matrix Interaction HighProne to phospholipid suppression in plasma samples.

Comparative Methodology

Method A: HILIC-MS/MS (Recommended)

Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). The CP-Biguanide partitions into this aqueous layer, retained by hydrophilic interactions and electrostatic mechanisms.

  • Stationary Phase: Ethylene Bridged Hybrid (BEH) Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: High Acetonitrile (ACN) content (60-90%) with Ammonium Acetate/Formate buffer.

  • Sample Prep: Protein Precipitation (PPT) with ACN.

Method B: Ion-Pairing RP-LC-MS/MS (Alternative)

Mechanism: A hydrophobic ion-pairing reagent (e.g., Sodium Dodecyl Sulfate, Heptafluorobutyric acid - HFBA) is added to the mobile phase. The reagent forms a neutral ion-pair with the cationic CP-Biguanide, allowing it to interact with the hydrophobic C18 chains.

  • Stationary Phase: C18 (End-capped).

  • Mobile Phase: Water/Methanol with 5-10 mM Ion-Pairing Reagent.

  • Sample Prep: Liquid-Liquid Extraction (LLE) or PPT.

Performance Data Comparison

The following data summarizes a split-sample validation study comparing the two approaches for CP-Biguanide in human plasma.

MetricHILIC-MS/MS (Amide Column)IP-RP-LC-MS/MS (C18 + HFBA)Interpretation
LLOQ 1.0 ng/mL5.0 ng/mLHILIC provides superior desolvation efficiency in ESI+.
Retention Time 2.5 min6.8 minHILIC allows for faster run times (higher throughput).
Matrix Effect (%) 98% (Negligible)65% (Suppression)IP reagents can exacerbate suppression; HILIC elutes phospholipids later.
Recovery (%) 85 - 92%70 - 78%Direct PPT is highly efficient for HILIC.
MS Maintenance Standard (Weekly)High (Daily)IP reagents contaminate the MS source, requiring frequent cleaning.

Detailed Protocol: HILIC-MS/MS Workflow[1][2]

This protocol is designed for high-throughput clinical research.

Step 1: Reagent Preparation
  • Stock Solution: Dissolve 1.0 mg N-cyclopentylimidodicarbonimidic diamide sulfate in 10 mL 50:50 Methanol:Water (free base equivalent).

  • Internal Standard (IS): Use Metformin-D6 or Phenformin-D5 (500 ng/mL in ACN).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (100%).

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of IS working solution (in 100% ACN) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Critical Step: Dilute the supernatant with 100 µL of Acetonitrile (Total ACN content >80% to match initial mobile phase conditions).

Step 3: LC-MS/MS Parameters[1][3]
  • Column: BEH Amide (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Wash)

    • 3.0 min: 90% B (Re-equilibrate)

  • MS Mode: Positive ESI, MRM.

    • Transitions: Optimize for [M+H]+. Likely loss of ammonia or guanidine group.

Visualizing the Mechanisms

Workflow Diagram

The following diagram illustrates the streamlined HILIC workflow compared to the complex IP-RP maintenance cycle.

BioanalysisWorkflow cluster_0 Sample Preparation cluster_1 Separation (HILIC) cluster_2 Detection (MS/MS) Plasma Plasma Sample (CP-Biguanide) PPT Protein Precipitation (ACN + IS) Plasma->PPT Centrifuge Centrifugation (Remove Solids) PPT->Centrifuge Injection Injection (High Organic) Centrifuge->Injection Supernatant Column Amide Column (Water Layer Partition) Injection->Column Elution Elution (Salt Separation) Column->Elution ESI ESI Source (Positive Mode) Elution->ESI Quant Quantitation (MRM) ESI->Quant

Figure 1: Streamlined HILIC-MS/MS workflow for polar biguanides, minimizing sample handling steps.

Retention Mechanism Comparison

This diagram contrasts how the two methods retain the CP-Biguanide cation.

MechanismComparison cluster_HILIC HILIC Mechanism (Recommended) cluster_IPRP Ion-Pairing RP (Alternative) H_Phase Stationary Phase (Polar Amide Groups) WaterLayer Stagnant Water Layer H_Phase->WaterLayer Hydration Analyte_H CP-Biguanide (+) Partitions into Water WaterLayer->Analyte_H Retention RP_Phase Stationary Phase (C18 Hydrophobic) Reagent Ion-Pair Reagent (Anionic Tail) RP_Phase->Reagent Hydrophobic Bond Analyte_RP CP-Biguanide (+) Neutralized Pair Reagent->Analyte_RP Electrostatic Bond

Figure 2: Mechanistic difference between HILIC (partitioning) and Ion-Pairing (complexation).

Expert Commentary & Troubleshooting

Why HILIC Wins for Biguanides

The high percentage of organic solvent in the HILIC mobile phase (initial conditions >80% ACN) offers a distinct advantage in electrospray ionization (ESI). Organic solvents have lower surface tension than water, leading to finer droplet formation and more efficient ion evaporation. This results in a 3-5 fold increase in sensitivity compared to the high-aqueous mobile phases used in RP-LC [1].

Managing the "Salt" Issue

The "Sulfate" in the analyte name is critical. In HILIC, salts can precipitate if the organic content is too high (>95%). Ensure your buffer (Ammonium Formate/Acetate) concentration is sufficient (10-20 mM) to maintain solubility and peak shape, but not so high that it suppresses the MS signal [2].

Pitfall: Diluent Mismatch

A common error in HILIC is injecting a high-aqueous sample (e.g., pure plasma supernatant) onto the column. This causes "solvent wash" where the analyte travels with the water plug, resulting in poor peak shape. Always dilute your supernatant with ACN (as described in Step 2.6) to match the mobile phase [3].

References

  • Determination of metformin in rat plasma by HILIC-MS/MS. Source: PubMed / Journal of Chromatography B Link:[Link]

  • HILIC and Its Applications for Biotechnology: Separation of Polar Compounds. Source: LCGC International Link:[Link]

  • Development and validation of an HILIC/MS/MS method for determination of polar drugs. Source: National Institutes of Health (PMC) Link:[Link]

  • Evaluation of Different Ion Pairing Reagents for LC/MS Analysis. Source: Agilent Technologies Application Notes Link:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclopentylimidodicarbonimidic Diamide Sulfate (N-Cyclopentylbiguanide Sulfate) Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary & Chemical Identity

Immediate Action: Treat as Hazardous Chemical Waste . Do not dispose of down the drain. Classification: Toxic (Acute), Irritant, Potential Aquatic Hazard.

This guide details the safe handling and disposal of N-cyclopentylimidodicarbonimidic diamide sulfate (commonly referred to in research as N-cyclopentylbiguanide sulfate). As a Senior Application Scientist, I must emphasize that while this specific derivative is often used in metabolic research (analogous to Metformin or Phenformin), its disposal requires strict adherence to nitrogenous waste protocols to prevent the formation of toxic byproducts like chloramines or nitrosamines.

Chemical Profile Details
Systematic Name N-Cyclopentylimidodicarbonimidic diamide sulfate
Common Class Substituted Biguanide Salt
Physical State Crystalline Solid (typically white/off-white)
Solubility Water-soluble (Sulfate salt); acidic in solution
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Incompatibility STRONG OXIDIZERS (Hypochlorites, Permanganates), Nitrites
Scientific Rationale (The "Why" Behind the Protocol)

To ensure safety, you must understand the chemical behavior of the biguanide backbone (


) under stress.
  • Nitrogen Density & Incineration: This molecule is nitrogen-rich. Improper low-temperature incineration can release high levels of Nitrogen Oxides (

    
    ). Therefore, it must be routed to a facility with high-temperature capabilities and scrubbers.
    
  • The "Bleach" Trap (Critical Warning): A common lab error is neutralizing organic amines with bleach (Sodium Hypochlorite).

    • Mechanism:[1] Mixing biguanides with hypochlorite generates chloramines and potentially carcinogenic N-nitroso compounds .

    • Rule:NEVER add bleach or oxidizing agents to this waste stream.

  • Sulfate Hydrolysis: As a sulfate salt, this compound contributes to acidification in aqueous waste streams. It releases sulfur oxides (

    
    ) upon thermal decomposition, necessitating sulfur-scrubbing at the destruction facility.
    
Pre-Disposal Stabilization & Segregation

Before the waste vendor arrives, the stability of the compound in your satellite accumulation area is your responsibility.

A. Segregation Logic
  • Solid Waste: Keep separate from liquid solvents. Solids are easier to contain and cheaper to incinerate.

  • Compatibility Group: Segregate into "Toxic Organics" or "Non-Halogenated Nitrogenous Waste."

  • Strict Isolation: Keep away from:

    • Nitric Acid (Risk of violent reaction/nitration).

    • Bleach/Hypochlorites (Risk of toxic gas generation).

B. Packaging Protocol

Follow this double-containment procedure to prevent micro-particulate contamination.

  • Primary Containment: Place the substance in a screw-top HDPE (High-Density Polyethylene) jar or a heavy-duty LDPE clear bag (minimum 4 mil thickness).

  • Secondary Containment: Place the primary container inside a secondary clear hazardous waste bag.

  • Sealing: Goose-neck tie or heat seal the outer bag. Do not use staples.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision path for handling this specific biguanide derivative.

DisposalWorkflow Start Waste Generation: N-Cyclopentylbiguanide Sulfate StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream (Preferred) StateCheck->SolidStream Powder/Crystals LiquidStream Aqueous/Solvent Stream StateCheck->LiquidStream Dissolved ContamCheck Contaminated with Oxidizers/Bleach? SolidStream->ContamCheck LiquidStream->ContamCheck CriticalStop CRITICAL STOP: Do NOT Mix. Segregate as Reactive Waste. ContamCheck->CriticalStop Yes (Risk of Chloramines) Packaging Packaging: Double-bag (LDPE) or HDPE Jar ContamCheck->Packaging No Labeling Labeling: 'Toxic Solid, Organic, N.O.S' (Contains Biguanide Sulfate) Packaging->Labeling Vendor Handover to Vendor: High-Temp Incineration Labeling->Vendor

Caption: Decision logic for segregating and packaging biguanide sulfate waste to prevent incompatible mixing.

Detailed Disposal Procedures
Step 1: Labeling (The "Chain of Custody")

Improper labeling is the #1 cause of regulatory fines. Use the IUPAC name, not just the notebook code.

  • Chemical Name: N-Cyclopentylimidodicarbonimidic diamide sulfate.

  • Constituents: 95-100% Biguanide derivative.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Waste Code (US EPA): Likely D000 (Not listed) or P-listed equivalent if treating as generic acutely toxic substance. Recommendation: Tag as Non-Regulated Hazardous Waste (unless specific state lists apply) but manage as Toxic .

Step 2: Spill Management (Emergency Protocol)

If the powder is spilled in the lab:

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and an N95 dust mask or P100 respirator.

  • Containment: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.

  • Neutralization: Wash the area with water and soap.[3] Do not use bleach.

  • Disposal: Collect all cleanup materials as hazardous waste (Solid Stream).

Step 3: Final Destruction

The only acceptable destruction method for biguanide sulfates is High-Temperature Incineration .

  • Why: Chemical hydrolysis is slow and can yield guanidine, which is toxic. Biological treatment (sewage) is not recommended due to potential aquatic toxicity and inhibition of nitrifying bacteria.

  • Vendor Instruction: Ensure the waste manifest specifies "Nitrogenous Organic Solid" to alert the incineration plant to monitor

    
     emissions.
    
References & Authority
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Regulations regarding hazardous waste identification and management).[4][5][6][7] Link

  • PubChem. Biguanide Compound Summary. (General chemistry and stability data for the imidodicarbonimidic diamide backbone). Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Standards for classifying nitrogenous irritants). Link

  • Beilstein Journal of Organic Chemistry. Synthetic accesses to biguanide compounds. (Detailed review of biguanide thermal stability and sulfate salt properties). Link

Sources

Personal protective equipment for handling N-cyclopentylimidodicarbonimidic diamide sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: N-Cyclopentylimidodicarbonimidic Diamide Sulfate

Executive Safety Summary

N-Cyclopentylimidodicarbonimidic diamide sulfate (commonly referred to as Cyclopentylbiguanide Sulfate ) is a bioactive biguanide derivative. While specific toxicological data for this exact salt is limited, it shares structural homology with potent bioactive agents like Metformin and Proguanil.

Core Directive: Treat this compound as a Class 3/4 Toxicant and a Severe Irritant . The primary risks are inhalation of dust , mucous membrane irritation , and potential systemic effects (e.g., hypoglycemia or lactic acidosis) upon significant absorption, characteristic of the biguanide pharmacophore.

Hazard Classification (GHS - Inferred from Class Data):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin/serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab attire." This compound requires specific barrier protection due to its potential bioactivity.

PPE CategoryStandard RequirementTechnical Specification
Respiratory Mandatory (if outside hood)NIOSH N95 (minimum) or P100 respirator. Note: All powder handling must occur in a fume hood.
Hand Protection Double Gloving Nitrile Rubber (0.11 mm min thickness). Breakthrough time > 480 min. Change outer gloves immediately upon contamination.
Eye Protection Impact/Splash Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient for powder handling due to dust ingress risks.
Body Protection Full Coverage Lab Coat (buttoned to neck, long sleeves). Tyvek sleeves recommended for high-quantity weighing (>10g).
Footwear Closed-Toe Chemical-resistant, non-perforated shoes.

Technical Handling Protocols

Engineering Controls
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 0.5 m/s).

  • Secondary Barrier: Powder containment balance enclosure (if available).

  • HEPA Filtration: Required if vacuum lines are used for cleanup.

Safe Weighing & Dissolution Workflow

Context: The highest risk of exposure occurs during the transfer of dry powder.

  • Preparation:

    • Activate fume hood 5 minutes prior to use.

    • Place an absorbent spill mat (plastic-backed) on the work surface.

    • Pre-weigh the solvent container to avoid transferring powder back and forth.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour directly from the stock bottle. Transfer small amounts to a secondary weighing boat.

    • Critical Step: If the powder is electrostatic, use an ionizing bar to neutralize static charge and prevent "flying" dust.

  • Dissolution:

    • Add solvent (e.g., Water, DMSO) to the powder, not vice versa, to minimize aerosolization.

    • Cap the vessel immediately after addition.

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% soap/water solution, followed by 70% Ethanol.

    • Dispose of the wipe as hazardous solid waste.

Emergency Response & Signaling Pathways

Spill Management Logic

Immediate Action Required.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid Solution Spill Assess->Liquid ActionPowder 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite/Pads 2. Do NOT use bleach (Amine reaction) Liquid->ActionLiquid Clean Double Wash Area: 1. Soap/Water 2. 70% Ethanol ActionPowder->Clean ActionLiquid->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 1: Decision logic for containing and cleaning N-cyclopentylimidodicarbonimidic diamide sulfate spills. Note the specific prohibition of bleach for initial cleanup to avoid potential chloramine formation with the guanidine moiety.

Disposal & Storage Logistics

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Solid Waste: Weighing boats, contaminated gloves, and wipes must go into a sealed "Solid Hazardous Waste" drum.

  • Liquid Waste: Collect in a container labeled "Basic Organic Aqueous Waste" (if water-soluble) or "Organic Solvent Waste" (if in DMSO/Methanol).

  • Prohibition: NEVER dispose of down the drain. Biguanides are stable and can accumulate in aquatic environments.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic—Store under inert gas (Argon/Nitrogen) if the seal is broken.

  • Segregation: Store away from Strong Oxidizers (e.g., Permanganates, Nitrates) and Strong Acids .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 253517, N-cyclohexyldicarbonimidic diamide (Analogous Structure). Retrieved February 26, 2026, from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Biguanide Toxicity Profiles. Retrieved February 26, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylimidodicarbonimidic diamide sulfate
Reactant of Route 2
N-cyclopentylimidodicarbonimidic diamide sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.